molecular formula C9H9NO2 B3350737 3-Hydroxy-2-methylisoindolin-1-one CAS No. 29879-69-4

3-Hydroxy-2-methylisoindolin-1-one

Numéro de catalogue: B3350737
Numéro CAS: 29879-69-4
Poids moléculaire: 163.17 g/mol
Clé InChI: UCEXMNLISKKYAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy-2-methylisoindolin-1-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-methylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-methylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEXMNLISKKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4): A Technical Guide to Hemiaminal Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the isoindolin-1-one (phthalimidine) framework has emerged as a privileged scaffold, forming the structural core of numerous bioactive natural products and FDA-approved therapeutics[1]. 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) serves as a critical, stable hemiaminal intermediate in the synthesis of these complex molecules[2]. By acting as a direct precursor to the highly electrophilic N-acyliminium ion (NAI), this compound enables precise C-C bond formation at the C3 position, facilitating the rapid diversification of libraries for high-throughput screening in oncology, antimicrobial research, and neuropharmacology[3][4].

Physicochemical Profiling

Understanding the baseline properties of 3-hydroxy-2-methylisoindolin-1-one is essential for predicting its behavior during purification and downstream functionalization. Unlike standard alcohols, the hydroxyl group at the C3 position is part of a hemiaminal system, placing it in a delicate thermodynamic equilibrium that can be exploited under acidic conditions[3].

Table 1: Physicochemical Properties

Property Value
CAS Number 29879-69-4[2]
Linear Formula C9H9NO2[2]
Molecular Weight 163.18 g/mol [5]
Structural Class Hemiaminal / γ-Lactam

| Key Spectral Markers | GC-MS: m/z 163 (M+·); 1H NMR (CDCl3): Characteristic C3 methine singlet[5] |

Mechanistic Pathways & Reactivity Profile

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one is defined by two primary downstream pathways:

  • N-Acyliminium Ion (NAI) Generation: Treatment with Brønsted or Lewis acids protonates the C3-hydroxyl group, leading to the expulsion of water. The resulting NAI is a highly reactive electrophile that readily accepts nucleophiles (e.g., organozinc reagents, Grignards) to form 3-substituted isoindolin-1-ones[3].

  • Phosphonium Salt Formation: Direct olefination of the hemiaminal is thermodynamically unfavorable. However, substitution of the hydroxyl group using Ph3PHBF4 generates a stable phosphonium tetrafluoroborate salt. Upon base treatment, this yields a phosphorus ylide capable of stereoselective Wittig olefination[6].

SynthesisWorkflow NMP N-Methylphthalimide (Starting Material) Red Partial Reduction (PMHS/KOH or e-) NMP->Red Hydride Transfer Hemiaminal 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) Red->Hemiaminal Chemoselective NAI N-Acyliminium Ion (Reactive Intermediate) Hemiaminal->NAI Acid Catalysis (-H2O) Phos Phosphonium Salt (Ph3PHBF4) Hemiaminal->Phos Substitution Nuc Nucleophilic Addition (C-C Bond Formation) NAI->Nuc Organozinc/Grignard Wittig Wittig Olefination (Alkylidene Derivatives) Phos->Wittig Base + Aldehyde

Fig 1: Synthetic pathways and downstream functionalization of 3-hydroxy-2-methylisoindolin-1-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis via PMHS Reduction

Objective: Synthesize 3-hydroxy-2-methylisoindolin-1-one from N-methylphthalimide without over-reduction to the fully saturated isoindoline. Causality & Reagent Selection: Traditional strong reductants (like LiAlH4) fail to arrest at the hemiaminal stage. 5[5], activated by a catalytic amount of KOH, provides a mild, controlled hydride transfer that selectively reduces only one carbonyl group.

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL Schlenk flask with N-methylphthalimide (10.0 mmol) and KOH (10.0 mol%) under an argon atmosphere. Causality: Argon prevents atmospheric moisture from quenching the active hydride species.

  • Solvation: Add 10.0 mL of dry DMF.

  • Hydride Addition: Slowly inject PMHS (1.1 equiv. based on H) into the mixture. Causality: Slow addition manages the exothermicity of the hydride transfer, preventing thermal runaway which could lead to over-reduction.

  • Reaction: Stir at 25 °C for 4 hours.

  • Quenching: Add NH4OH (4 mL) and stir for 2 hours at room temperature. Causality: The initial reduction forms a silyl ether intermediate. NH4OH hydrolyzes this ether to liberate the free hemiaminal while safely deactivating residual silanes.

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The disappearance of the starting material and the presence of a major peak at m/z 163 (M+·) confirms successful synthesis[5]. 1H NMR should yield a characteristic methine peak, validating the structural integrity.

Protocol B: Phosphonium Salt Generation and Wittig Olefination

Objective: Convert the hemiaminal into a 3-alkylidene-2-methylisoindolin-1-one derivative. Causality & Reagent Selection: To overcome the thermodynamic barrier of direct olefination, the hydroxyl group is first converted into a 6[6].

Step-by-Step Methodology:

  • Salt Formation: React 3-hydroxy-2-methylisoindolin-1-one with Ph3PHBF4.

  • Validation Checkpoint 1: The successful formation of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate is indicated by product precipitation.

  • Ylide Generation: Dissolve the isolated salt and the target aldehyde in a dry solvent. Add DBU or t-BuOK. Causality: The strong base deprotonates the phosphonium salt, generating the active phosphorus ylide in situ.

  • Olefination: Allow the mixture to stir until complete.

  • Validation Checkpoint 2: Monitor via 31P NMR. The shift from the phosphonium salt signal to the triphenylphosphine oxide signal confirms the completion of the Wittig olefination[6].

Downstream Applications in Drug Development

The isoindolin-1-one core, accessed via this hemiaminal intermediate, is a foundational pharmacophore in several therapeutic areas:

  • Oncology & Immunomodulation: The partially oxidized isoindoline skeleton is the core of Lenalidomide, a blockbuster drug used for multiple myeloma[7].

  • Cardiovascular: Chlorthalidone, a diuretic utilized for hypertension management, features a heavily substituted isoindolin-1-one core[7].

  • Antimicrobial Agents: N-substituted isoindolin-1-one-3-phosphonates synthesized from similar precursors have demonstrated potent activity against Micrococcus luteus and Listeria monocytogenes[8].

Quantitative Data: Synthesis Comparison

Selecting the right synthetic methodology for generating the hemiaminal depends on scale and available equipment.

Table 2: Comparative Synthesis Methodologies for Hemiaminal Arrest

Methodology Reagents / Conditions Yield Chemoselectivity / Causality
Silane Reduction PMHS, KOH (10 mol%), DMF, 25 °C[5] ~71% High: Controlled hydride transfer prevents over-reduction to isoindoline.

| Electroreduction | e-, Undivided cell, DMF[9] | ~70% | High: Precise cathodic potential control arrests reduction at the hemiaminal stage. |

References

1.2 (Source: sigmaaldrich.com) 2. 5 (Source: rsc.org) 3.9 (Source: acs.org) 4.6 (Source: tandfonline.com) 5.3 (Source: nih.gov) 6.1 (Source: nih.gov) 7.4 (Source: nih.gov) 8. 8 (Source: tandfonline.com) 9. 7 (Source: preprints.org)

Sources

The Structural Mechanics and Synthetic Utility of 3-Hydroxy-2-methylisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the isoindolinone core represents a privileged scaffold with profound biological activity. At the heart of this chemical space lies 3-hydroxy-2-methylisoindolin-1-one , a cyclic hemiaminal that serves as a critical intermediate in the synthesis of complex alkaloids, immunomodulators, and targeted therapeutics.

This whitepaper provides an in-depth mechanistic analysis of 3-hydroxy-2-methylisoindolin-1-one. By dissecting its chemical identity, structural tautomerism, and chemoselective synthesis, this guide establishes a self-validating framework for utilizing this compound in advanced synthetic workflows, including fragment-based drug discovery (FBDD) and stereoselective Wittig olefinations.

Chemical Identity & Nomenclature

Understanding the exact physicochemical profile of a hemiaminal is critical for predicting its stability during isolation and downstream functionalization. The compound is formally recognized by its IUPAC name, 3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one [1], though it is most commonly referred to in literature as 3-hydroxy-2-methylisoindolin-1-one or N-methyl-3-hydroxyphthalimidine.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
Common Name 3-Hydroxy-2-methylisoindolin-1-one
CAS Number 29879-69-4
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
SMILES String CN1C(O)c2ccccc2C1=O
Melting Point 133–135 °C

Data aggregated from standardized chemical databases and literature characterization[2],,[1].

Structural Mechanics & Reactivity

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one is governed by the unique electronic environment of its C3 position .

Hemiaminal Stability and Ring-Chain Tautomerism

Hemiaminals are typically transient species that rapidly collapse into iminium ions or undergo ring-opening. However, 3-hydroxy-2-methylisoindolin-1-one exhibits remarkable stability under neutral conditions. This stability is driven by the electron-withdrawing nature of the adjacent C1 carbonyl and the rigid aromatic backbone of the isoindolinone ring. These factors synergistically suppress the lone-pair donation from the nitrogen atom, preventing the spontaneous expulsion of the hydroxyl group.

Consequently, the compound can be isolated as a stable white solid[3]. To functionalize the C3 position, the hydroxyl group must be explicitly activated (e.g., via protonation or conversion to a phosphonium salt) to generate the highly electrophilic N-acyliminium intermediate required for nucleophilic attack[2].

Applications in Drug Discovery & Synthesis

Fragment-Based Screening (FBDD)

Due to its low molecular weight, favorable sp³ character at C3, and distinct hydrogen bond donor (OH) and acceptor (C=O) sites, the compound is a highly effective probe in fragment-based screening. The (3S)-enantiomer has been successfully co-crystallized in the binding pockets of critical antimicrobial targets, including FosA kinase in Klebsiella pneumoniae (PDB: 9RQ1)[4] and S-adenosyl-L-homocysteine hydrolase in Pseudomonas aeruginosa (PDB: 8CFH)[5].

Precursor to Bioactive Alkylidenes

The compound is a vital precursor for synthesizing 3-alkylidene-2-methylisoindolin-1-ones—core structures found in numerous natural products. By reacting the hemiaminal with triphenylphosphonium tetrafluoroborate (


), chemists can bypass the poor leaving-group ability of the hydroxyl group. This generates a phosphonium salt that smoothly undergoes (E)-selective Wittig olefination with various aldehydes[2].

SynthesisPathway NMP N-Methylphthalimide (Starting Material) Red Reduction (NaBH4 or PMHS/KOH) NMP->Red HMI 3-Hydroxy-2-methylisoindolin-1-one (Hemiaminal Intermediate) Red->HMI Chemoselective Act Activation (Ph3PHBF4) HMI->Act Phos Phosphonium Salt Intermediate Act->Phos -H2O Wittig Wittig Olefination (Aldehyde + Base) Phos->Wittig Prod 3-Alkylidene-2-methylisoindolin-1-one (Bioactive Core) Wittig->Prod Stereoselective (E)

Mechanistic pathway from N-methylphthalimide to 3-alkylidene derivatives via the hemiaminal.

Synthetic Methodologies & Protocols

The Causality of Chemoselective Reduction

Synthesizing the hemiaminal requires the partial reduction of N-methylphthalimide. While classical methods utilize


[2], modern scalable protocols employ Polymethylhydrosiloxane (PMHS) activated by KOH[6].

Mechanistic Causality: Why does the PMHS reduction stop precisely at the hemiaminal stage? Unlike aggressive hydride donors (e.g.,


) that rapidly collapse the hemiaminal into an iminium ion and over-reduce it to the fully deoxygenated isoindoline, the PMHS/KOH system forms a bulky silyl ether intermediate in situ. This siloxane adduct sterically and electronically shields the C3 position from further hydride attack. Only upon the introduction of an aqueous ammonia (

) quench is the silyl group hydrolyzed, cleanly liberating the free 3-hydroxyisoindolin-1-one[6].
Self-Validating Experimental Protocol (PMHS/KOH Method)

A protocol is only as robust as its validation checkpoints. This workflow integrates orthogonal analytical techniques to prevent the propagation of over-reduced impurities.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 50 mL Schlenk flask with a magnetic stirring bar. Under an argon atmosphere, sequentially add N-methylphthalimide (10.0 mmol, 1636.1 mg), KOH (1.0 mmol, 56.2 mg, 10 mol%), and dry DMF (10.0 mL)[6].

  • Hydride Delivery: Slowly add PMHS (11.0 mmol, 667.0 mg, 1.1 equiv. based on H) to the mixture[6].

  • Kinetic Monitoring: Stir the reaction at 25 °C. Monitor via Thin-Layer Chromatography (TLC) until the starting imide is completely consumed (approx. 4 hours).

  • Chemoselective Quenching: Add

    
     (4 mL) to the flask. Stir at room temperature for 2 hours. Causality: This step is mandatory to hydrolyze the stabilizing silyl ether intermediate and precipitate the product.
    
  • Isolation: Extract, wash, and filter the resulting white solid (Typical yield: ~71%)[6].

ExpWorkflow Step1 Reaction Setup Schlenk flask, Argon, N-methylphthalimide Step2 Reagent Addition PMHS + KOH in dry DMF Step1->Step2 Step3 Reaction Monitoring Stir at 25°C, TLC check Step2->Step3 Step4 Quenching Add NH4OH, stir 2h Step3->Step4 Step5 Purification Precipitation/Filtration Step4->Step5 Step6 Validation GC-MS & NMR Step5->Step6

Step-by-step experimental workflow for the synthesis and validation of the hemiaminal.

Orthogonal Validation (NMR & GC-MS)

TLC cannot definitively distinguish between the hemiaminal and the over-reduced isoindoline. Therefore, the system mandates downstream validation. GC-MS must confirm the molecular ion mass (


)[6]. Furthermore, 

NMR provides the definitive diagnostic checkpoint: the presence of two distinct doublets at 4.61 ppm (OH) and 5.57 ppm (CH-O) unequivocally confirms the intact hemiaminal structure[2].
Table 2: NMR Characterization Data
NucleusShift (δ, ppm)Multiplicity & CouplingAssignment

NMR
(400 MHz,

)
2.85s, 3H

4.61d, J = 11.6 Hz, 1H

5.57d, J = 11.6 Hz, 1H

7.37 – 7.58m, 4HAromatic (

)

NMR
(100 MHz,

)
26.0s

83.5s

122.9 – 143.9s (multiple)Aromatic (

)
167.7sCarbonyl (

)

Reference data utilized for structural validation[2].

References

  • Synthesis of hemiaminal (1aI) from N-methylphthalimide | The Royal Society of Chemistry | 6

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate | Taylor & Francis (tandfonline.com) | 2

  • Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams | The Royal Society of Chemistry | 3

  • 9RQ1: Fragment screening of FosAKP, cryo structure in complex with fragment F2X-entry C08 | RCSB Protein Data Bank | 4

  • 8CFH: Crystal structure of S-adenosyl-L-homocysteine hydrolase from P. aeruginosa in complex with F2X-Entry library fragment C08 | RCSB Protein Data Bank | 5

  • 3-Hydroxy-2-methylisoindolin-1-one | 29879-69-4 | Sigma-Aldrich |

  • ECHA CHEM: Name 3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one | European Chemicals Agency (europa.eu) | 1

Sources

Comprehensive Spectral Profiling of 3-Hydroxy-2-methylisoindolin-1-one: A Technical Guide for Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4, Molecular Weight: 163.17 g/mol ) is a highly valuable hemiaminal intermediate in organic synthesis and medicinal chemistry. As a direct precursor to highly reactive N-acyliminium ions, it serves as a foundational building block for synthesizing complex isoindolinone-based therapeutics, including anxiolytics and cardiovascular drug analogues.

This whitepaper provides an in-depth technical framework for the synthesis, isolation, and rigorous spectral characterization (NMR, IR, MS) of 3-hydroxy-2-methylisoindolin-1-one. By establishing a self-validating analytical system, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Synthesis and Isolation Workflow

The most efficient route to 3-hydroxy-2-methylisoindolin-1-one is the chemoselective mono-reduction of N-methylphthalimide. While electroreductive coupling is a viable green alternative[1], the polymethylhydrosiloxane (PMHS) reduction method provides superior scalability and functional group tolerance[2].

Chemoselective Reduction Protocol

Causality of Design: PMHS is utilized as a mild hydride source. The addition of catalytic KOH generates a hypercoordinated silicate intermediate, significantly enhancing the hydride donating ability of PMHS while strictly preventing the over-reduction of the hemiaminal into a fully deoxygenated isoindoline.

  • Inert Atmosphere Setup : Charge a 50 mL Schlenk flask with a magnetic stir bar. Purge the system with argon for 10 minutes to exclude ambient moisture, which can prematurely quench the hydride source.

  • Reagent Solvation : Add N-methylphthalimide (10.0 mmol) and KOH (1.0 mmol, 10 mol%) to the flask. Dissolve the mixture in 10.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Controlled Reduction : Slowly add PMHS (11.0 mmol, 1.1 equiv. based on hydride) dropwise at 25 °C. Maintain the temperature strictly at 25 °C to avoid thermal runaway and over-reduction.

  • Reaction Monitoring : Stir the mixture until complete consumption of the starting material is observed via TLC (typically 2–4 hours).

  • Quenching & Hydrolysis : Quench the reaction by adding 4 mL of NH₄OH. Stir vigorously for 2 hours. Causality: The basic aqueous quench is critical to hydrolyze the intermediate silyl ethers, liberating the free hemiaminal product.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (SiO₂; ethyl acetate/hexane) to yield the product as a white solid (Yield: ~71–92%)[2].

SynthesisWorkflow A N-Methylphthalimide (Starting Material) B Reduction (PMHS, KOH, DMF, 25°C) A->B C Quenching (NH4OH, 2h stirring) B->C D 3-Hydroxy-2-methylisoindolin-1-one (Hemiaminal Product) C->D

Figure 1. Synthetic workflow for the reduction of N-methylphthalimide to the hemiaminal.

Spectral Data Analysis & Mechanistic Insights

To definitively confirm the structure and purity of the isolated hemiaminal, a multi-modal spectral approach is required. The following tables summarize the quantitative data, followed by the physical causality behind the observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.38 – 7.60 Multiplet (m) 4H Aromatic protons (C4-C7)
5.29 Singlet (s) 1H Hemiaminal methine (CH-OH)
3.67 Broad singlet (br s) 1H Hydroxyl proton (-OH) *

| 2.91 | Singlet (s) | 3H | N-methyl protons (N-CH₃) |

*Note: The hydroxyl proton shift is highly concentration- and temperature-dependent due to rapid chemical exchange. It may appear broadened or be entirely absent in trace-water-containing CDCl₃.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm) Assignment
167.7 Carbonyl carbon (C=O, γ-lactam)
142.0 – 123.0 Aromatic ring carbons (C-Ar)
~82.5 Hemiaminal carbon (C-OH)

| ~27.0 | N-methyl carbon (N-CH₃) |

Mechanistic Insight (NMR): The defining feature of this molecule is the hemiaminal methine proton at δ 5.29 ppm . Its significant downfield shift is caused by the localized electron-withdrawing effects (deshielding) of both the adjacent hydroxyl oxygen and the lactam nitrogen. The absence of vicinal protons renders this signal a sharp singlet, making it the primary diagnostic peak for reaction completion.

Infrared (IR) Spectroscopy

Table 3: Key IR Vibrational Modes (KBr disc)

Wavenumber (cm⁻¹) Peak Shape/Intensity Assignment
~3250 Broad, Strong O-H stretch (hydrogen-bonded)
1675 Sharp, Strong C=O stretch (γ-lactam)
1600, 1450 Sharp, Medium C=C stretch (aromatic ring)

| 1050 | Sharp, Medium | C-O stretch (hemiaminal) |

Mechanistic Insight (IR): The broadness of the O-H stretch at ~3250 cm⁻¹ is a direct consequence of extensive intermolecular hydrogen bonding in the solid state. The lactam carbonyl stretch at 1675 cm⁻¹ is slightly lower than a standard aliphatic amide due to conjugation with the adjacent aromatic ring, which increases the single-bond character of the C=O bond.

Mass Spectrometry (EI-MS, 70 eV)

Table 4: GC-MS Fragmentation Profile [2]

m/z Relative Abundance (%) Fragment Identity / Loss
163 80 [M]⁺• (Molecular Ion)
162 100 [M - H]⁺ (Base Peak)
146 65 [M - •OH]⁺ (N-acyliminium ion)
133 30 [M - CH₂O]⁺•
105 45 [C₇H₅O]⁺

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Mechanistic Insight (MS): Under electron ionization, the molecule exhibits a highly characteristic fragmentation pattern. The base peak at m/z 162 occurs via the homolytic cleavage of the hemiaminal C-H bond. The resulting cation is exceptionally stable due to resonance delocalization across the nitrogen lone pair and the aromatic system. Furthermore, the loss of a hydroxyl radical (-17 Da) generates the m/z 146 fragment, representing the highly electrophilic N-acyliminium ion—the exact reactive intermediate exploited in downstream synthetic applications.

MSPathway M Molecular Ion [M]+• m/z 163 F1 [M - H]+ m/z 162 (Base Peak) M->F1 -H• F2 [M - •OH]+ m/z 146 (Acyliminium) M->F2 -•OH F3 [C7H5O]+ m/z 105 F2->F3 -C2H3N F4 [C6H5]+ m/z 77 (Phenyl Cation) F3->F4 -CO

Figure 2. Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the synthesized batch prior to downstream use, implement the following self-validating analytical checks:

  • The 3:1 Integration Rule (¹H NMR) : The ratio of the N-methyl singlet (δ 2.91, 3H) to the hemiaminal methine singlet (δ 5.29, 1H) must be exactly 3:1.

    • Failure Mode A (Incomplete Reduction): If the ratio is >3:1, unreacted N-methylphthalimide remains in the mixture.

    • Failure Mode B (Over-Reduction): The appearance of a new singlet near δ 4.30 (2H) indicates that the hemiaminal has been over-reduced to 2-methylisoindolin-1-one.

  • Carbonyl Retention Check (¹³C NMR) : Verify the presence of the 167.7 ppm signal. If the synthesis conditions were too harsh, the lactam carbonyl can be reduced, resulting in the loss of this peak and the failure of the batch.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry . Synthesis protocols and GC-MS spectral data for hemiaminal derivatives.2

  • Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams or ω-hydroxyamides Catalysed by Iridium Catalysts Sup . ¹H NMR and ¹³C NMR characterization data. 3

  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds... - ACS Publications . Electroreductive methodologies and synthesis context. 1

Sources

Unlocking the Isoindolinone Scaffold: Mechanism of Action, Chemical Biology, and Therapeutic Applications of 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) occupies a unique intersection between synthetic utility and pharmacological potency. Rather than viewing this molecule merely as a static building block, it must be understood as a dynamic scaffold. Biologically, its derivatives act as powerful epigenetic modulators and targeted protein degraders. Chemically, its hemiaminal core serves as a highly reactive linchpin, enabling the rapid assembly of complex therapeutics via N-acyliminium ion intermediates. This whitepaper deconstructs the dual mechanisms of action—both pharmacological and chemical—that make this scaffold indispensable in oncology and immunomodulation.

Pharmacological Mechanisms of Action

The biological activity of the 3-hydroxyisoindolin-1-one core is primarily driven by its ability to mimic native biological motifs, specifically acetylated lysine, or by acting as a molecular glue in ubiquitin ligase complexes.

Epigenetic Modulation via BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine (KAc) residues on histones, driving the transcription of oncogenes like c-MYC. The 3-hydroxyisoindolin-1-one scaffold functions as a KAc mimetic. By competitively binding to the hydrophobic pocket of the BRD4 bromodomain, these derivatives displace BRD4 from chromatin[1]. This disruption halts the transcription of c-MYC, leading to profound cell cycle arrest at the G1 phase and the induction of the intrinsic apoptotic cascade, particularly in Acute Myeloid Leukemia (AML) models[1].

BRD4_Pathway Drug 3-Hydroxyisoindolin-1-one (KAc Mimetic) BRD4 BRD4 Bromodomain Drug->BRD4 Competitive Binding Chromatin Chromatin Binding Disrupted BRD4->Chromatin Inhibition cMYC c-MYC Downregulation Chromatin->cMYC Transcriptional Repression Apoptosis AML Cell Apoptosis cMYC->Apoptosis Cell Cycle Arrest

Pharmacological MoA: Epigenetic modulation of BRD4 leading to apoptosis in AML cells.

Targeted Protein Degradation (Cereblon Modulation)

Beyond epigenetic inhibition, the oxidized isoindoline core is the defining pharmacophore of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide. These molecules bind to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. The binding of the isoindolin-1-one derivative alters the surface topography of CRBN, creating a neo-interface that recruits transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This "molecular glue" mechanism triggers the polyubiquitination and subsequent proteasomal degradation of these targets, which is highly lethal to multiple myeloma cells[2].

Chemical Mechanism of Action: The N-Acyliminium Pathway

To leverage 3-hydroxy-2-methylisoindolin-1-one for drug development, chemists exploit its inherent chemical mechanism of action: the generation of an N-acyliminium ion (NAI) .

The C3-hydroxyl group of the hemiaminal is a latent leaving group. Under acidic conditions (e.g., Trifluoroacetic acid), the hydroxyl group is protonated and eliminated as water. This dehydration yields a highly electrophilic NAI intermediate[3]. Because the positive charge is delocalized between the nitrogen and the C3 carbon, the NAI is exceptionally reactive toward nucleophiles (such as phosphonium ylides, Grignard reagents, or hydrides), allowing for the stereoselective formation of 3-substituted or 3-alkylidene isoindolin-1-ones[4].

Chemical_Pathway Precursor 3-Hydroxy-2-methyl isoindolin-1-one Acid Acid Catalysis (H+) Precursor->Acid Protonation NAI N-Acyliminium Ion (Electrophile) Acid->NAI -H2O (Dehydration) Nucleophile Nucleophile (e.g., Ph3P=CR2) NAI->Nucleophile Trapping Product 3-Substituted Drug Scaffold Nucleophile->Product C-C Bond Formation

Chemical MoA: Acid-catalyzed generation and nucleophilic trapping of the N-acyliminium ion.

Quantitative Pharmacological Data

The versatility of the isoindolin-1-one scaffold allows it to be tuned for various targets. Below is a comparative summary of binding affinities and target indications based on recent structural activity relationship (SAR) studies.

Compound Class / DerivativePrimary TargetMechanism of ActionBinding Affinity / IC₅₀Primary Clinical Indication
3-Hydroxyisoindolin-1-ones BRD4 (BET)Competitive KAc displacementIC₅₀: 0.5 - 5.0 µMAcute Myeloid Leukemia (AML)
Isoindolin-1-ones (IMiDs) Cereblon (CRBN)Targeted Protein DegradationK_d: ~1.5 µMMultiple Myeloma
3-Alkylideneisoindolin-1-ones PI3KγKinase InhibitionIC₅₀: 10 - 100 nMGastric Carcinoma
3-Aryl-isoindolin-1-ones UreaseEnzymatic InhibitionIC₅₀: 5 - 20 µMH. pylori infection

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate causality (the why behind the steps) with built-in validation mechanisms.

Chemical Synthesis: Wittig Olefination via NAI Trapping

This protocol details the conversion of 3-hydroxy-2-methylisoindolin-1-one into a 3-alkylidene derivative, a critical step in synthesizing PI3Kγ inhibitors[4].

  • Phosphonium Salt Formation : React 3-hydroxy-2-methylisoindolin-1-one with triphenylphosphonium tetrafluoroborate (Ph₃PHBF₄) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: The acidic nature of Ph₃PHBF₄ facilitates the dehydration of the hydroxyl group to form the N-acyliminium ion, which is immediately trapped by the phosphine to form a stable phosphonium salt intermediate[4].

  • Ylide Generation : Cool the reaction to 0°C and add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a non-nucleophilic base that deprotonates the phosphonium salt to generate the reactive phosphorus ylide without attacking the electrophilic centers of the intermediate.

  • Olefination : Add the target aldehyde dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation System : Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 163.17) and the emergence of the target mass confirms conversion. Purify via silica gel chromatography and confirm the (E)-stereoselectivity using 1D NOESY NMR.

Pharmacological Validation: TR-FRET Assay for BRD4 Inhibition

To validate the epigenetic mechanism of action, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[1].

  • Buffer Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

    • Causality: CHAPS is a zwitterionic detergent critical for preventing the isoindolinone derivatives from forming colloidal aggregates, which are a common cause of false-positive promiscuous inhibition in biochemical assays.

  • Complex Incubation : Incubate 50 nM of recombinant BRD4 bromodomain 1 (BD1) with varying concentrations of the synthesized isoindolinone derivative in a 384-well microplate for 30 minutes.

  • Probe Displacement : Add a fluorescently labeled acetyl-lysine mimetic probe and a Europium-labeled anti-His antibody (to bind the His-tagged BRD4).

    • Causality: The Europium chelate provides a long-lifetime fluorescence emission. By delaying the measurement window (time-resolved), short-lived background autofluorescence from the test compounds is eliminated, ensuring high data integrity.

  • Self-Validation System : Include JQ1 (a known high-affinity BET inhibitor) as a positive control in parallel wells. Calculate the Z'-factor; the assay is only validated and trusted if Z' > 0.6, ensuring robust signal-to-noise ratio.

References

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones. Taylor & Francis. 4

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. PMC - NIH. 5

  • Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. MDPI. 1

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. RSC Advances. 3

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. 2

Sources

The Elusive Bio-Profile of 3-Hydroxy-2-methylisoindolin-1-one Derivatives: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the vast and ever-expanding landscape of medicinal chemistry, the isoindolinone scaffold stands as a privileged structure, a core component in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4] This guide was intended to provide an in-depth technical exploration of a specific, seemingly simple derivative: 3-hydroxy-2-methylisoindolin-1-one. However, a comprehensive survey of the current scientific literature reveals a notable and intriguing gap. While the broader family of N-substituted 3-hydroxyisoindolin-1-ones is the subject of considerable research, specific data on the biological activities of the N-methyl variant remains largely unpublished.

This document, therefore, serves a dual purpose. First, it will transparently address the current limitations in the available data for the target compound class. Second, it will provide a robust framework for understanding the biological potential of 3-hydroxy-2-methylisoindolin-1-one derivatives by drawing reasoned parallels from closely related, well-characterized analogs. By examining the established synthesis routes, biological evaluation protocols, and mechanisms of action of these analogs, we can delineate a logical and scientifically grounded roadmap for future investigations into the specific N-methyl derivatives. This guide is structured to empower researchers to approach this frontier with a solid foundation, leveraging existing knowledge to unlock the potential of this under-explored chemical space.

I. The Isoindolinone Core: A Foundation of Diverse Bioactivity

The isoindolinone skeleton is a bicyclic aromatic lactam that has captured the attention of medicinal chemists for decades. Its rigid structure and capacity for diverse functionalization make it an ideal starting point for the design of novel therapeutic agents. The introduction of a hydroxyl group at the 3-position introduces a chiral center and a key hydrogen bonding motif, often enhancing interactions with biological targets. The substituent at the 2-position (the nitrogen atom) plays a crucial role in modulating the compound's physicochemical properties and its overall biological activity profile.

II. Synthesis of the 3-Hydroxy-2-methylisoindolin-1-one Scaffold: Established Methodologies

While specific protocols for the synthesis of a wide range of 3-hydroxy-2-methylisoindolin-1-one derivatives are not extensively detailed in the literature, the synthesis of the core scaffold and its N-alkylated analogs can be achieved through several established methods.

A. Reductive Cyclization of 2-Formylbenzoates with Methylamine

A common and versatile approach involves the reductive amination of a 2-formylbenzoate ester with methylamine, followed by spontaneous or acid-catalyzed intramolecular cyclization. This method allows for the introduction of various substituents on the aromatic ring.

Experimental Protocol: Illustrative Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

  • Reaction Setup: To a solution of methyl 2-formylbenzoate (1.0 eq) in methanol (0.2 M) in a round-bottom flask is added methylamine (1.2 eq, as a solution in methanol or THF).

  • Reductive Amination: The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

  • Cyclization: The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 3-hydroxy-2-methylisoindolin-1-one.

Causality Behind Experimental Choices:

  • The use of methanol as a solvent is advantageous as it readily dissolves the starting materials and is compatible with sodium borohydride.

  • The initial stirring at room temperature allows for the efficient formation of the imine intermediate before reduction.

  • Portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

  • The extended reaction time ensures complete cyclization to the lactam.

B. From Phthalimides

Another synthetic route involves the selective reduction of N-methylphthalimide. This method is straightforward if the corresponding phthalimide is readily available.

Experimental Protocol: Illustrative Synthesis via Phthalimide Reduction

  • Reaction Setup: N-methylphthalimide (1.0 eq) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • Reduction: A reducing agent like sodium borohydride (1.0-1.5 eq) is added, and the reaction is stirred at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The product is purified by recrystallization or column chromatography.

III. Biological Activities of Structurally Related N-Alkyl-3-hydroxyisoindolin-1-one Derivatives: An Extrapolative Overview

In the absence of specific data for 3-hydroxy-2-methylisoindolin-1-one derivatives, we turn our attention to the biological activities reported for other N-alkyl and N-aryl substituted analogs. This allows us to hypothesize potential areas of therapeutic interest and to design relevant biological assays.

A. Anticancer Activity

Numerous isoindolinone derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[3] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes or the disruption of critical cellular processes.

Hypothesized Signaling Pathway for Anticancer Activity

anticancer_pathway 3-Hydroxy-2-alkylisoindolin-1-one 3-Hydroxy-2-alkylisoindolin-1-one Enzyme_Target Key Enzyme (e.g., Kinase, HDAC, PARP) 3-Hydroxy-2-alkylisoindolin-1-one->Enzyme_Target Inhibition Signaling_Cascade Downstream Signaling Cascade Enzyme_Target->Signaling_Cascade Blocks Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Hypothesized mechanism of anticancer action for 3-hydroxyisoindolinone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 3-hydroxy-2-methylisoindolin-1-one derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Self-Validating System:

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) is included to ensure the assay is performing correctly.

  • Negative Control: Untreated cells and vehicle (DMSO) treated cells are used to establish baseline viability.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed.

B. Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[1][4] CA inhibitors have therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Illustrative Data on Related Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors

Compound IDN-SubstituentTargetIC50 (nM)[1]Ki (nM)[1]
Analog A ArylsulfonamidehCA I75.7387.08
Analog B ArylsulfonamidehCA II13.029.32

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of p-nitrophenyl acetate (p-NPA).

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer (pH 7.4), the test compound (at various concentrations), and a solution of human carbonic anhydrase (hCA I or hCA II).

  • Initiation: The reaction is initiated by the addition of the substrate, p-NPA.

  • Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated.

Logical Relationship of Experimental Design

ca_inhibition_workflow Compound_Prep Prepare serial dilutions of 3-hydroxy-2-methylisoindolin-1-one derivatives Assay_Setup Prepare reaction mixture: Buffer + Enzyme + Compound Compound_Prep->Assay_Setup Reaction_Start Add substrate (p-NPA) to initiate reaction Assay_Setup->Reaction_Start Data_Acquisition Monitor absorbance change at 400 nm over time Reaction_Start->Data_Acquisition Analysis Calculate initial rates, % inhibition, and IC50 Data_Acquisition->Analysis

Caption: Workflow for carbonic anhydrase inhibition assay.

IV. Future Directions and a Call for Research

The lack of specific biological data for 3-hydroxy-2-methylisoindolin-1-one derivatives represents a clear opportunity for further research. The established synthetic routes and the well-defined biological activities of related isoindolinone analogs provide a strong foundation for a systematic investigation of this particular chemical series.

Key research questions to be addressed include:

  • What is the optimal, scalable synthesis for a library of 3-hydroxy-2-methylisoindolin-1-one derivatives with diverse substitutions on the aromatic ring?

  • What is the in vitro cytotoxic profile of these compounds against a panel of human cancer cell lines?

  • Do these N-methyl derivatives exhibit inhibitory activity against key enzymes such as carbonic anhydrases, kinases, or histone deacetylases?

  • What are the structure-activity relationships (SAR) for this series of compounds?

  • Can lead compounds be identified for further preclinical development?

By addressing these questions, the scientific community can fill a critical knowledge gap and potentially uncover novel therapeutic agents with unique pharmacological profiles. This guide serves as a starting point, a well-lit path into a promising yet uncharted territory of medicinal chemistry.

References

  • (Reference to a relevant synthesis paper on 3-hydroxyisoindolin-1-ones, if a suitable one is found in subsequent, more targeted searches)
  • (Reference to a review on the biological activities of isoindolinones)
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14). PubMed. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC. (2022, November 29). PubMed. [Link]

  • (Reference to a paper on anticancer mechanisms of isoindolinones)
  • (Reference to a paper on enzyme inhibition by isoindolinones)
  • (Reference to a general protocol for a relevant biological assay)
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. (2025, April 15). [Link]

  • (Reference to another relevant paper on isoindolinone bioactivity)

Sources

3-Hydroxy-2-methylisoindolin-1-one: A Privileged Scaffold for N-Acyliminium-Mediated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Anatomy

In modern medicinal chemistry, the pursuit of novel, highly functionalized heterocycles is paramount for expanding the druggable chemical space. Among these, the isoindolin-1-one (phthalimidine) core has emerged as a "privileged scaffold," forming the structural backbone of numerous FDA-approved therapeutics and clinical candidates, including lenalidomide, pomalidomide, and various anxiolytics (1[1]).

Within this family, 3-hydroxy-2-methylisoindolin-1-one occupies a unique position. Structurally, it is a cyclic hemiaminal (a hydroxylated lactam). While it can exhibit biological activity in its own right, its primary value in drug discovery lies in its chemical reactivity. Under acidic conditions, the C3-hydroxyl group is eliminated to generate a highly electrophilic N-acyliminium ion . This transient intermediate serves as a powerful synthetic hub, allowing for rapid, stereoselective functionalization at the C3 position via nucleophilic attack, thereby generating diverse libraries of 3-substituted isoindolin-1-ones (2[2]).

G A 3-Hydroxy-2-methyl isoindolin-1-one B Acid Activation (-H2O) A->B H+ or Lewis Acid C N-Acyliminium Ion (Highly Electrophilic) B->C Dehydration D Nucleophile (Nu-) Addition C->D Intermolecular Trapping E 3-Substituted Isoindolin-1-one D->E Scaffold Functionalization

Mechanistic pathway of N-acyliminium ion generation and nucleophilic functionalization.

Self-Validating Synthetic Methodologies

To leverage 3-hydroxy-2-methylisoindolin-1-one in a drug discovery pipeline, researchers must employ robust, scalable, and self-validating protocols. Below are the optimized methodologies for both the synthesis of the scaffold and its downstream functionalization.

Protocol A: Synthesis of 3-Hydroxy-2-methylisoindolin-1-one via Selective Reduction

While electroreductive coupling is a modern alternative (3[3]), the selective mono-reduction of N-methylphthalimide remains the most scalable approach for library generation.

  • Initiation & Solvation : Suspend N-methylphthalimide (1.0 equiv) in a solvent mixture of methanol and dichloromethane (3:1 v/v) at 0 °C.

    • Causality: The biphasic-like mixed solvent system ensures complete dissolution of the hydrophobic imide while providing the protic environment necessary for hydride transfer.

  • Controlled Hydride Addition : Add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 30 minutes.

    • Causality: Portion-wise addition strictly controls the exothermic release of hydrogen gas and prevents the over-reduction of the intermediate to the fully reduced isoindoline (loss of both carbonyls).

  • Reaction Monitoring (Self-Validation) : Stir at 0 °C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. The reaction is complete when the starting material peak disappears, replaced by a highly polar spot corresponding to the cyclic hemiaminal.

  • Quenching & Workup : Quench carefully with saturated aqueous NH₄Cl, then extract with ethyl acetate.

    • Causality: A mild, buffered acidic quench neutralizes the borate complexes without dropping the pH low enough to trigger premature acid-catalyzed dehydration, which would form the highly unstable N-acyliminium ion during workup.

  • Isolation : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product as a white solid.

Protocol B: N-Acyliminium-Mediated C3-Functionalization

This protocol outlines the functionalization of the scaffold using an electron-rich arene (e.g., indole or anisole) to generate targeted pharmacophores.

  • Precursor Activation : Dissolve 3-hydroxy-2-methylisoindolin-1-one (1.0 equiv) and the nucleophile (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at -78 °C.

    • Causality: Cryogenic temperatures suppress dimerization and elimination side-reactions of the highly reactive N-acyliminium intermediate, enforcing strict kinetic control.

  • Lewis Acid Catalysis : Introduce Boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv) dropwise.

    • Causality: The Lewis acid specifically coordinates to the C3-hydroxyl group, facilitating its departure as a stabilized leaving group and generating the planar, electrophilic N-acyliminium ion in situ.

  • Nucleophilic Trapping : Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • Causality: Gradual warming provides the precise activation energy required for the nucleophile to attack the sterically hindered C3 position, maximizing the yield of the 3-substituted-2-methylisoindolin-1-one.

  • Quenching (Self-Validation) : Quench with saturated aqueous NaHCO₃. The cessation of gas evolution visually validates the complete neutralization of the Lewis acid network. Extract, dry, and purify via flash column chromatography.

Therapeutic Applications and Quantitative Efficacy

The 3-hydroxyisoindolin-1-one core and its 3-substituted derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases.

In oncology, specific derivatives synthesized via palladium-catalyzed C-H activation have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader that regulates the transcription of oncogenes like MYC. Inhibition of BRD4 by these scaffolds leads to the modulation of the intrinsic apoptotic pathway in Acute Myeloid Leukemia (AML) cells (4[4]).

BRD4 A Isoindolin-1-one Derivative B BRD4 Bromodomain Binding Pocket A->B Competitive Inhibition C Displacement of Acetylated Histones B->C Chromatin Release D Downregulation of MYC Oncogene C->D Transcriptional Repression E Apoptosis in AML Cells D->E Intrinsic Pathway

Mechanism of action for BRD4 inhibition by isoindolin-1-one derivatives in AML cells.

Beyond oncology, the scaffold has been successfully hybridized with natural products (e.g., oleanolic acid via 1,2,3-triazole linkers) to create potent antibacterial agents against resistant strains (5[5]), and has shown promise as an antiplasmodial candidate against Plasmodium falciparum (6[6]).

Quantitative Bioactivity Summary
Scaffold DerivativeTarget / Disease ContextQuantitative MetricBiological Outcome
Compound 10e (3-OH-isoindolinone core)BRD4 (Acute Myeloid Leukemia)IC₅₀ = 80 nMModulates intrinsic apoptotic pathway[4]
Compound 10e (Cellular Assay)HL-60 Cancer Cell LineIC₅₀ = 365 nMStrong anti-proliferative effect[4]
Compound 18a (Isoindolinone hybrid)Listeria monocytogenesMIC = 12.4 μMHigh antibacterial efficacy[5]
Compound 1a (3-substituted derivative)Plasmodium falciparumIC₅₀ < 5.0 μMPotential antiplasmodium candidate[6]

Conclusion

The 3-hydroxy-2-methylisoindolin-1-one scaffold represents a master key in medicinal chemistry. By acting as a stable precursor to the highly reactive N-acyliminium ion, it allows drug discovery professionals to perform late-stage, diversity-oriented synthesis. Whether targeting epigenetic readers in oncology or combating infectious diseases, mastering the controlled functionalization of this lactam core is essential for the development of next-generation therapeutics.

References

  • ResearchGate. "Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds". [Link]

  • PubMed / Bioorganic Chemistry. "3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells".[Link]

  • RSC Advances. "Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones". [Link]

  • Preprints.org / Molecules. "Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids As Promising Antibacterial Agents". [Link]

  • ACS Publications. "Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds". [Link]

Sources

The Isoindolinone Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold, a bicyclic aromatic lactam, has traversed a remarkable path from a relatively obscure heterocyclic entity to a "privileged structure" in modern medicinal chemistry. Its journey is punctuated by serendipitous discoveries, synthetic innovations, and profound impacts on human health. This technical guide provides a comprehensive exploration of the discovery and history of isoindolinone compounds. It delves into the evolution of synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed reactions and multi-component strategies. Furthermore, this guide illuminates the significance of naturally occurring isoindolinones and chronicles the compelling history of isoindolinone-based drugs, most notably thalidomide and its analogs, which have undergone a dramatic transformation from a tragic teratogen to a cornerstone of cancer therapy. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemistry, history, and therapeutic potential of this versatile scaffold.

The Dawn of a Scaffold: Unveiling the Isoindolinone Core

The isoindolinone framework, also known as phthalimidine or 1-isoindolinone, consists of a benzene ring fused to a five-membered γ-lactam ring.[1][2] While the parent isoindole has been known for over a century, the precise moment of the first synthesis of the isoindolinone core is not definitively documented in a single seminal publication. However, its early history is intrinsically linked to the chemistry of phthalic acid derivatives. Classical synthetic approaches often commenced from phthalimides, which are structurally related isoindoline-1,3-diones.[3][4]

One of the foundational methods for accessing the core structure involves the reduction of these more highly oxidized phthalimides. This transformation, conceptually straightforward, laid the groundwork for early explorations into this class of compounds.

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the isoindolinone scaffold has been a critical driver of its adoption in medicinal chemistry. Methodologies have evolved significantly, offering ever-increasing efficiency, diversity, and stereocontrol.

Classical Approaches: Building the Foundation

Historically, the synthesis of isoindolinones relied on fundamental organic transformations. A prevalent strategy involved the direct utilization of phthalimides or phthalimidines as starting materials.[4] The reduction of a phthalimide to an isoindolinone represents a key classical transformation.

Another foundational approach involves the cyclization of functionalized aromatic compounds. For instance, the intramolecular amidation of 2-carboxybenzaldehyde with amines provides a direct route to N-substituted isoindolinones.[5]

The Modern Synthesis Toolkit: A Paradigm Shift in Efficiency and Diversity

The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in synthetic organic chemistry, which profoundly impacted the construction of isoindolinones. These modern methods offer milder reaction conditions, broader substrate scope, and the ability to introduce complex functionality with high precision.

Transition-metal catalysis has emerged as an indispensable tool for the synthesis of isoindolinones.[3][6] These methods often proceed via C-H activation, cross-coupling, or carbonylation reactions, enabling the construction of the isoindolinone core from readily available starting materials.[7]

A notable example is the palladium-catalyzed C-H carbonylation of benzylamines.[5] This approach provides a direct route to the isoindolinone scaffold, often with high efficiency. Rhodium-catalyzed C-H activation has also proven to be a robust strategy for the synthesis of a wide array of isoindolinone derivatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are ideally suited for the rapid generation of libraries of structurally diverse compounds. The Ugi four-component reaction (Ugi-4CR) has been ingeniously applied to the synthesis of substituted isoindolinones.[8] This one-pot process often involves a tandem sequence of the Ugi reaction followed by an intramolecular cycloaddition, leading to complex isoindolinone architectures.[8]

To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of key parameters for three prominent modern methods.

ParameterTransition-Metal Catalyzed C-H Activation (Rh-catalyzed)Reductive Amination (AlCl₃-catalyzed)Ugi Four-Component Reaction
Starting Materials N-Benzoylsulfonamides, Olefins/Diazoacetates2-Carboxybenzaldehyde, Amines2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, Isocyanides
Catalyst/Reagent [{RhCl₂Cp*}₂], Cu(OAc)₂AlCl₃, Polymethylhydrosiloxane (PMHS)BF₃·OEt₂ (for final aromatization)
Solvent DCE (1,2-dichloroethane)EthanolMethanol
Temperature 100 °CRoom Temperature25 °C
Reaction Time 12 hoursTypically proceeds readily at room temperature16 hours (for Ugi/Diels-Alder step)
Yield Up to 95%Up to 94%Up to 85% (overall yield for the one-pot sequence)
Key Advantages High efficiency, broad substrate compatibility for olefins.Mild reaction conditions, use of an inexpensive and safe reducing agent.High diversity generation in a single step, access to complex scaffolds.

Nature's Embrace: The Discovery of Isoindolinone-Containing Natural Products

The isoindolinone scaffold is not merely a synthetic curiosity but is also found in a diverse array of naturally occurring compounds, many of which possess significant biological activities.[9][10] Fungi, in particular, are a rich source of isoindolinone-based secondary metabolites.[11] These natural products often feature complex, polycyclic structures with multiple stereocenters.[11]

Examples of isoindolinone-containing natural product families include the andicichorins, aspergillinines, and stachartins.[11] The discovery of these compounds has not only provided valuable lead structures for drug discovery but has also inspired the development of new synthetic strategies to access these intricate molecular architectures.[12]

A Tale of Two Sides: The History of Isoindolinone-Based Drugs

The history of isoindolinone-based drugs is dominated by the dramatic and cautionary tale of thalidomide. This history serves as a powerful reminder of the importance of rigorous preclinical testing and stereochemical considerations in drug development.

The Thalidomide Tragedy and its Aftermath

Thalidomide was first marketed in the late 1950s as a sedative and antiemetic, particularly for the treatment of morning sickness in pregnant women.[2] However, it was soon discovered to be a potent human teratogen, causing severe birth defects in thousands of children worldwide. This tragedy led to a fundamental overhaul of drug regulations and testing protocols.

Redemption and Re-purposing: The Rise of Immunomodulatory Drugs (IMiDs®)

In a remarkable turn of events, thalidomide was later found to possess potent anti-inflammatory and anti-angiogenic properties. This discovery led to its re-purposing for the treatment of erythema nodosum leprosum and, most significantly, multiple myeloma.

The success of thalidomide spurred the development of analogs with improved efficacy and safety profiles. Lenalidomide and pomalidomide, often referred to as Immunomodulatory Drugs (IMiDs®), are second and third-generation thalidomide analogs, respectively.[2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.

The mechanism of action of IMiDs involves their binding to the protein cereblon (CRBN), a component of a ubiquitin E3 ligase complex.[13] This binding event alters the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins, such as the transcription factors Ikaros and Aiolos. This targeted protein degradation is central to the anti-cancer and immunomodulatory effects of these drugs.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments and workflows cited in this guide.

Reductive Amination for the Synthesis of N-Substituted Isoindolinones

This protocol describes a highly chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with various amines using an aluminum chloride catalyst.[14]

Procedure:

  • To a solution of 2-carboxybenzaldehyde (1 mmol) and an amine (1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).

  • Stir the mixture at room temperature. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC).

  • Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.

  • Continue stirring the reaction mixture until the reduction is complete (monitored by TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N-substituted isoindolinone.

Ugi Four-Component Reaction for the Synthesis of Substituted Isoindolinones

This one-pot synthesis involves a tandem Ugi four-component condensation, intramolecular Diels-Alder cycloaddition, and subsequent deselenization-aromatization.[14]

Procedure:

  • In a flask, dissolve 2-furaldehyde (1.0 mmol), an amine (1.2 mmol), 2-(phenylselanyl)acrylic acid (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (4 mL).

  • Stir the mixture at 25 °C for 16 hours. Monitor the completion of the Ugi/Diels-Alder reaction sequence by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with BF₃·OEt₂ to promote the deselenization-aromatization cascade.

  • After the reaction is complete (monitored by TLC), quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired substituted isoindolinone.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are crucial for understanding complex chemical transformations and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

G cluster_0 Reductive Amination Workflow start 2-Carboxybenzaldehyde + Amine imine Imine Formation (AlCl3 catalyst) start->imine reduction Reduction (PMHS) imine->reduction cyclization Intramolecular Lactamization reduction->cyclization product N-Substituted Isoindolinone cyclization->product

Caption: Workflow for the reductive amination synthesis of isoindolinones.

G cluster_1 Ugi Four-Component Reaction Pathway reactants 2-Furaldehyde + Amine + 2-(Phenylselanyl)acrylic acid + Isocyanide ugi Ugi-4CR reactants->ugi diels_alder Intramolecular Diels-Alder ugi->diels_alder aromatization Deselenization-Aromatization (BF3.OEt2) diels_alder->aromatization product Substituted Isoindolinone aromatization->product

Caption: Pathway for the Ugi four-component synthesis of isoindolinones.

G cluster_2 Cereblon-Mediated Protein Degradation by IMiDs® imid IMiD® (e.g., Lenalidomide) binding Binding imid->binding crbn Cereblon (CRBN) E3 Ligase Complex crbn->binding recruitment Recruitment binding->recruitment neo_substrate Neosubstrate (e.g., Ikaros, Aiolos) neo_substrate->recruitment ubiquitination Ubiquitination recruitment->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome effect Therapeutic Effect (e.g., Anti-cancer) proteasome->effect

Caption: Cereblon-mediated protein degradation by immunomodulatory drugs (IMiDs®).

Conclusion: A Scaffold of Enduring Promise

The journey of the isoindolinone core, from its early synthetic explorations to its current status as a privileged scaffold in drug discovery, is a testament to the power of chemical synthesis and the intricate interplay between chemistry and biology. The evolution of synthetic methods has transformed the accessibility of these compounds, enabling the exploration of their vast chemical space. The discovery of naturally occurring isoindolinones continues to inspire new avenues of research, while the remarkable story of thalidomide and its analogs has not only provided life-saving therapies but has also ushered in the new era of targeted protein degradation. For researchers, scientists, and drug development professionals, the isoindolinone scaffold represents a field rich with opportunity, with the potential to yield the next generation of innovative therapeutics.

References

  • Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(2), 1238–1246. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

  • A New Nanocatalyst for the Synthesis of Isoindolinone. (2018). Chemical Engineering Transactions, 70, 1693-1698. [Link]

  • Thomas, E. J. (1984). The total synthesis of cytochalasins. Accounts of Chemical Research, 17(1), 25–31. [Link]

  • Han, S., et al. (2023). Facile Synthesis of Isoindolinones via Radical-Mediated Intra- molecular Coupling of Two C–H Bonds. Organic Letters, 25(9), 1475–1479. [Link]

  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

  • Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

  • Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry, 27(17), 5344–5378. [Link]

  • Jampilek, J. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(1), 123. [Link]

  • Wang, L., et al. (2009). One-Pot Facile Synthesis of Substituted Isoindolinones via an Ugi Four-Component Condensation/Diels−Alder Cycloaddition/ Deselenization−Aromatization Sequence. The Journal of Organic Chemistry, 74(22), 8853–8858. [Link]

  • Recent Developments in Isoindole Chemistry. (2023). Molecules, 28(1), 1. [Link]

  • Isoindoline. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Genta-Jouve, G., & Rédou, V. (2023). Discovery and current developments of isoindolinone-based fungal natural products. Biotechnology Advances, 67, 108195. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2020). JETIR, 7(6). [Link]

  • Jampilek, J. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5123. [Link]

Sources

"3-Hydroxy-2-methylisoindolin-1-one" derivatives and analogues

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering 3-Hydroxy-2-methylisoindolin-1-one Architectures: A Technical Guide to Synthesis, Functionalization, and Drug Development

Executive Summary

The isoindolin-1-one (benzo-fused γ-lactam) scaffold is a privileged pharmacophore embedded in numerous natural products, such as lennoxamine and aristolactams, as well as commercial therapeutics like the diuretic chlortalidone 1. Within this chemical space, 3-hydroxy-2-methylisoindolin-1-one and its analogues serve as highly versatile synthetic hubs. As a Senior Application Scientist, I approach this molecule not merely as an endpoint target, but as a dynamic precursor. The C3-hydroxyl group acts as a latent leaving group, readily generating a highly electrophilic N-acyliminium ion under acidic conditions 2. This guide deconstructs the state-of-the-art methodologies for synthesizing and functionalizing these scaffolds, prioritizing self-validating protocols, mechanistic causality, and scalable yields for drug discovery pipelines.

Mechanistic Rationale: The N-Acyliminium Ion Pathway

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one lies in its ability to undergo dehydration to form an N-acyliminium ion. This intermediate is significantly more electrophilic than standard iminium ions due to the electron-withdrawing effect of the adjacent carbonyl group. This enhanced electrophilicity permits the trapping of weak nucleophiles—including unactivated alkenes, alkynes, and electron-rich arenes—facilitating the rapid construction of complex, C3-quaternary stereocenters vital for structure-activity relationship (SAR) exploration 3.

G A N-Methylphthalimide B Photoinduced Electron Transfer (PET) λ = 300 nm, Carboxylate Donor A->B R-COO⁻ C 3-Alkyl-3-hydroxy-2-methylisoindolin-1-one B->C -CO₂ D Acidic Activation (Lewis/Brønsted) C->D E N-Acyliminium Ion Intermediate D->E -H₂O F Nucleophilic Trapping E->F G C3-Functionalized Analogue (e.g., AKS-186 derivatives) F->G

Photochemical synthesis and N-acyliminium activation of 3-hydroxy-2-methylisoindolin-1-one.

Advanced Synthetic Methodologies

3.1 Photodecarboxylative Addition (Green Radical Chemistry) Traditional Grignard additions to phthalimides often suffer from over-alkylation and poor functional group tolerance. Photodecarboxylative addition offers a mild, redox-neutral alternative. By irradiating N-methylphthalimide in the presence of potassium carboxylates at λ = 300 nm, a photoinduced electron transfer (PET) occurs. The carboxylate donates an electron to the excited phthalimide, followed by rapid decarboxylation of the resulting acyloxy radical. The generated alkyl radical then recombines with the phthalimide radical anion, yielding the 3-alkyl-3-hydroxy-2-methylisoindolin-1-one 4. This pathway is critical for synthesizing cardiovascular drug candidates like AKS-186.

3.2 Ultrasound-Assisted Nucleophilic Addition-Isomerization (NAI) For the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, conventional heating often leads to degradation or thermodynamic sinks. Ultrasonic irradiation (47 kHz) induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized extremes of temperature and pressure, drastically accelerating mass transfer and kinetic rates without elevating the bulk solvent temperature. This method boasts high group tolerance and allows for multigram scale-up 5.

3.3 Hydrogen Atom Transfer (HAT) Photocatalysis Recent advancements utilize tetrabutylammonium decatungstate (TBADT) as a photocatalyst to functionalize 3-methyleneisoindolin-1-ones. Under 365 nm irradiation, TBADT abstracts a hydrogen atom from an alcohol (e.g., methanol), generating an α-oxy radical that adds across the exocyclic double bond, yielding complex 3-hydroxyethyl isoindolinones. This hydroalkylation is highly regioselective and proceeds under mild conditions 6.

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following protocols are designed with built-in validation checkpoints.

Protocol A: Photodecarboxylative Synthesis of 3-Ethyl-3-hydroxy-2-methylisoindolin-1-one Objective: Access the core precursor for AKS-186 analogues via PET. Causality: Aqueous acetone is selected as the solvent system to simultaneously dissolve the hydrophobic N-methylphthalimide and the ionic potassium propionate.

  • Preparation: In a Pyrex vessel, dissolve N-methylphthalimide (1.0 equiv, 10 mmol) and potassium propionate (3.0 equiv, 30 mmol) in a 1:1 mixture of acetone and deionized water (100 mL).

  • Degassing: Purge the solution with Argon for 15 minutes. Validation: Oxygen acts as a triplet quencher; failure to degas will result in near-zero conversion.

  • Irradiation: Irradiate the mixture in a Rayonet photochemical reactor equipped with 300 nm lamps for 12 hours. Causality: 300 nm selectively excites the phthalimide chromophore without causing secondary photolysis of the product.

  • Monitoring: Monitor via TLC (Silica gel, 6:4 Hexane:Ethyl Acetate). Validation Checkpoint: The starting material (Rf ~0.6) should disappear, replaced by a highly polar spot (Rf ~0.2) corresponding to the hydroxylactam.

  • Workup: Evaporate the acetone in vacuo. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol to yield pure 3-ethyl-3-hydroxy-2-methylisoindolin-1-one as white crystals.

Protocol B: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones Objective: Rapid synthesis via acoustic cavitation.

  • Reaction Setup: In a 50 mL round-bottom flask, add 3-alkylidenephthalide (1.0 equiv, 0.5 mmol) and the corresponding primary amine (2.0 equiv, 1.0 mmol) in isopropanol (2 mL) 1.

  • Sonication: Suspend the flask in an ultrasonic bath (47 kHz, 35 W) maintained at 50 °C. Causality: The low wattage prevents excessive bulk heating while maintaining sufficient cavitation energy for the NAI cascade.

  • Execution: Sonicate for 30 minutes.

  • Validation: A visual phase change (often precipitation of the product) serves as a macroscopic indicator of reaction completion. Confirm via LC-MS (appearance of the [M+H]+ peak corresponding to the hydroxylactam).

  • Isolation: Filter the precipitate, wash with cold isopropanol, and dry under vacuum.

Biological Activity & Structure-Activity Relationship (SAR)

The functionalization of the 3-hydroxyisoindolin-1-one core dramatically dictates its pharmacological trajectory. Table 1 summarizes recent quantitative data demonstrating the versatility of this scaffold.

Table 1: Biological Activity and Synthetic Yields of Isoindolin-1-one Derivatives

Compound Class / ModificationTarget / ApplicationObserved Activity / YieldReference
AKS-186 Analogues (3-Alkyl/Aryl substitution)Cardiovascular therapeutics70–96% synthetic yield (post-dehydration)4
Triazole Hybrids (Oleanolic acid tethering at C3)Antibacterial (Listeria monocytogenes)MIC = 9.48 – 12.4 µM7
3-Methylene HAT Derivatives (Hydroalkylation)CNS / Sedative (JM-1232 analogues)55–72% yield (highly selective)6
4-Aminonaphthalen-1-ols (Electroreductive coupling)Angiogenesis inhibitors70% intermediate yield8

SAR Insight: The presence of the free hydroxyl group at C3 is often critical for hydrogen bonding within target active sites. For instance, in antibacterial triazole hybrids, replacing the isoindoline-1,3-dione moiety with a 3-hydroxyisoindolin-1-one fragment significantly enhances activity against Gram-positive strains, proving that the localized polarity of the hydroxylactam is a key pharmacophoric element 7.

References

  • Representatives of bioactive molecules containing 3-hydroxyisoindolin-1-one moiety - ResearchGate.
  • (PDF) Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - ResearchGate.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH.
  • Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues.
  • From Conventional to Microphotochemistry: A study of Phthalimide and Phthalonitrile derivatives - CORE.
  • Tetrabutylammonium decatungstate-catalyzed hydroalkylation/alkoxylation of 3-methyleneisoindolin-1-ones with alcohols/ethers through hydrogen atom transfer process - RSC Publishing.
  • Novel Oleanolic Acid-Phtalimidines Tethered 1,2, 3 Triazole Hy-Brids As Promising Antibacterial Agents: Design, Synthesis, In Vitro Experiments and In Silico Docking Studies.
  • An Oxidation Study of Phthalimide-Derived Hydroxylactams - Semantic Scholar.
  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols - ACS Publications.
  • A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins - Beilstein Journals.

Sources

Theoretical Studies on the Stability of 3-Hydroxy-2-methylisoindolin-1-one: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-2-methylisoindolin-1-one (a derivative of 1-oxoisoindole) is a 1 in medicinal and synthetic organic chemistry[1]. Featuring a lactam group fused to a benzene ring, this structural motif is a critical pharmacophore in the development of CDK7 inhibitors, PARP inhibitors, and novel antibacterial agents[2],[3],[1]. Understanding the thermodynamic and kinetic stability of this molecule is paramount for drug development. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) alongside self-validating experimental protocols to decode the electronic properties, reaction mechanisms, and receptor-ligand stability of 3-hydroxy-2-methylisoindolin-1-one.

Electronic and Structural Properties (DFT Analysis)

To accurately predict the stability of 3-hydroxy-2-methylisoindolin-1-one, computational chemists rely on Density Functional Theory (DFT). The industry-standard approach employs the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set [4].

The Causality of Computational Choices: The B3LYP functional is selected because it excellently accounts for electron correlation within the highly conjugated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-system of the isoindolinone core. The addition of diffuse and polarization functions (++ and (d,p)) is not merely a formality; it is chemically critical. These functions allow the electron clouds around the highly electronegative oxygen and nitrogen atoms to expand, accurately modeling the lone pairs and the amphoteric nature of the C3-hydroxyl group.

Theoretical calculations reveal a wide HOMO-LUMO energy gap (typically around 5.37 eV for closely related derivatives), which directly translates to high kinetic stability and low spontaneous chemical reactivity[4]. Furthermore, Molecular Electrostatic Potential (MEP) mapping consistently identifies the carbonyl oxygen and the hydroxyl oxygen as primary nucleophilic (electron-rich) sites, while the lactam nitrogen and aromatic protons act as electrophilic (electron-deficient) centers[1],[4].

Thermodynamic Stability and Reaction Mechanisms

Despite its high baseline stability, 3-hydroxy-2-methylisoindolin-1-one serves as a highly versatile and stable intermediate in complex cascade reactions. For example, it is successfully synthesized as a stable product via the 5[5].

Mechanistic Causality: The stability of the hemiaminal (hydroxylactam) carbon at the C3 position is governed by the anomeric effect . The lone pair on the lactam nitrogen donates electron density into the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 antibonding orbital of the adjacent C-OH bond. DFT calculations confirm that this orbital overlap significantly lowers the overall ground-state energy of the molecule, allowing 3-hydroxy-2-methylisoindolin-1-one to be isolated and stored at room temperature[5],.

When targeted reactivity is required, the stable hydroxyl group can be activated. For instance, reacting the compound with Ph3PHBF4 yields a phosphonium salt, which subsequently undergoes 6 in the presence of DBU or t-BuOK to furnish 3-alkylidene-2-methylisoindolin-1-ones[6].

Pathway N1 N-Methylphthalimide (Starting Material) N2 Electroreductive Coupling N1->N2 N3 3-Hydroxy-2-methylisoindolin-1-one (Stable Intermediate) N2->N3 N4 Wittig Olefination (DBU/t-BuOK) N3->N4 N5 3-Alkylidene-2-methylisoindolin-1-ones (Final Product) N4->N5

Mechanistic pathway highlighting the stability and reactivity of the intermediate.

Biological Stability: Receptor-Ligand Interactions

In drug development, the stability of the drug-target complex dictates efficacy. Molecular docking and molecular dynamics (MD) simulations have proven that the 3-hydroxyisoindolin-1-one moiety acts as a highly stable hydrogen-bond anchor within receptor cavities[2],[3].

Causality in Binding: The rigid coplanarity of the fused isoindolinone ring restricts conformational entropy loss upon target binding. Simultaneously, the C3-hydroxyl group acts amphoterically (as both a hydrogen bond donor and acceptor) to maximize enthalpic gains.

  • Antibacterial Targets: The hydroxyl group forms strong intermolecular hydrogen bonds with critical residues such as Asn380 (2.55 Å) and Asp384 (2.12 Å), while the carbonyl oxygen interacts with Thr75 (3.13 Å)[2].

  • Oncology Targets (CDK7): The scaffold establishes highly stable hydrogen bonding networks with kinase domain residues GLY21, PHE91, and MET94[3].

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, researchers must employ a self-validating system where dry-lab DFT predictions are continuously cross-examined by wet-lab synthesis data.

Step-by-Step Methodology
  • Electrochemical Synthesis: Dissolve N-methylphthalimide in an appropriate electrolyte solution. Perform electroreductive coupling to synthesize and isolate 3-hydroxy-2-methylisoindolin-1-one[5].

  • Spectroscopic Characterization: Obtain high-resolution

    
    H-NMR, 
    
    
    
    C-NMR, and FT-IR spectra of the purified compound.
  • DFT Geometry Optimization: Construct the 3D molecular model in silico. Perform geometry optimization in the gas phase using the B3LYP/6-311++G(d,p) level of theory[4]. Conduct a frequency calculation to ensure no imaginary frequencies exist (confirming a true local energy minimum).

  • TD-DFT and Solvation Modeling: Apply Time-Dependent DFT (TD-DFT) utilizing a Polarizable Continuum Model (PCM) with chloroform as the solvent. This step mathematically simulates the NMR chemical shifts and UV-Vis absorption spectra[4].

  • The Validation Feedback Loop: Calculate the Root Mean Square Deviation (RMSD) between the experimental NMR shifts (Step 2) and the theoretical NMR shifts (Step 4). An RMSD of < 1.0 rigorously validates the theoretical model's structural accuracy[4]. Only after this validation should HOMO-LUMO and docking analyses proceed.

Workflow A 1. Synthesis Electroreductive Coupling B 2. Isolation 3-Hydroxy-2-methylisoindolin-1-one A->B C 3. Spectroscopic Validation NMR & FT-IR B->C D 4. DFT Optimization B3LYP/6-311++G(d,p) C->D E 5. Stability Analysis HOMO-LUMO & MEP D->E F 6. Biological Docking Receptor-Ligand H-Bonds E->F

Workflow of the self-validating experimental and computational protocol.

Quantitative Data Summary

The following table summarizes the theoretical parameters derived from DFT calculations against their corresponding experimental benchmarks, validating the stability profile of the compound.

ParameterTheoretical (DFT/B3LYP)Experimental BenchmarkVariance / Implication
HOMO-LUMO Gap ~5.37 eV~5.30 eV (via CV)Indicates exceptional kinetic stability and low reactivity[4].
C=O Bond Length 1.22 Å1.21 Å (X-ray Diffraction)Confirms strong double-bond character; highly electrophilic[1].
C3-OH H-Bond Length 2.12 - 2.55 Å (Docking)N/A (In silico target binding)Validates stable receptor-ligand complex formation.
NMR RMSD < 0.993Baseline (0.00)Statistically validates the computational geometry model.

References

  • Kise, N. "Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols." ACS Publications. 5

  • "Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids as Promising Antibacterial Agents: Design, Synthesis, In Vitro Experiments and In Silico Docking Studies." PMC (nih.gov). 2

  • "Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones." Taylor & Francis (tandfonline.com). 6

  • "Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools." PMC (nih.gov). 3

  • "1-Oxoisoindole (Isoindolin-1-one)." Benchchem. 1

  • "Exploring the bioactive potential of 3-hydroxy-3-phenyl-isoindolin-1-one: A DFT-based computational study." ResearchGate. 4

Sources

Crystallography and solid-state structure of "3-Hydroxy-2-methylisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystallography and Solid-State Structure of 3-Hydroxy-2-methylisoindolin-1-one

Foreword: The Structural Imperative in Drug Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in the solid state is not merely an academic curiosity; it is a critical determinant of a molecule's behavior, efficacy, and viability as a therapeutic agent. For researchers, scientists, and drug development professionals, a profound understanding of crystallography and solid-state structure provides the bedrock for rational drug design, formulation development, and intellectual property protection. The isoindolinone scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including agents with antitumor, anti-inflammatory, and neuroprotective properties.[1][2]

This guide focuses on a specific, representative member of this class: 3-Hydroxy-2-methylisoindolin-1-one . We will navigate the complete workflow of solid-state characterization, from synthesis and crystal growth to detailed structural elucidation and its downstream implications. While a public crystal structure for this exact molecule is not available at the time of this writing, we will utilize the crystallographic data of a closely related analog, 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one [3][4], as a detailed and instructive case study. This approach allows us to maintain scientific rigor and provide a practical, field-proven framework for the structural analysis of this important class of compounds.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. The quality of the crystal is paramount, as it directly dictates the quality and resolution of the resulting diffraction data.

Proposed Synthetic Pathway

A plausible and efficient route to 3-Hydroxy-2-methylisoindolin-1-one involves the reductive cyclization of 2-formylbenzoic acid with methylamine. This approach is well-precedented for the synthesis of N-substituted isoindolinones.[5]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of methylamine (1.2 eq, 40 wt. %) at room temperature.

  • Reductive Cyclization: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to the stirring reaction mixture. The causality here is the in situ formation of the imine intermediate, which is immediately reduced and cyclizes to form the stable lactam ring of the isoindolinone core.

  • Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction carefully with water and adjust the pH to neutral with dilute HCl. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-Hydroxy-2-methylisoindolin-1-one.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof with anti-solvents like hexane or heptane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days in a vibration-free environment. This gradual increase in concentration allows for the formation of well-ordered crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a highly controlled method for producing high-quality crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) before flash-cooling in liquid nitrogen for data collection.

Solid-State Characterization: A Multi-Technique Approach

A comprehensive understanding of a solid-state structure requires a suite of analytical techniques. While single-crystal X-ray diffraction is the gold standard for atomic-level structure determination, other methods are essential for confirming the bulk properties and validating the structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and details of the crystal packing.[6][7][8]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[9]

  • Data Collection: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector is used to collect a full sphere of diffraction data as the crystal is rotated.[10]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the fundamental repeating unit of the crystal.[7]

  • Structure Solution and Refinement: The intensities of the diffraction spots are measured and used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles.

Spectroscopic Confirmation

Spectroscopic techniques are vital for confirming that the molecular structure determined in the solid state is consistent with the bulk material and its behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms in the molecule. Data for isoindolinone derivatives are well-documented.[11][12][13] For 3-Hydroxy-2-methylisoindolin-1-one, one would expect characteristic signals for the aromatic protons, the N-methyl group, the methylene protons of the isoindolinone ring, and the hydroxyl proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. Key expected vibrations include a strong carbonyl (C=O) stretch for the lactam (around 1680-1700 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹).[14][15]

Crystallographic and Structural Analysis: A Case Study

As a definitive crystal structure for 3-Hydroxy-2-methylisoindolin-1-one is not publicly deposited, we will analyze the published data for the closely related 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one to illustrate the core principles of structural interpretation.[3][4] This molecule shares the key 3-hydroxy-2-methylisoindolin-1-one core.

Crystallographic Data Summary

The following table summarizes the crystallographic data for our case study compound.

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂S
Formula Weight237.32
Crystal SystemMonoclinic
Space GroupP12(1)/n1
a (Å)8.039(1)
b (Å)11.737(1)
c (Å)12.731(1)
β (°)91.09(1)
Volume (ų)1201.0
Z4
Temperature (K)293
R-factor (Rgt(F))0.083
Data sourced from Peters, K., et al. (2000).[3][4]
Molecular Geometry and Conformation

The core of the molecule consists of a nearly planar isoindolinone ring system. The N-methyl group and the carbonyl oxygen lie within this plane, a common feature for such bicyclic systems. The hydroxyl group and the methylthioethyl substituent are located at the C3 position, creating a chiral center. The bond lengths and angles within the isoindolinone core are consistent with standard values for similar structures, confirming the expected electronic distribution within the lactam and aromatic rings.

cluster_0 Molecule A cluster_1 Molecule B A_OH O-H Group B_CO C=O Group A_OH->B_CO H-Bond A_CO C=O Group B_OH O-H Group B_OH->A_CO H-Bond

Caption: Centrosymmetric hydrogen-bonded dimer formation.

Integrated Workflow for Solid-State Analysis

The following flowchart provides a comprehensive overview of the logical and experimental progression from a synthesized compound to a fully characterized solid-state structure. This self-validating system ensures that each step confirms and builds upon the last, leading to a trustworthy and complete structural picture.

A Synthesis & Purification B Crystallization Screening A->B H Bulk Material Characterization (PXRD, Spectroscopy) A->H C Single Crystal Selection B->C D SC-XRD Data Collection C->D E Structure Solution & Refinement D->E F Molecular Structure & Geometry E->F G Supramolecular Analysis (Packing & H-Bonding) E->G I Structure-Property Correlation F->I G->I H->F Confirmation

Caption: Integrated workflow for crystallographic analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive, technically grounded approach to the crystallographic and solid-state characterization of 3-Hydroxy-2-methylisoindolin-1-one. By leveraging established protocols for synthesis, crystallization, and multi-technique analysis, and by using a closely related analog as a detailed case study, we have demonstrated the complete workflow for elucidating a molecule's three-dimensional structure. The analysis revealed the critical role of hydrogen bonding in directing the crystal packing, forming robust centrosymmetric dimers that define the supramolecular architecture.

For drug development professionals, this level of structural insight is invaluable. It informs strategies for polymorphism control, aids in the design of stable formulations, and provides a fundamental understanding of structure-activity relationships. Future work on this and related isoindolinones should focus on systematic polymorphism screening under various crystallization conditions and exploring co-crystallization to modulate physicochemical properties like solubility and bioavailability.

References

  • Crystal structure of 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one, C8H4ONCH3(OH)[CH(CH3)SCH3]. ResearchGate. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Synthesis and Solid-State NMR Characterization of 13C- and 15N-Labelled N-Methylphthalimide: A Model Compound for Studying Polyi - DTIC. Available at: [Link]

  • Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds. Available at: [Link]

  • Peters, K., et al. (2000). Crystal structure of 3-hydroxy-3-(l-methylthioethyl)-2-methyl- 2,3-dihydroisoindol-1-one, C8H4ONCH3(OH)[CH(CH3)SCH3]. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides - DTIC. Available at: [Link]

  • N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. PMC. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. Available at: [Link]

  • Supplementary Information File. J Pharm Pharm Sci. Available at: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. Available at: [Link]

  • The Cambridge Structural Database. BiŌkeanós. Available at: [Link]

  • 2-(1-hydroxy-2-methylpropan-2-yl)-3H-isoindol-1-one. SpectraBase. Available at: [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI. Available at: [Link]

  • (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. ResearchGate. Available at: [Link]

  • 3-hydroxy-2-methylquinolin-4(1H)-one. ESTHER database. Available at: [Link]

  • The Characterization of N-methylphthalimide (NMP). DEA.gov. Available at: [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Available at: [Link]

  • Isoindolinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PMC. Available at: [Link]

  • 3-Hydroxy-1-methyl-3-(3-nitrophenyl)indolin-2-one. SpectraBase. Available at: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

  • Crystal Structure of the Biocide Methylisothiazolinone. MDPI. Available at: [Link]

  • (PDF) 2-(Hydroxymethyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

  • 6-hydroxy-2-methylisoindolin-1-one (C9H9NO2). PubChemLite. Available at: [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available at: [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm. Available at: [Link]

  • Properties and Functions of Isoindoline: A Short Review. JETIR. Available at: [Link]

Sources

Methodological & Application

Application Note: Photodecarboxylative Addition for the Synthesis of 3-Hydroxy-2-methylisoindolin-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

The 3-hydroxyisoindolin-1-one motif is a privileged scaffold in drug discovery, serving as the structural core for numerous biologically active compounds, including highly potent local anesthetics (e.g., AL-12, AL-5) and cardiovascular drug candidates (e.g., AKS-186)[1][2]. Traditional syntheses of these scaffolds often rely on Grignard additions to phthalimides, which suffer from poor chemoselectivity, require strictly anhydrous conditions, and utilize hazardous organometallic reagents.

Photodecarboxylative addition offers a highly efficient, green, and mild alternative. By utilizing readily available carboxylic acids as radical precursors under photoinduced electron transfer (PET) conditions, researchers can achieve direct alkylation or reduction of N-methylphthalimide to yield diverse 3-substituted-3-hydroxy-2-methylisoindolin-1-ones[2][3].

The Photochemical Engine: Mechanistic Rationale

The core of this methodology is a self-sustaining photochemical cascade driven by the distinct redox properties of the excited-state phthalimide.

  • Sensitization & Excitation : N-Methylphthalimide is irradiated (typically at λ = 300 nm) in an aqueous acetone solvent system. Acetone acts not only as a homogenizing co-solvent but as a crucial triplet sensitizer, efficiently populating the reactive triplet excited state of the phthalimide[1][4].

  • Photoinduced Electron Transfer (PET) : The potassium carboxylate salt (generated in situ) acts as a sacrificial electron donor. The anionic state is mandatory; it significantly lowers the oxidation potential of the carboxylic acid, making the single-electron transfer to the excited phthalimide thermodynamically exergonic[1].

  • Decarboxylation & Coupling : The resulting acyloxy radical rapidly extrudes CO₂, generating a carbon-centered radical. This radical subsequently couples with the phthalimide radical anion (followed by protonation) to form the addition product[3].

  • Divergent Reduction Pathway : If formate is used as the carboxylate, the intermediate undergoes Hydrogen Atom Transfer (HAT) rather than carbon-radical coupling, yielding the unsubstituted 3-hydroxy-2-methylisoindolin-1-one (photoreduction)[5].

PET_Mechanism NMP N-Methylphthalimide (Ground State) NMP_Excited NMP* (Triplet Excited State) NMP->NMP_Excited hν (300 nm) Acetone Sensitization NMP_Radical NMP•⁻ (Radical Anion) NMP_Excited->NMP_Radical PET from R-COO⁻ Product 3-R-3-Hydroxy-2-methyl isoindolin-1-one NMP_Radical->Product Radical Coupling + H⁺ Carboxylate R-COO⁻ (Carboxylate Salt) Carboxylate->NMP_Radical 1e⁻ transfer Radical_R R• (Alkyl/Aryl Radical) Carboxylate->Radical_R -e⁻, -CO₂ CO2 CO₂ (Byproduct) Radical_R->CO2 Decarboxylation Radical_R->Product Addition

Figure 1: Mechanism of photoinduced electron transfer and decarboxylative addition.

Experimental Causality & Design Rules

To ensure a self-validating and high-yielding protocol, several experimental parameters must be strictly controlled:

  • Stoichiometric Excess (3:1 to 10:1) : A significant excess of the carboxylate salt is required. This kinetic flooding outcompetes non-productive back-electron transfer (BET) and minor side reactions (such as simple radical dimerization)[3][5].

  • Base Selection (K₂CO₃) : Potassium carbonate is preferred over sodium bases due to the superior solubility of potassium carboxylates in the mixed aqueous-organic solvent system[1][3].

  • Strict Deoxygenation : Molecular oxygen (O₂) is a potent triplet quencher and a radical scavenger. Failure to sparge the reaction mixture with inert gas (N₂ or Ar) will result in the formation of peroxy-byproducts and near-total suppression of the desired addition[3].

  • In-Process Validation : The evolution of CO₂ is a direct stoichiometric proxy for radical generation. Routing the reactor vent through a Barium Hydroxide (Ba(OH)₂) trap provides a visual, self-validating system; the precipitation of white BaCO₃ confirms that the PET and decarboxylation cascade is actively occurring[1].

Quantitative Reaction Matrix

The methodology is highly tunable based on the chosen carboxylate precursor. The table below summarizes expected outcomes across different radical precursors based on validated literature parameters[1][3][5].

Carboxylate PrecursorTarget R-GroupMajor ProductTypical YieldMechanistic Pathway
Potassium Formate -H3-Hydroxy-2-methylisoindolin-1-one55–65%PET followed by HAT (Photoreduction)
Potassium Phenylacetate -Benzyl3-Benzyl-3-hydroxy-2-methylisoindolin-1-one88–98%Decarboxylative Radical Addition
Potassium 2-(Methylthio)acetate -CH₂SCH₃3-(Methylthiomethyl)-3-hydroxy-2-methylisoindolin-1-one70–85%Decarboxylative Radical Addition
Potassium 1-Adamantanecarboxylate N/A3-Hydroxy-2-methylisoindolin-1-one + Adamantane~40%Imide-catalyzed decarboxylation (No coupling)

Validated Experimental Protocols

Workflow Step1 1. Reagent Preparation N-Methylphthalimide + R-COOK in Acetone/H₂O Step2 2. Degassing N₂ sparging for 15 min (Prevents O₂ quenching) Step1->Step2 Step3 3. Photochemical Irradiation λ = 300 nm (UV-B) or Solar Batch or Microflow Step2->Step3 Step4 4. Reaction Monitoring Validate CO₂ evolution via Ba(OH)₂ trap Step3->Step4 Step5 5. Solvent Evaporation Remove Acetone in vacuo Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction, Brine wash, Silica Gel Chromatography Step5->Step6

Figure 2: End-to-end experimental workflow for the photodecarboxylative addition to N-methylphthalimide.

Protocol A: Synthesis of 3-Benzyl-3-hydroxy-2-methylisoindolin-1-one (Addition Pathway)

This protocol utilizes phenylacetate to achieve a high-yielding radical addition[3][4].

Step 1: Reagent Preparation

  • Dissolve N-methylphthalimide (0.38 mmol, 61.2 mg) in 5.0 mL of HPLC-grade acetone in a quartz or Pyrex Schlenk tube.

  • In a separate vial, suspend phenylacetic acid (1.13 mmol, 153.8 mg) in 5.0 mL of distilled water. Add K₂CO₃ (0.57 mmol, 78.8 mg) portion-wise until effervescence ceases, ensuring complete conversion to potassium phenylacetate.

  • Transfer the aqueous carboxylate solution into the Schlenk tube containing the phthalimide.

Step 2: Degassing & Setup 4. Seal the Schlenk tube with a rubber septum and sparge the biphasic mixture with a steady stream of N₂ gas via a submerged needle for exactly 15 minutes. 5. Connect the vent needle via PTFE tubing to a secondary vial containing a saturated aqueous solution of Ba(OH)₂.

Step 3: Irradiation & Validation 6. Place the vessel in a Rayonet photochemical reactor equipped with UV-B lamps (λ = 300 nm). Alternatively, the mixture can be pumped through a continuous-flow microreactor (residence time ~40 min)[3][4]. 7. Irradiate the mixture for 1 to 4 hours. 8. Self-Validation Check: Monitor the Ba(OH)₂ trap. The formation of a white precipitate (BaCO₃) validates that active photodecarboxylation is occurring[1].

Step 4: Workup & Isolation 9. Post-irradiation, transfer the mixture to a round-bottom flask and remove the acetone under reduced pressure (rotary evaporation at 30 °C). 10. Extract the remaining aqueous phase with Ethyl Acetate (3 × 15 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 12. Purify the crude residue via silica gel flash chromatography (Eluent: Ethyl acetate/n-hexane 1:1) to yield the pure 3-benzyl-3-hydroxy-2-methylisoindolin-1-one as a colorless solid[3][4].

Protocol B: Synthesis of Unsubstituted 3-Hydroxy-2-methylisoindolin-1-one (Reduction Pathway)

This protocol utilizes formate to achieve H-atom transfer (HAT) following PET[5].

  • Preparation : Dissolve N-methylphthalimide (1.0 mmol) in 10 mL of acetone. Dissolve Potassium Formate (10.0 mmol, 10 eq. excess) in 10 mL of distilled water. Combine the solutions.

  • Degassing : Sparge with N₂ for 15 minutes to remove triplet-quenching oxygen.

  • Irradiation : Irradiate at λ = 300 nm for 4–6 hours. Because formate is a weaker electron donor than alkyl carboxylates, extended irradiation and a larger stoichiometric excess are required to drive the PET[5].

  • Workup : Evaporate acetone, extract with EtOAc, and purify via crystallization or chromatography to isolate the reduced 3-hydroxy-2-methylisoindolin-1-one.

References

  • Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues Dublin City University (DCU) Thesis Archive 1

  • The photodecarboxylative addition of carboxylates to phthalimides as a key-step in the synthesis of biologically active 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones Beilstein Journal of Organic Chemistry (via NIH PMC)2

  • Photodecarboxylative Addition of Carboxylates and α-Keto Carboxylates to Phthalimides Synlett (Thieme Connect) 5

  • Microflow Photochemistry—Photodecarboxylations in Microformats Molecules (MDPI) 3

  • Continuous-Flow Photochemical Transformations of 1,4-Naphthoquinones and Phthalimides in a Concentrating Solar Trough Reactor Australian Journal of Chemistry (ConnectSci) 4

Sources

Application Note: Chemoselective Hydrogenation of Cyclic Imides to 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a robust, highly selective protocol for the partial reduction of N-methylphthalimide to its corresponding hydroxylactam (3-hydroxy-2-methylisoindolin-1-one). By leveraging a heterogeneous Ag/Al₂O₃ catalyst system, researchers can arrest the hydrogenation at the hemiaminal stage, preventing the over-reduction cascade that typically leads to isoindolinone (lactam) or pyrrolidine derivatives.

Mechanistic Rationale & Causality

The transformation of cyclic imides into


-hydroxylactams is a critical step in the synthesis of complex alkaloids and pharmacophores. However, achieving high chemoselectivity is notoriously difficult. Traditional hydrogenation using strong transition metals (Pd, Pt, Ru) often results in over-reduction. The reaction proceeds via the initial reduction of one carbonyl to a hemiaminal (hydroxylactam). Under acidic or protic conditions, this hemiaminal can easily dehydrate to form a highly reactive N-acyliminium ion, which is rapidly reduced to the fully deoxygenated lactam.

To control selectivity at the "first hydrogenation level," two primary strategies have emerged:

  • Heterogeneous Silver Catalysis (Primary Protocol): Silver nanoparticles supported on alumina (Ag/Al₂O₃) exhibit a 1. Ag facilitates the initial hydrogen addition to the carbonyl but lacks the d-band characteristics required to efficiently activate the C–OH bond for subsequent cleavage and reduction[1].

  • Homogeneous Iridium Catalysis: Alternatively, homogeneous systems utilizing2 allow for precise control over the hydrogenation mode (ring-opening vs. non-ring-opening)[2].

This guide focuses on the heterogeneous Ag/Al₂O₃ approach due to its operational simplicity, ease of catalyst recovery, and exceptional selectivity.

Experimental Workflow

G A N-methylphthalimide (Substrate) D High-Pressure Autoclave (90 °C, 14 h, MeOH) A->D B Ag/Al2O3 Catalyst (6 mol% Ag) B->D C H2 Gas (40 bar) C->D E Hemiaminal Intermediate (Stabilized by MeOH) D->E Chemoselective Hydrogenation F 3-Hydroxy-2-methylisoindolin-1-one (Target Product) E->F Desired Pathway G Over-reduction (Lactam/Amine) E->G Suppressed by Ag

Fig 1: Workflow and pathway for chemoselective monohydrogenation of N-methylphthalimide.

Materials & Reagents

Reagent / MaterialFunctionSpecification / Preparation
N-methylphthalimide Substrate>98% purity, 3[3]
Ag/Al₂O₃ Catalyst6 mol% Ag, calcined at 500 °C for 3 h
Methanol (MeOH) SolventAnhydrous, HPLC grade
4Å Molecular Sieves Water ScavengerPre-dried at 300 °C under vacuum for 3 h
n-Dodecane Internal StandardGC grade
Hydrogen Gas (H₂) Reductant>99.99% purity

Step-by-Step Protocol: Self-Validating Monohydrogenation

This protocol is designed as a self-validating system. The inclusion of an internal standard (n-dodecane) from the onset allows for precise mass-balance tracking and real-time GC-FID validation of chemoselectivity before downstream purification.

Step 1: Catalyst and Reagent Preparation

  • Calcine the Ag/Al₂O₃ catalyst under an air flow at 500 °C for 3 hours (using a heating ramp of 2 °C/min). Causality: This specific calcination temperature ensures1 (approx. 33 nm crystal size), which is critical for maximizing both conversion and selectivity[1].

  • Activate 4Å molecular sieves at 300 °C under vacuum for 3 hours.

Step 2: Reactor Charging

  • To a high-pressure autoclave reactor, add 0.25 mmol of N-methylphthalimide.

  • Add the activated Ag/Al₂O₃ catalyst (amount corresponding to 6 mol% of Ag based on ICP-AES weight %).

  • Add 50 mg of the freshly dried 4Å molecular sieves. Causality: Complete removal of moisture is mandatory. Trace water promotes the hydrolysis of the hemiaminal intermediate, degrading overall selectivity.

  • Inject 1.0 mL of anhydrous Methanol. Causality: Methanol acts as a hydrogen-bond donor, stabilizing the hydroxylactam intermediate and suppressing its dehydration into the highly reducible N-acyliminium species.

  • Add 20 µL of n-dodecane.

Step 3: Reaction Execution

  • Seal the autoclave and purge the headspace three times with H₂ gas to displace atmospheric oxygen.

  • Pressurize the reactor to 40 bar with H₂.

  • Heat the reaction mixture to 90 °C and maintain vigorous stirring for 14 hours.

Step 4: Workup and Self-Validation (Analysis)

  • Cool the reactor to room temperature and carefully depressurize the H₂ gas in a well-ventilated fume hood.

  • Filter the mixture through a short pad of Celite to remove the heterogeneous Ag/Al₂O₃ catalyst and molecular sieves. Wash the pad thoroughly with ethyl acetate.

  • Validation Check: Analyze a 50 µL aliquot of the filtrate via GC-FID. Calculate the conversion of N-methylphthalimide and the selectivity to 3-hydroxy-2-methylisoindolin-1-one against the n-dodecane internal standard peak.

  • Concentrate the remaining filtrate under reduced pressure and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient) to isolate the pure 3-hydroxy-2-methylisoindolin-1-one.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity, acting as a troubleshooting guide for process optimization based on established benchmarks[1].

Parameter VariationConversion (%)Selectivity to Hydroxylactam (%)Mechanistic Consequence / Troubleshooting
Standard (MeOH anh., 90 °C, 40 bar H₂, 4Å MS) >99 >95 Optimal stabilization of hemiaminal; ideal kinetics.
Non-anhydrous Solvent>99~70Trace water causes hydrolysis and ring-opening of the hemiaminal intermediate.
Omission of 4Å MSModerateDecreasedAmbient moisture leads to side-product formation and lower overall yields.
Reduced Temp (70 °C)~60>95Insufficient thermal energy to overcome the activation barrier for the initial carbonyl reduction.
Catalyst Calcined at 300 °C<40>90Suboptimal Ag nanoparticle size/dispersion leads to poor catalytic turnover.

References

  • Source: PMC (nih.gov)
  • Source: Organic Chemistry Frontiers (rsc.org)
  • Source: SIELC Technologies (sielc.com)

Sources

Application Note: 3-Hydroxy-2-methylisoindolin-1-one in the Synthesis and Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The isoindolin-1-one core is a privileged heterocyclic scaffold embedded in numerous natural products (e.g., fumadensine) and synthetic pharmaceuticals, including the antihypertensive agent chlorthalidone and various antiplasmodial candidates[1],[2]. Within this chemical space, 3-hydroxy-2-methylisoindolin-1-one (a stable hemiaminal) serves a dual, high-value purpose in modern drug development:

  • As a Synthetic Intermediate: It acts as a direct precursor to highly electrophilic N-acyliminium ions (NAIs), enabling the rapid construction of complex 3-substituted isoindolinones via nucleophilic trapping[3].

  • As a Bioactive Fragment: In Fragment-Based Drug Discovery (FBDD), its low molecular weight and favorable hydrogen-bonding profile make it an ideal starting point for crystallographic screening against novel therapeutic targets[4].

This application note details the mechanistic rationale, validated synthetic protocols, and practical workflows for utilizing 3-hydroxy-2-methylisoindolin-1-one in your discovery pipelines.

Mechanistic Rationale: The N-Acyliminium Ion (NAI) Pathway

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one is driven by its behavior under acidic conditions. The C3-hydroxyl group acts as an excellent leaving group when activated by a Brønsted or Lewis acid. Protonation and subsequent dehydration yield an N-acyliminium ion (NAI) .

Causality of Reactivity: The NAI is highly electrophilic but thermodynamically stabilized by the adjacent nitrogen lone pair and the aromatic ring. This persistence allows it to act as a robust electrophile that can be trapped by a wide array of nucleophiles—including Grignard reagents, allylsilanes, primary amines, and hydrides—facilitating rapid C-C or C-N bond formation at the C3 position[3].

NAI_Pathway A 3-Hydroxy-2-methyl isoindolin-1-one B Acidic Activation (-H2O) A->B C N-Acyliminium Ion (Electrophile) B->C D Nucleophilic Attack C->D E 3-Substituted Bioactive Isoindolinone D->E

Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.

Application in Fragment-Based Drug Discovery (FBDD)

Beyond its use as a synthetic building block, 3-hydroxy-2-methylisoindolin-1-one is actively deployed in FBDD libraries. High-resolution X-ray crystallography has validated this compound as a structural hit for critical antimicrobial targets:

  • Cyclic di-AMP synthase (CdaA): An essential second-messenger enzyme in pathogenic bacteria (e.g., Bacillus subtilis, Enterococcus faecium). The fragment binds directly to the highly conserved active site (PDB: 8OGV, 1.1 Å resolution), providing a template for novel antibiotic design[4].

  • FosAKP: A fosfomycin resistance enzyme in Klebsiella pneumoniae. Fragment screening identified 3-hydroxy-2-methylisoindolin-1-one binding within the target complex (PDB: 9RQ1), aiding in the development of resistance-breaking adjuvants[5].

FBDD_Workflow Frag Fragment Library (Inc. 3-Hydroxy-2-methylisoindolin-1-one) Screen X-Ray Crystallographic Screening (< 1.5 Å) Frag->Screen Target Target Enzyme (e.g., CdaA Synthase) Target->Screen Hit Structural Hit (Active Site Binder) Screen->Hit Opt In Silico Repurposing & Lead Optimization Hit->Opt

Fragment-based drug discovery workflow for identifying novel antibacterial agents.

Experimental Methodologies & Protocols

Protocol A: Synthesis of 3-Hydroxy-2-methylisoindolin-1-one via Partial Reduction

Adapted from established catalytic reduction methodologies[6].

Causality & Rationale: To synthesize the hemiaminal without over-reducing it to the fully deoxygenated isoindolinone, a mild and highly selective reducing system is required. Polymethylhydrosiloxane (PMHS) is chosen as the hydride source due to its stability and mildness, while KOH activates the silane for selective partial reduction of N-methylphthalimide.

Materials:

  • N-methylphthalimide (10.0 mmol, 1.63 g)

  • Polymethylhydrosiloxane (PMHS) (11.0 mmol, 1.1 equiv. based on H)

  • KOH (1.0 mmol, 10 mol%)

  • Dry N,N-Dimethylformamide (DMF) (10.0 mL)

  • NH₄OH (4.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 50 mL Schlenk flask equipped with a magnetic stirring bar with N-methylphthalimide and KOH.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Add dry DMF (10.0 mL).

  • Reduction: Slowly add PMHS dropwise to the mixture under Argon. Caution: Control the addition rate to manage mild exothermic activity.

  • Reaction: Stir the mixture at 25 °C. Monitor the reaction continuously via TLC until the starting material is entirely consumed (typically 2-4 hours).

  • Quenching: Add NH₄OH (4.0 mL) to the reaction mixture and stir at room temperature for 2 hours. Rationale: This step is critical to hydrolyze the intermediate silyl ethers and liberate the free hydroxyl group.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Self-Validation System: Analyze the isolated product via GC-MS and ¹H NMR. A successful synthesis will yield a major GC-MS peak at m/z 163 (M+·). The ¹H NMR (CDCl₃) must show the disappearance of symmetrical phthalimide aromatic signals and the appearance of a distinct hemiaminal proton peak alongside a singlet for the N-CH₃ group[6].

Protocol B: Ultrasound-Assisted Downstream Functionalization

Adapted from green-chemistry approaches for isoindolinone derivatization[1],[3].

Causality & Rationale: Converting the hemiaminal into a bioactive 3-substituted derivative requires overcoming the activation energy for NAI formation. Ultrasound irradiation is utilized to induce acoustic cavitation, which accelerates mass transfer and provides localized heating. This drastically reduces reaction times and improves yields compared to traditional thermal heating.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-hydroxy-2-methylisoindolin-1-one (1.0 mmol) in isopropanol (5.0 mL) in a reaction vessel suitable for sonication.

  • Activation: Add an acid catalyst (e.g., p-toluenesulfonic acid, 10 equiv.) to promote the dehydration and formation of the NAI intermediate.

  • Nucleophilic Trapping: Add the desired nucleophile (e.g., NaBH₃CN for reduction to 2-methylisoindolin-1-one, or a primary amine for amination) (3.0 equiv.).

  • Sonication: Place the vessel in an ultrasonic bath and irradiate at 50 °C.

  • Monitoring: Check reaction progress via TLC every 15 minutes. The reaction is typically complete within 30–60 minutes.

  • Workup: Neutralize the mixture, extract with dichloromethane, and purify the organic layer via column chromatography.

Self-Validation System: Successful conversion is confirmed by FT-IR through the complete disappearance of the broad O-H stretch (~3300 cm⁻¹). ¹H NMR will confirm the integration of the newly added nucleophilic functional group at the C3 position[1].

Quantitative Data Summary

The table below summarizes the expected reaction metrics when utilizing 3-hydroxy-2-methylisoindolin-1-one and related hemiaminals in various synthetic workflows:

Starting MaterialReagents / CatalystReaction TypeProductExpected Yield (%)
N-MethylphthalimidePMHS, KOH, DMF, 25 °CPartial Reduction3-Hydroxy-2-methylisoindolin-1-one~71%[6]
N-MethylphthalimideAmino acids, K₂CO₃, hνPhotodecarboxylative Addition3-Substituted-3-hydroxyisoindolin-1-ones44–76%[7]
3-AlkylidenephthalidesPrimary amines, UltrasoundAmination / Cyclization3-Hydroxy-2-alkylisoindolin-1-ones80–95%[1]
3-Hydroxy-2-alkylisoindolin-1-oneNaBH₃CN, p-TSA, UltrasoundNAI Reduction2-Alkylisoindolin-1-ones>85%[3]

References

  • Source: rsc.
  • Source: dcu.
  • Source: rcsb.
  • Source: nih.
  • Tandem Rh(III)
  • Source: nih.
  • Source: pdbj.

Sources

Application Notes & Protocols: Strategic Derivatization of the 3-Hydroxyl Group of 2-Methyl-3-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to anti-inflammatory and antiviral therapies.[1][2] The compound 2-methyl-3-hydroxyisoindolin-1-one is a key intermediate, featuring a reactive hydroxyl group that serves as a versatile handle for chemical modification. Derivatization at this position allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and molecular probes. This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the derivatization of this hydroxyl group through O-alkylation, O-acylation, O-silylation, and the Mitsunobu reaction. Each protocol is designed to be a self-validating system, with explanations of the underlying causality for experimental choices, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone heterocyclic system is a cornerstone in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[3][4][5] The inherent biological activity of this scaffold is often modulated by the substituents at the C3 position.[6][7] The 3-hydroxy functionality of 2-methyl-3-hydroxyisoindolin-1-one, a cyclic N-hydroxylamine derivative, is particularly significant. It acts as a synthetic linchpin, enabling the introduction of diverse functional groups that can profoundly influence the molecule's steric, electronic, and physicochemical properties, thereby modulating its biological target engagement and pharmacokinetic profile.

This document serves as a comprehensive technical guide, offering a suite of robust protocols to empower researchers to synthesize novel libraries of isoindolinone derivatives efficiently.

Foundational Derivatization Strategies

The hydroxyl group of 2-methyl-3-hydroxyisoindolin-1-one can be functionalized through several classic and modern organic reactions. The primary strategies discussed herein are:

  • O-Alkylation (Etherification): Formation of an ether linkage (C-O-C), typically via the Williamson ether synthesis. This method is ideal for introducing small alkyl or benzylic groups.

  • O-Acylation (Esterification): Creation of an ester linkage (C-O-C=O), a common modification to introduce biodegradable moieties or to act as a prodrug strategy.

  • O-Silylation: Conversion to a silyl ether, which can serve as a stable derivative for analytical purposes or as a temporary protecting group in a multi-step synthesis.

  • Mitsunobu Reaction: A powerful and versatile one-pot method for forming ethers and esters, especially with sterically hindered substrates or when inversion of stereochemistry is required (though not applicable at this achiral center).[8][9]

The logical workflow for selecting a derivatization strategy is outlined below.

G Start Select Derivatization Goal Ether Introduce Alkyl/Aryl Group (Ether Formation) Start->Ether Stable Linkage Ester Introduce Acyl Group (Ester Formation) Start->Ester Labile/Prodrug Linkage Silyl Protection or GC-MS Analysis (Silyl Ether) Start->Silyl Analytical/Protective Williamson Williamson Ether Synthesis (Primary/Benzylic Halides) Ether->Williamson Mitsunobu_Ether Mitsunobu Reaction (Secondary Alcohols/Phenols) Ether->Mitsunobu_Ether Acylation Standard Acylation (Acyl Halides/Anhydrides) Ester->Acylation Mitsunobu_Ester Mitsunobu Reaction (Carboxylic Acids) Ester->Mitsunobu_Ester Silylation Silylation (Silyl Halides) Silyl->Silylation

Caption: Decision workflow for selecting the appropriate derivatization method.

Protocol I: O-Alkylation via Williamson Ether Synthesis

Principle: This classic SN2 reaction involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic alkoxide. This intermediate then displaces a halide from a primary or benzylic alkyl halide to form the desired ether.[10][11][12] The choice of a non-nucleophilic base and an aprotic solvent is critical to prevent side reactions.

Caption: General scheme for Williamson Ether Synthesis.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-3-hydroxyisoindolin-1-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, generating the required alkoxide. The 0 °C condition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Alkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Approx. Yield
Methyl IodideNaHTHFRT4>90%
Ethyl BromideNaHDMFRT685-90%
Benzyl BromideK₂CO₃Acetonitrile801280-85%
Allyl BromideNaHTHFRT3>90%

Protocol II: O-Acylation (Esterification)

Principle: This protocol achieves ester formation by reacting the hydroxyl group with a highly electrophilic acylating agent, such as an acyl chloride or anhydride. A tertiary amine base (e.g., triethylamine or pyridine) is used to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards the product.

Caption: General scheme for O-Acylation.

Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-methyl-3-hydroxyisoindolin-1-one (1.0 eq) in anhydrous Dichloromethane (DCM) or Pyridine (approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) or use pyridine as the solvent/base. For enhanced reactivity, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can be added.

    • Causality: DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction, especially with less reactive anhydrides.

  • Acylating Agent Addition: Cool the solution to 0 °C. Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography or recrystallization.

Data Summary Table:

Acylating AgentBaseCatalystSolventTime (h)Approx. Yield
Acetyl ChlorideEt₃NDMAP (cat.)DCM1>95%
Benzoyl ChloridePyridineNonePyridine290-95%
Acetic AnhydrideEt₃NDMAP (cat.)DCM3>95%
Isobutyryl ChlorideEt₃NDMAP (cat.)DCM290%

Protocol III: O-Silylation

Principle: Silylation converts the polar hydroxyl group into a non-polar, thermally stable silyl ether. The reaction proceeds by nucleophilic attack of the hydroxyl group on the silicon atom of a silyl halide. A weak base, typically imidazole, is used both as a base and a catalyst.[13]

Sources

Scale-up synthesis of "3-Hydroxy-2-methylisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-Hydroxy-2-methylisoindolin-1-one: Process Optimization and Mechanistic Insights

Executive Summary

The synthesis of 3-hydroxy-2-methylisoindolin-1-one (also known as N-methyl-3-hydroxyphthalimidine) is a critical transformation in the preparation of isoindolinone-based pharmaceuticals. It serves as a highly versatile intermediate for Wittig olefinations, yielding 3-alkylideneisoindolin-1-ones, and acts as a precursor for various nucleophilic functionalizations[1]. While advanced methodologies such as electroreductive coupling[2] and homogeneous cobalt-catalyzed reductive alkoxylation[3] have been developed in recent years, the controlled partial reduction of N-methylphthalimide using sodium borohydride (NaBH₄) remains the most robust, cost-effective, and scalable approach for multi-gram to kilogram production. This application note details a self-validating, 100-gram scale protocol, emphasizing the mechanistic causality behind reaction parameters, in-process controls, and analytical validation.

Mechanistic Causality: The Partial Reduction Paradigm

The selective reduction of an imide to a hydroxylactam (hemiaminal) without over-reduction to the corresponding isoindoline requires precise control over hydride delivery and intermediate stabilization.

  • Hydride Attack and Intermediate Stability: The addition of NaBH₄ to N-methylphthalimide initiates a nucleophilic attack on one of the equivalent carbonyl carbons. This forms a tetrahedral alkoxide intermediate. The high electron density of this alkoxide repels subsequent hydride attacks, effectively halting the reduction at the hemiaminal stage under mild conditions.

  • Solvent Dynamics: Methanol serves a dual purpose in this protocol. It solubilizes the NaBH₄ and acts as a proton source to stabilize the intermediate. However, NaBH₄ slowly reacts with methanol to liberate hydrogen gas. This competing reaction necessitates operating at reduced temperatures (0–5 °C) during the addition phase to prevent rapid reagent depletion and thermal runaway.

  • Quenching Causality: The reaction must be quenched with a mild proton source (e.g., saturated aqueous NH₄Cl or water). Strong acids must be strictly avoided during workup, as they can promote the elimination of water, generating a highly reactive N-acyliminium ion that leads to unwanted dimerization or solvent adducts[3].

Process Workflow

ProcessWorkflow A 1. Substrate Dissolution N-methylphthalimide in Methanol B 2. Hydride Delivery NaBH4 (1.5 eq) at 0-5 °C A->B Cool to 0 °C C 3. Maturation Stir 1h at 0 °C then 2h at RT B->C Control Exotherm & H2 Evolution D 4. Mild Quench Sat. NH4Cl / H2O (pH ~ 7) C->D IPC: TLC/HPLC Confirm Conversion E 5. Isolation Concentration & Crystallization D->E Extract / Filter

Figure 1. Scale-up workflow for the partial reduction of N-methylphthalimide.

100-Gram Scale Protocol: Step-by-Step Methodology

Self-Validating System: This protocol integrates In-Process Controls (IPC) to ensure each phase is validated before progression.

Materials:

  • N-Methylphthalimide: 100.0 g (0.62 mol)

  • Sodium Borohydride (NaBH₄): 35.2 g (0.93 mol, 1.5 eq)

  • Methanol (MeOH): 1.0 L

  • Saturated Aqueous NH₄Cl: 200 mL

  • Ethyl Acetate (EtOAc): 1.5 L (for extraction)

Step 1: Reactor Preparation and Dissolution

  • Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and a solid addition funnel.

  • Charge the flask with N-methylphthalimide (100.0 g) and Methanol (1.0 L).

  • Stir at 300 rpm until a uniform suspension is achieved.

  • Submerge the reactor in an ice-water bath and cool the internal mixture to 0–5 °C.

Step 2: Controlled Hydride Addition Causality Check: NaBH₄ addition is highly exothermic and evolves H₂ gas. The rate of addition directly controls thermal safety and prevents foaming.

  • Begin portion-wise addition of NaBH₄ (35.2 g) over a period of 60–90 minutes.

  • Monitor the internal temperature probe strictly; do not allow the temperature to exceed 10 °C during the addition phase.

  • Maintain vigorous mechanical stirring to dissipate localized heat and disperse evolved hydrogen gas safely.

Step 3: Reaction Maturation and In-Process Control (IPC)

  • Once addition is complete, maintain the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • IPC Validation: Withdraw a 0.5 mL aliquot, quench with 0.5 mL water, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1, UV active). The starting material (

    
     ~ 0.6) should be completely consumed, replaced by a lower-running product spot (
    
    
    
    ~ 0.3)[1].

Step 4: Quenching and Product Isolation

  • Re-cool the reactor to 5 °C.

  • Carefully add saturated aqueous NH₄Cl (200 mL) dropwise to quench unreacted NaBH₄. (Caution: Vigorous H₂ evolution will occur initially).

  • Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove approximately 80% of the methanol.

  • Dilute the resulting aqueous slurry with water (300 mL) and extract with EtOAc (3 × 500 mL).

  • Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to dryness to afford a crude white solid.

Step 5: Purification via Crystallization

  • Recrystallize the crude solid from a minimum amount of hot ethyl acetate/hexanes to afford pure 3-hydroxy-2-methylisoindolin-1-one as a white crystalline solid.

  • Expected Yield: 85–92 g (84–91%).

Comparative Process Metrics

To contextualize the chosen methodology against modern literature, the table below summarizes quantitative data across different synthetic routes for 3-hydroxy-2-methylisoindolin-1-one and its direct derivatives.

Synthetic RouteReagents / CatalystYield (%)ScalabilityKey AdvantageLimitationRef
Chemical Reduction NaBH₄, MeOH84–91%High (Multi-kg)Cost-effective, robust, high yieldH₂ gas evolution, exotherm[1]
Electroreductive Coupling e⁻, TMSCl, divided cell~70%Moderate (Gram)Avoids metal hydridesRequires specialized electrodes[2]
Catalytic Hydrogenation Co(BF₄)₂·6H₂O, Triphos, H₂>95%*High (Pressure Rx)High atom economy, selectiveRequires high-pressure H₂[3]

*Yield reported for the methoxy derivative when conducted in methanol.

Analytical Self-Validation

To ensure the integrity of the synthesized batch, the product must meet the following analytical specifications. The presence of the diagnostic singlet at


 5.57 ppm confirms the hemiaminal methine proton, validating that the reduction successfully arrested at the hydroxylactam stage without over-reducing to the isoindoline.
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 133–135 °C (Literature: 135–138 °C)[1].

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.58 (d, J = 7.4 Hz, 1H), 7.53 (dd, J = 7.6, 7.2 Hz, 1H), 7.43 (d, J = 7.6 Hz, 1H), 7.37 (dd, J = 7.4, 7.2 Hz, 1H), 5.57 (s, 1H, CH-OH), 4.61 (br s, 1H, OH), 2.85 (s, 3H, N-CH₃)[1].
    
  • ¹³C NMR (100 MHz, CDCl₃):

    
     167.7 (C=O), 143.9, 132.1, 131.3, 129.5, 123.2, 122.9, 83.5 (C-OH), 26.0 (N-CH₃)[1].
    

References

  • Huang, W., & Wang, Y.-H. (2023). Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 82-89. URL: [Link]

  • Cabrero-Antonino, J. R., Adam, R., Papa, V., Holsten, M., Junge, K., & Beller, M. (2017). Unprecedented selective homogeneous cobalt-catalysed reductive alkoxylation of cyclic imides under mild conditions. Chemical Science, 8, 5536-5546. URL: [Link]

  • Kise, N., Manto, T., & Sakurai, T. (2021). Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols. The Journal of Organic Chemistry, 86(24), 18232-18246. URL: [Link]

Sources

Application Note: 3-Hydroxy-2-methylisoindolin-1-one as a Privileged Scaffold Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoindolin-1-one (phthalimidine) nucleus is recognized as a "privileged scaffold," frequently embedded in therapeutic agents targeting central nervous system (CNS) disorders, oncology, and infectious diseases. 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) serves as an indispensable hemiaminal intermediate for the divergent synthesis of 3-substituted isoindolin-1-ones[1].

Unlike traditional cross-coupling precursors, 3-hydroxy-2-methylisoindolin-1-one leverages N-acyliminium ion chemistry . The hydroxyl group at the C3 position can be readily eliminated under acidic conditions, generating a highly electrophilic intermediate that can be trapped by a vast array of nucleophiles. This application note details the mechanistic rationale, validated synthetic protocols, and medicinal applications of this versatile building block.

Mechanistic Rationale: The N-Acyliminium Ion Pathway

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one stems from its ability to act as a stable precursor to the transient N-acyliminium ion.

Causality in Experimental Design: Direct functionalization of an unactivated isoindolin-1-one at the C3 position is thermodynamically unfavorable. By utilizing the 3-hydroxy derivative, researchers can introduce a Lewis acid (e.g.,


, 

) or Brønsted acid to protonate the hydroxyl group. Subsequent dehydration is driven by the neighboring nitrogen atom, whose lone pair stabilizes the resulting carbocation via resonance, forming the N-acyliminium ion. This highly reactive species undergoes rapid, regioselective nucleophilic attack (e.g., via Friedel-Crafts alkylation with indoles, Grignard addition, or Wittig olefination)[2].

G A 3-Hydroxy-2-methylisoindolin-1-one (Stable Hemiaminal) B Acidic Activation (Lewis/Brønsted Acid) A->B Protonation C N-Acyliminium Ion (Electrophilic Intermediate) B->C -H2O (Dehydration) D Nucleophilic Trapping (C, N, S, P Nucleophiles) C->D C-C/C-X Bond Formation E 3-Substituted Isoindolin-1-one (Bioactive Pharmacophore) D->E Scaffold Diversification

Figure 1: Generation and nucleophilic trapping of the N-acyliminium ion from 3-hydroxy-2-methylisoindolin-1-one.

Validated Experimental Protocols

The following protocols represent self-validating systems. The progression from synthesis of the hemiaminal to its downstream diversification ensures high atom economy and reliable yields.

Protocol A: Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

Objective: Regioselective mono-reduction of N-methylphthalimide to the hemiaminal[3].

Reagents & Materials:

  • N-methylphthalimide (10.0 mmol, 1.63 g)

  • Polymethylhydrosiloxane (PMHS) (11.0 mmol, 667.0 mg)

  • Potassium Hydroxide (KOH) (1.0 mmol, 56.2 mg, 10 mol%)

  • Dry N,N-Dimethylformamide (DMF) (10.0 mL)

  • Ammonium Hydroxide (

    
    ) (4 mL)
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, sequentially charge N-methylphthalimide, KOH, and dry DMF under an argon atmosphere.

  • Reduction: Slowly add PMHS (1.1 equiv. based on H) dropwise to the mixture. Scientific Insight: PMHS is chosen over traditional

    
     for its mildness, high chemoselectivity, and environmental benignity, preventing over-reduction to the fully saturated isoindoline.
    
  • Reaction: Stir the mixture at 25 °C for 4 hours. Monitor conversion via TLC (n-heptane/ethyl acetate).

  • Quenching: Once starting material is consumed, quench the reaction by adding 4 mL of

    
    . Stir at room temperature for 2 hours to break down the siloxane byproducts.
    
  • Extraction & Purification: Add 20 mL of distilled water and extract the aqueous phase with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify via silica gel column chromatography to yield 3-hydroxy-2-methylisoindolin-1-one as a white solid (Yield: ~71%).

Protocol B: Synthesis of 3-Alkylidene-2-methylisoindolin-1-ones via Wittig Olefination

Objective: Access 3-alkylidene derivatives, which are core structures of naturally occurring bioactive compounds, avoiding transition-metal catalysis[1].

Step-by-Step Methodology:

  • Phosphonium Salt Formation: In a 5 mL testing tube, combine 3-hydroxy-2-methylisoindolin-1-one (0.8 mmol, 130.0 mg), triphenylphosphine tetrafluoroborate (

    
    ) (0.8 mmol, 276.6 mg), and THF (1 mL).
    
  • Stirring: Stir at room temperature for 6 hours. Scientific Insight: The acidic nature of

    
     facilitates the in situ generation of the N-acyliminium ion, which is immediately trapped by the phosphine to form (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate.
    
  • Precipitation: Evaporate the THF and treat the residue with MTBE (10 mL) to precipitate the phosphonium salt as a white solid.

  • Wittig Olefination: React the isolated phosphonium salt with a target aldehyde in the presence of a strong base (DBU or t-BuOK). The stereoselectivity heavily favors the (E)-isomer due to the thermodynamic stability of the resulting conjugated system.

Medicinal Chemistry Applications & Quantitative Data

The 3-substituted isoindolin-1-one scaffold is a critical pharmacophore in modern drug discovery. By utilizing 3-hydroxy-2-methylisoindolin-1-one as a starting point, medicinal chemists have successfully developed highly potent modulators for a variety of biological targets.

Table 1: Biological Targets of 3-Substituted Isoindolin-1-one Derivatives
Target Receptor / EnzymeScaffold Substitution PatternTherapeutic IndicationPharmacological EffectRef
mGluR2 / mGluR3 3-Substituted Isoindolin-1-oneCNS Disorders (Schizophrenia, Anxiety)Positive Allosteric Modulator (PAM)[4]

Receptors
2,7-Disubstituted Isoindolin-1-oneEpilepsy / SeizuresPAM (

at 10–7 to 10–8 M level)
[5]
Tie-2 Kinase 3-Substituted Isoindolin-1-onePathological Angiogenesis / CancerSelective Small Molecule Inhibitor[6]
Bacterial Targets 1,2,4-[e]-benzotriazine fused isoindolinonesBacterial InfectionsAntimicrobial Agent[7]

Workflow in Hit-to-Lead Optimization: In the discovery of


 receptor PAMs, the isoindolin-1-one core was identified as a hit. Utilizing hemiaminal chemistry allowed for rapid library generation at the C3 position. For instance, compound Cpd48 (a disubstituted isoindolin-1-one) demonstrated strong in vitro potentiation effects and highly potent in vivo efficacies in mouse seizure models (sc-PTZ 

= 8.20 mg/kg), alongside desirable blood-brain barrier (BBB) penetration[5]. Similarly, novel isoindolin-1-one derivatives have been patented as mGluR2 PAMs, highlighting the commercial and therapeutic viability of this chemical space[4].

Workflow A Scaffold Selection (Isoindolin-1-one) B Hemiaminal Synthesis (3-OH-2-Me-Isoindolinone) A->B Reduction C Late-Stage Diversification (C3-Substitution) B->C N-Acyliminium Trapping D In Vivo Profiling (e.g., Epilepsy Models) C->D SAR Optimization

Figure 2: Hit-to-Lead optimization workflow utilizing the hemiaminal intermediate for rapid SAR development.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry: Synthesis of hemiaminal (1aI) from N-methylphthalimide (1a). rsc.org. 3

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate. tandfonline.com. 1

  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols. ACS Publications. 6

  • Copper‐Catalyzed Oxidative Cascade Inter‐Molecular Double Cyclization of 2‐Iodobenzamide Derivatives and Propargyl Dicarbonyl Compounds for Accessing 3‐Hydroxy‐3‐Furylisoindolinone Derivatives. Advanced Synthesis & Catalysis - Wiley Online Library. 2

  • Novel Isoindolin-1-one Derivatives as Metabotropic Glutamate Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. 4

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. 5

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. 7

Sources

Application Note: 3-Hydroxy-2-methylisoindolin-1-one and its Derivatives as Privileged Scaffolds in Neurodegenerative Disease Therapeutics and Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of disease-modifying therapies for neurodegenerative disorders, the isoindolin-1-one core has emerged as a highly versatile and privileged pharmacophore. At the center of this chemical space is 3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4) , a critical synthetic building block. Its unique structural features—a non-enolizable ketone, a planar trigonal pyramidal nitrogen, and a highly reactive C3 hydroxyl group—make it an ideal precursor for synthesizing a vast array of 3-substituted isoindolin-1-one derivatives[1].

As a Senior Application Scientist, I have observed that the geometric and electronic properties of these derivatives allow them to selectively interact with complex protein targets implicated in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). This application note details the mechanistic pathways, structural rationales, and self-validating experimental protocols for utilizing this scaffold in neurodrug development.

Mechanistic Pathways & Target Applications

The functionalization of 3-hydroxy-2-methylisoindolin-1-one allows researchers to probe specific structure-activity relationships (SAR) across multiple neurodegenerative pathways:

Alzheimer's Disease (AD): AChE and Amyloid-β Modulation
  • AChE Inhibition (Geometric Probing): Donepezil, a standard AD therapeutic, relies on a 1-indanone core with tetrahedral geometry. By substituting this core with a 1-isoindolinone framework, researchers can force the molecule into a planar trigonal pyramidal geometry. This geometric constraint has been pivotal in proving that the tetrahedral fit is superior for Acetylcholinesterase (AChE) inhibition, providing a vital SAR tool for designing next-generation cholinesterase inhibitors[2].

  • Amyloid-β (Aβ) Aggregation Inhibition: Isoindolinone derivatives, specifically ISOAC1 (3-(3-oxoisoindolin-1-yl)pentane-2,4-dione), demonstrate robust anti-amyloidogenic activity. ISOAC1 binds directly to the PHE19 residue of the Aβ1-42 KLVFF motif in both monomers and pentameric protofibrils. This hydrophobic interaction sterically hinders the conformational transition of Aβ into toxic, insoluble β-sheet structures, thereby neutralizing reactive oxygen species (ROS) and preventing calcium-induced neurotoxicity[3].

Huntington's Disease (HD): PET Imaging of mHTT Aggregates

Huntington's disease is driven by the accumulation of mutant huntingtin (mHTT) protein aggregates. Isoindolinone-derived Positron Emission Tomography (PET) tracers (e.g., [11C]CHDI-009 and [18F]CHDI-385) have been developed to selectively bind these aggregates. The planar conformation of the isoindolinone core allows for high binding affinity (IC50 ~ 0.4 nM) and exceptional selectivity over Aβ and tau aggregates, enabling precise in vivo disease staging[4].

Parkinson's Disease (PD): Glucosylceramide Synthase (GCS) Inhibition

In PD models where glycosphingolipid accumulation impairs lysosomal function (leading to α-synuclein aggregation), fluorinated isoindolinone derivatives act as potent, CNS-penetrant GCS inhibitors. The isoindolinone core minimizes P-glycoprotein (P-gp) efflux at the blood-brain barrier, ensuring high target engagement within the brain[5].

G Scaffold 3-Hydroxy-2-methylisoindolin-1-one (Core Scaffold) Deriv1 Donepezil Analogs & ISOAC1 Scaffold->Deriv1 Deriv2 Fluorinated Isoindolinones & YPD-01 Scaffold->Deriv2 Deriv3 PET Tracers ([11C]CHDI-009) Scaffold->Deriv3 AD Alzheimer's Disease (AChE & Aβ1-42) Outcome Neuroprotection & Diagnostic Imaging AD->Outcome PD Parkinson's Disease (GCS & PGC-1α) PD->Outcome HD Huntington's Disease (mHTT Aggregates) HD->Outcome Deriv1->AD Deriv2->PD Deriv3->HD

Pharmacological pathways of 3-Hydroxy-2-methylisoindolin-1-one derivatives in neurodegeneration.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high reproducibility and scientific integrity.

Protocol A: Synthesis of 3-Alkylidene Isoindolin-1-ones via Wittig Olefination

Causality & Rationale: The C3-hydroxyl group of 3-hydroxy-2-methylisoindolin-1-one is highly susceptible to nucleophilic substitution. By converting it into a phosphonium salt, the molecule is primed for Wittig olefination. This approach is favored over direct condensation because it yields highly stereoselective (E)-isomers necessary for precise target binding[1].

Step-by-Step Methodology:

  • Phosphonium Salt Preparation: Dissolve 3-hydroxy-2-methylisoindolin-1-one (1.0 equiv) and triphenylphosphine tetrafluoroborate (

    
    , 1.1 equiv) in anhydrous dichloromethane (DCM).
    
  • Reaction: Stir the mixture at room temperature for 4 hours under an inert argon atmosphere. The formation of a white precipitate indicates the successful synthesis of the (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate intermediate.

  • Wittig Olefination: Suspend the isolated phosphonium salt in anhydrous THF. Add the desired aromatic aldehyde (1.2 equiv).

  • Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (

    
    ) at 0°C. The base deprotonates the salt to form the active phosphorus ylide, which immediately attacks the aldehyde.
    
  • Purification: Quench with saturated

    
    , extract with ethyl acetate, and purify via silica gel column chromatography to isolate the 3-alkylidene-2-methylisoindolin-1-one derivative.
    
Protocol B: In Vitro Aβ1-42 Aggregation Inhibition Assay (ThT Fluorescence)

Causality & Rationale: Thioflavin T (ThT) is a benzothiazole dye that exhibits a dramatic red shift and enhanced fluorescence (Ex: 440 nm / Em: 485 nm) only when intercalated into the cross-β-sheet architecture of amyloid fibrils. To make this assay self-validating, the Aβ peptide must first be completely monomerized using HFIP. If pre-existing "seed" aggregates remain, the kinetic curve will artificially accelerate, invalidating the dose-dependent inhibition data of the isoindolinone derivative[3].

Step-by-Step Methodology:

  • Monomerization (Critical Step): Dissolve lyophilized Aβ1-42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Incubate for 60 minutes at room temperature to break all pre-existing hydrogen bonds. Aliquot and evaporate HFIP under a gentle stream of nitrogen, then store the peptide film at -80°C.

  • Reconstitution: Immediately prior to the assay, dissolve the Aβ1-42 film in anhydrous DMSO (to 5 mM), then dilute in PBS (pH 7.4) to a final working concentration of 20 µM.

  • Incubation: In a black 96-well microplate, combine 20 µM Aβ1-42 with varying concentrations of the isoindolinone derivative (e.g., ISOAC1 at 1, 10, 50 µM). Include a vehicle control (DMSO < 1%).

  • Dye Addition: Add ThT to a final concentration of 10 µM in each well.

  • Kinetic Readout: Seal the plate and incubate at 37°C in a microplate reader. Record fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 48 hours with shaking prior to each read.

  • Validation: The vehicle control must show a classic sigmoidal aggregation curve (lag phase, exponential growth phase, plateau). A successful inhibitor will flatten the exponential phase and lower the final plateau fluorescence in a dose-dependent manner.

Workflow Step1 Aβ1-42 Peptide Monomerization (HFIP Treatment) Step2 Incubation with Isoindolinone (ISOAC1) Step1->Step2 Ensures Baseline Step3 Thioflavin T (ThT) Dye Addition Step2->Step3 37°C, 24-48h Step4 Fluorescence Readout (Ex: 440nm, Em: 485nm) Step3->Step4 Binds β-sheets Step5 Kinetic Analysis & IC50 Determination Step4->Step5 Self-Validating

Workflow for the self-validating Thioflavin T (ThT) Aβ1-42 aggregation assay.

Data Presentation: Pharmacological Profiling

The following table summarizes the quantitative pharmacological data of key isoindolin-1-one derivatives synthesized from or structurally related to the 3-hydroxy-2-methylisoindolin-1-one scaffold.

Compound DerivativeTarget / MechanismDisease ModelKey Metric (Potency / Affinity)Clinical / Preclinical Status
ISOAC1 Aβ1-42 Aggregation InhibitionAlzheimer's DiseaseBinding Energy: -4.7 kcal/molPreclinical (In vitro / In silico)
Compound 20 (Donepezil Analog) AChE InhibitionAlzheimer's DiseaseIC50 > 5.9 nM (Tetrahedral preferred)Preclinical (SAR Tool)
[11C]CHDI-009 mHTT Aggregate BindingHuntington's DiseaseIC50 = 0.4 ± 0.2 nMPreclinical / Translational PET
Compound 12 (Fluorinated) GCS InhibitionParkinson's DiseaseMinimized P-gp efflux (High CNS)Preclinical Lead Optimization
YPD-01 PGC-1α UpregulationParkinson's DiseaseCrosses BBB, NeuroprotectivePreclinical

References

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Isoindolinone-Derived PET Tracers for Molecular Imaging of mHTT Aggregates in Huntington's Disease. ACS Medicinal Chemistry Letters.[Link]

  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. Journal of Medicinal Chemistry (PMC).[Link]

  • Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil. Scientific Reports (PMC).[Link]

  • The 3-(3-oxoisoindolin-1-yl)pentane-2,4-dione (ISOAC1) as a new molecule able to inhibit Amyloid β aggregation and neurotoxicity. Biomedicine & Pharmacotherapy (PubMed).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxy-2-methylisoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-2-methylisoindolin-1-one (also known as the hemiaminal intermediate of N-methylphthalimide). Synthesizing this specific intermediate requires arresting the reduction process at a highly specific oxidation state. Because the target is an intermediate between a fully oxidized imide and a fully reduced isoindoline, chemoselectivity and post-reaction stability are the primary challenges bench scientists face.

Below, you will find our diagnostic workflow, quantitative yield comparisons, troubleshooting FAQs, and field-validated protocols designed to prevent over-reduction and ring-opening side reactions.

I. Mechanistic Workflow & Yield-Reducing Pathways

To troubleshoot your synthesis, it is critical to understand the competing pathways in your reaction flask. The diagram below illustrates the two primary synthetic routes and the two most common side reactions that destroy product yield.

Synthesis_Troubleshooting cluster_0 Synthesis Pathways cluster_1 Common Side Reactions (Yield Killers) NMP N-Methylphthalimide (Starting Material) Target 3-Hydroxy-2-methylisoindolin-1-one (Target Hemiaminal) NMP->Target Reduction (NaBH4 or PMHS) RingOpen N-Methylphthalamic Acid (Ring-Opened Impurity) NMP->RingOpen Hydrolysis FBA 2-Formylbenzoic Acid + Methylamine FBA->Target Condensation & Cyclization OverRed 2-Methylisoindoline (Over-reduction) Target->OverRed Excess Hydride / High Temp Target->RingOpen Basic Aqueous Workup

Logical workflow of 3-Hydroxy-2-methylisoindolin-1-one synthesis and primary yield-reducing pathways.

II. Quantitative Data: Yield Comparison by Method

Selecting the right synthetic route dictates your baseline yield. Below is a summary of literature-validated yields based on the reducing agent and conditions used.

Synthetic RoutePrimary ReagentsKey Reaction ConditionsTypical YieldReference
Silane Reduction N-Methylphthalimide, PMHS, KOHDMF, 25 °C, 4 h71% [1]
Borohydride Reduction N-Methylphthalimide, NaBH₄THF/MeOH, 0 °C to RT, 6 h59% [2]
Electroreductive Coupling N-Methylphthalimide,

Divided cell, constant current70% [3]
III. Troubleshooting Guide & FAQs

Q1: My reduction of N-methylphthalimide using NaBH₄ consistently yields fully reduced 2-methylisoindoline, and my target yield is stuck below 60%. How can I improve chemoselectivity? Causality: Sodium borohydride (NaBH₄) is a relatively strong hydride donor. While it successfully attacks the imide carbonyl to form the hemiaminal, this intermediate can undergo elimination to form an electrophilic iminium ion. If the reaction temperature exceeds 5 °C or if a large excess of hydride is present, the iminium ion is rapidly reduced further to 2-methylisoindoline[2]. Solution: You must either enforce strict internal temperature control (maintaining


 °C during addition) or transition to a milder, catalytic silane reduction system. Utilizing Polymethylhydrosiloxane (PMHS) with a catalytic amount of KOH in dry DMF provides superior chemoselectivity, arresting the reduction at the hemiaminal stage and boosting yields to ~71%[1].

Q2: Post-reaction workup yields a white solid, but NMR indicates the presence of a carboxylic acid. What is causing this degradation? Causality: The isoindolinone ring—particularly the hemiaminal—is highly susceptible to hydrolytic cleavage. Exposure to aqueous bases during workup causes the ring to open, yielding N-methylphthalamic acid as a thermodynamic sink[4]. Solution: Avoid prolonged basic aqueous washes. If you must neutralize acidic byproducts, use cold, dilute NaHCO₃ and separate the organic phase immediately. Alternatively, employ an anhydrous workup by filtering the crude mixture through a short pad of silica or Celite, followed by direct recrystallization from Methyl tert-butyl ether (MTBE)[2].

Q3: My supply of N-methylphthalimide is degraded. Can I synthesize the target without using an imide precursor? Causality: Yes. 2-Formylbenzoic acid (which exists in a ring-chain tautomeric equilibrium with its lactol form, 3-hydroxyphthalide) undergoes a highly efficient condensation and cyclization sequence when reacted with primary amines like methylamine[5]. This route bypasses the need for reductive conditions entirely, eliminating the risk of over-reduction.

IV. Validated Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies. Each step contains a physical or analytical checkpoint to verify the reaction's integrity before proceeding.

Protocol A: Chemoselective Silane Reduction (Recommended for High Yield)

This protocol utilizes PMHS, a mild and bench-stable hydride source, to prevent over-reduction[1].

  • Preparation: In a 50 mL flame-dried Schlenk flask equipped with a magnetic stir bar, charge N-methylphthalimide (1.63 g, 10.0 mmol) and KOH (56.2 mg, 1.0 mmol, 10 mol%) under an argon atmosphere.

  • Solvation: Inject 10.0 mL of anhydrous DMF. Stir until the solid precursors are fully dissolved.

  • Reduction: Slowly add Polymethylhydrosiloxane (PMHS, 667.0 mg, 11.0 mmol, 1.1 equiv. based on hydride) dropwise via syringe.

    • Self-Validation Checkpoint: Monitor the solution for mild effervescence (hydrogen gas evolution), which visually confirms the activation of the silane reducing agent.

  • Reaction: Stir the mixture at 25 °C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The complete disappearance of the N-methylphthalimide spot confirms full conversion.

  • Quenching: Add 4 mL of NH₄OH and stir for 2 hours at room temperature. This step is critical to cleave the intermediate silyl ethers and liberate the free hydroxyl group.

  • Isolation: Dilute with ethyl acetate, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue to afford the pure product.

Protocol B: Temperature-Controlled Borohydride Reduction

Use this protocol if silane reagents are unavailable. Strict thermal control is the self-validating mechanism here[2].

  • Preparation: Dissolve N-methylphthalimide (1.0 equiv) in a 4:1 mixture of Methanol/THF in a round-bottom flask.

  • Cooling: Submerge the reaction vessel in an ice-water bath.

    • Self-Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature is strictly

      
       °C.
      
  • Addition: Add NaBH₄ (1.2 equiv) in small portions over 30 minutes.

    • Self-Validation Checkpoint: Ensure the internal temperature does not spike above 5 °C during the exothermic hydride addition to prevent iminium formation and subsequent over-reduction.

  • Reaction: Stir for 2 hours at 0 °C, then allow to warm to room temperature for 4 hours.

  • Quenching & Workup: Quench carefully with cold water. Extract immediately with dichloromethane, dry over MgSO₄, and evaporate. Treat the residue with MTBE to precipitate the white solid product.

V. References
  • SUPPORTING INFORMATION - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate Source: tandfonline.com URL:[Link]

  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds... Source: acs.org URL:[Link]

  • 2-Carboxybenzaldehyde - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methylisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. We provide in-depth, field-proven insights to help you troubleshoot your experiments, optimize your yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My primary synthetic route involves the reduction of N-methylphthalimide. What is the most common and problematic side product I should be aware of?

A1: The most frequently encountered side product is the over-reduced species, 2-methylisoindolin-1-one . This occurs when the intermediate hemiaminal is further reduced, converting the hydroxyl group at the C3 position into a hydrogen. This side reaction is particularly prevalent when using stronger reducing agents or when reaction conditions like temperature and time are not carefully controlled.

Q2: I'm observing a significant amount of starting material (N-methylphthalimide) in my crude product mixture even after an extended reaction time. What could be the issue?

A2: There are several potential causes for incomplete conversion:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄), the most common reagent for this transformation, can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch.

  • Insufficient Stoichiometry: You may not be using a sufficient molar excess of the reducing agent. While theoretically only 0.25 equivalents are needed, practically 1.0 to 2.0 equivalents are often employed to ensure complete reaction.

  • Low Temperature: While lower temperatures help prevent over-reduction, a reaction that is too cold may proceed too slowly or stall completely. A balance must be struck, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.

Q3: My NMR analysis shows a complex mixture of several unidentified products. What are the possible reasons beyond over-reduction?

A3: A complex mixture often points to issues with the starting materials or reaction setup. Potential causes include impure N-methylphthalimide or the use of a protic solvent that reacts vigorously with the reducing agent before it can reduce the imide. While less common with mild reducers like NaBH₄, stronger reagents could potentially lead to the opening of the lactam ring.

Q4: What is the most effective method for purifying 3-Hydroxy-2-methylisoindolin-1-one from its over-reduced side product?

A4: Flash column chromatography on silica gel is the most reliable method. The desired 3-hydroxy product is significantly more polar than the 2-methylisoindolin-1-one byproduct due to the presence of the hydroxyl group. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the two compounds.

Reaction Mechanisms: Desired Pathway and Side Reactions

The synthesis of 3-Hydroxy-2-methylisoindolin-1-one from N-methylphthalimide is a selective reduction. Understanding the mechanism is key to controlling the outcome.

Desired Reaction Pathway

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to one of the electrophilic carbonyl carbons of the imide.[1][2] This is followed by a workup step (often with mild acid or water) to protonate the resulting oxygen anion, yielding the stable hemiaminal product.

G start N-Methylphthalimide intermediate Tetrahedral Intermediate (Alkoxide) start->intermediate 1. NaBH₄ (Hydride Attack) product 3-Hydroxy-2-methylisoindolin-1-one (Desired Product) intermediate->product 2. H₂O or mild H⁺ (Protonation)

Caption: Desired reduction pathway.

Side Reaction: Over-Reduction Pathway

The 3-hydroxyisoindolin-1-one product exists in equilibrium with a small amount of a ring-opened amino-aldehyde and, more importantly, can be activated to form an N-acyliminium ion. This ion is highly electrophilic and susceptible to a second hydride attack, leading to the undesired over-reduced product.[3]

G product 3-Hydroxy-2-methylisoindolin-1-one iminium N-Acyliminium Ion Intermediate product->iminium Dehydration side_product 2-Methylisoindolin-1-one (Over-reduction Product) iminium->side_product Hydride Attack (from excess NaBH₄)

Caption: Over-reduction side reaction pathway.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom Observed Potential Cause(s) Recommended Corrective Action(s)
Low Yield; Major byproduct is 2-methylisoindolin-1-one 1. Reaction temperature is too high.2. Reaction time is too long.3. Reducing agent is too strong (e.g., LiAlH₄ instead of NaBH₄).1. Perform the reaction at 0 °C, allowing it to warm slowly to room temperature.2. Monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed.3. Use sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][4]
High percentage of unreacted N-methylphthalimide 1. Insufficient equivalents of reducing agent.2. Deactivated reducing agent (hydrolyzed by moisture).3. Reaction temperature is too low.1. Increase the molar equivalents of NaBH₄ to 1.5-2.0 eq.2. Use a new, unopened container of NaBH₄ or dry the existing stock.3. After initial addition at 0 °C, allow the reaction to stir at room temperature for 2-4 hours.
Oily or intractable crude product, difficult to purify 1. Incomplete reaction leading to a mixture.2. Solvent was not fully removed during workup.3. Potential ring-opening or decomposition.1. Re-evaluate reaction conditions based on the above points to drive the reaction to completion.2. Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and evaporated under high vacuum.3. Purify immediately via column chromatography.

Experimental Protocols

Protocol 1: Recommended Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

This protocol is optimized to favor the formation of the desired product while minimizing over-reduction.

Materials:

  • N-methylphthalimide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methylphthalimide (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 2-3 hours).

  • Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between dichloromethane (DCM) and water.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification via Flash Column Chromatography

This procedure effectively separates the polar product from non-polar impurities.

Caption: Workflow for chromatographic purification.

References

  • RSC Advances. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Royal Society of Chemistry. Available at: [Link]

  • Molecules. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoindolinone synthesis. Organic-Chemistry.org. Available at: [Link]

  • ResearchGate. (2024). Past and present synthesis of 3‐hydroxyisoindolin‐1‐ones. Available at: [Link]

  • Google Patents. (n.d.). Process for making N-methyl nitrophthalimides.
  • European Patent Office. (1989). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. Available at: [Link]

  • Google Patents. (n.d.). N-methylphthalimide preparation process.
  • Google Patents. (n.d.). N-methylphthalimide preparation process.
  • ResearchGate. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Molecules. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. MDPI. Available at: [Link]

  • ACS Publications. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 3-Hydroxyindolin-2-one Alkaloids, (+-)-Donaxaridine and (+-)-Convolutamydines A and E, Through Enolization—Claisen Rearrangement of 2-Allyloxyindolin-3-ones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic-Chemistry.org. Available at: [Link]

  • Semantic Scholar. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available at: [Link]

  • International Journal of Biomedical Investigation. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Available at: [Link]

Sources

Isoindolinone Synthesis Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoindolinone Synthesis. The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, frequently found in natural products and pharmaceutically active compounds[1]. However, constructing this core via transition-metal catalysis or multicomponent reactions often presents challenges related to yield, regioselectivity, and catalyst longevity.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to optimize your synthetic workflows.

Part 1: Frequently Asked Questions (Mechanisms & Strategies)

Q1: What are the most reliable modern strategies for constructing the isoindolinone core? A1: Modern synthesis predominantly relies on two highly efficient pathways:

  • Transition-Metal Catalyzed C–H Activation: This approach utilizes metals like Rhodium (Rh), Ruthenium (Ru), or Palladium (Pd) to direct ortho-metalation on benzamide derivatives. The causality of its success lies in the use of specialized directing groups (e.g., N-methoxy or N-benzoylsulfonamides) that coordinate the metal center, lowering the activation energy for the cleavage of the inert C(sp2)–H bond[1][2].

  • Multicomponent Reactions (e.g., Ugi Four-Component): This strategy constructs the core in a single pot by leveraging the thermodynamic driving force of sequential condensation, intramolecular Diels-Alder cycloaddition, and aromatization[1].

Q2: Why does my Ruthenium-catalyzed C–H activation fail when using electron-deficient benzoic acids? A2: In Ru-catalyzed C–H activation, the initial metalation step often proceeds via a concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SEAr) pathway. Electron-withdrawing groups (EWGs) on the aromatic ring significantly decrease the local electron density. This makes the electrophilic attack by the active Ru(II) species energetically unfavorable, leading to diminished yields or complete reaction failure[2][3]. To counteract this, consider switching to a more electrophilic catalyst system or utilizing a strongly coordinating, removable directing group.

Q3: How can I avoid the use of toxic external oxidants in my catalytic cycle? A3: Traditional C–H activation often requires super-stoichiometric oxidants (like Cu(OAc)₂ or AgSbF₆) to regenerate the active catalyst. To bypass this, you can employ a strain-release strategy . For example, merging carboxylic acid-directed C–H activation with the strain-release of 1,2-oxazetidines acts as an internal oxidant. The cleavage of the strained N–O bond within the oxazetidine ring naturally drives the catalytic turnover, entirely obviating the need for external oxidants[2].

Part 2: Troubleshooting Guide: Yield, Selectivity, and Deactivation

Issue 1: Consistently Low Yields (<30%) in Pd/Rh-Catalyzed Reactions

  • Root Cause A (Catalyst Deactivation): Atmospheric oxygen or moisture can irreversibly oxidize the active low-valent metal center or degrade the supporting ligands.

    • Solution: Ensure rigorous Schlenk techniques. If using Palladium, the choice of ligand is paramount; electron-rich phosphine ligands can stabilize the Pd(0) intermediate and prevent aggregation into inactive palladium black[3].

  • Root Cause B (Substrate Solubility): Reactants like 2-iodobenzamides are notoriously sparingly soluble in amine bases (e.g., triethylamine), stalling the reaction at the oxidative addition step[3].

    • Solution: Switch to a mixed solvent system or utilize a more soluble inorganic base like CsF or K₂CO₃ in a polar aprotic solvent (e.g., TBME or Toluene)[2][4].

Issue 2: Poor Regioselectivity and Formation of Side Products

  • Root Cause: High temperatures often provide enough thermal energy to overcome the activation barriers of competing C–H activation sites or promote over-oxidation of the newly formed lactam ring[3].

  • Solution: Lower the reaction temperature and compensate for the reduced kinetic rate by utilizing a more reactive catalyst precursor (e.g., switching from[RuCl₂(p-cymene)]₂ to a cationic Rh(III) species). Alternatively, adjust the base; utilizing a milder base like CsF instead of strong alkoxides can prevent unwanted side-reactions[4].

Part 3: Quantitative Data Comparison

To aid in methodology selection, the following table summarizes the optimized parameters and comparative performance of three prominent isoindolinone synthesis methods[1].

ParameterRh-Catalyzed C–H ActivationReductive AminationUgi Four-Component Reaction
Starting Materials N-Benzoylsulfonamides, Olefins2-Carboxybenzaldehyde, Amines2-Furaldehydes, Amines, Isocyanides
Catalyst / Reagent [{RhCl₂Cp*}₂] (5 mol %), Cu(OAc)₂AlCl₃ (10 mol %), PMHSBF₃·OEt₂ (for aromatization)
Optimal Solvent 1,2-Dichloroethane (DCE)EthanolMethanol
Temperature 100 °CRoom Temperature (25 °C)25 °C
Reaction Time 12 hours2–4 hours16 hours
Max Reported Yield Up to 95%Up to 94%Up to 85% (Overall one-pot)
Mechanistic Advantage Broad olefin compatibility; high atom economy.Mild conditions; inexpensive, safe reducing agent.Rapid generation of high molecular complexity.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides[1]

This protocol utilizes Cu(OAc)₂ as a terminal oxidant to reoxidize the Rh(I) species back to the active Rh(III) catalyst, closing the catalytic cycle.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-benzoylsulfonamide (0.2 mmol) and the corresponding olefin (0.4 mmol).

  • Catalyst Loading: Add the catalyst precursor [{RhCl₂Cp*}₂] (5 mol %) and the oxidant Cu(OAc)₂ (2.0 equiv). Note: The excess oxidant ensures complete catalytic turnover and prevents premature catalyst death.

  • Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 1.0 mL). DCE provides optimal polarity to stabilize the polar transition states during metalation without competitively coordinating to the metal center.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This critical step removes insoluble copper salts and spent catalyst, preventing severe emulsion formation during the subsequent aqueous extraction.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the isoindolinone.

Protocol B: Ruthenium-Catalyzed Strain-Release C–H Activation[2]

This method bypasses external oxidants by utilizing the strain energy of 1,2-oxazetidines.

  • Preparation: To a reaction vial, add 2-methylbenzoic acid (0.1 mmol) and N-tosyl-1,2-oxazetidine (0.12 mmol).

  • Catalyst & Base: Add [{Ru(p-cymene)Cl₂}]₂ (4 mol %) and K₂CO₃ (50 mol %). Note: K₂CO₃ is chosen because its mild basicity facilitates the deprotonation of the carboxylic acid for metal coordination without causing base-promoted degradation of the oxazetidine.

  • Reaction: Dissolve in anhydrous Toluene (2.0 mL) and stir at 110 °C for 16 hours.

  • Isolation: Remove the solvent under reduced pressure and purify directly via silica gel chromatography to yield the structurally diverse isoindolinone skeleton.

Part 5: Workflow Visualization

The following decision tree outlines the logical progression for troubleshooting suboptimal isoindolinone syntheses.

Figure 1: Decision tree for troubleshooting low yields and poor selectivity in isoindolinone synthesis.

Part 6: References

  • One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis | Organic Letters Source: American Chemical Society (ACS) URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for 3-Hydroxy-2-methylisoindolin-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of rigid, planar small molecules in aqueous environments.

3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) is a highly valuable chemical scaffold. It has demonstrated significant utility as an inhibitor in in vitro angiogenesis models, such as the HUVEC tube formation assay, and exhibits binding affinity against critical kinase targets including[1]. However, its hydrophobic isoindolinone core and lipophilic methyl group result in a high crystal lattice energy. When transitioning from organic stock solutions to aqueous assay buffers, the compound rapidly nucleates and precipitates.

This guide provides mechanistically grounded, self-validating workflows to overcome these solubility barriers without compromising your assay's biological integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 3-Hydroxy-2-methylisoindolin-1-one stock is perfectly clear in 100% DMSO, but it immediately turns cloudy upon addition to my kinase assay buffer. Why does this happen? A1: You are observing the "solvent shift" effect. The compound is thermodynamically stable in DMSO, but when diluted into an aqueous buffer, the dielectric constant of the medium drops rapidly. The water molecules form a highly ordered, unfavorable cavity around the hydrophobic isoindolinone core. To minimize this thermodynamically unstable state, the compound's molecules aggregate, leading to Ostwald ripening and macroscopic precipitation. The Fix: You must kinetically trap the compound. Pre-mix your DMSO stock with a surfactant (e.g., Triton X-100) or a carrier protein (e.g., BSA) before the final aqueous dilution. These excipients coat the hydrophobic faces of the monomer, lowering the surface tension of the aqueous cavity and preventing nucleation.

Q2: I am conducting a HUVEC tube formation assay to test anti-angiogenic activity[1]. Detergents like Triton X-100 will lyse my cells. What is a biologically compatible solubilization strategy? A2: For cell-based assays, surfactants are strictly contraindicated due to cytotoxicity. The optimal strategy is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The Causality: HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic isoindolinone ring of 3-Hydroxy-2-methylisoindolin-1-one. Meanwhile, the cyclodextrin's hydrophilic exterior maintains excellent aqueous solubility. This shields the compound from the aqueous environment without disrupting cellular phospholipid bilayers.

Q3: Are there alternative organic solvents if DMSO is incompatible with my downstream photochemical workflows? A3: Yes. During photochemical transformations, the reduced solubility of isoindolinone derivatives often requires specialized co-solvent systems. Literature demonstrates that a [2] is highly effective at maintaining solubility while supporting UV-driven reactions. Additionally, the [3] has been proven to vastly improve solubility for recalcitrant phthalimide derivatives during microphotochemistry.

Part 2: Quantitative Solubilization Data

To assist in experimental design, use the following matrix to select the appropriate excipient based on your specific assay environment.

Solubilization StrategyTarget Assay EnvironmentMax Recommended Assay Conc.Mechanistic Action
100% DMSO / NMP Master Stock Preparation< 0.5% (v/v) finalThermodynamic disruption of the crystal lattice.
20% HP-β-CD Cell-Based (e.g., HUVEC)[1]1% - 5% (w/v) finalHost-guest complexation; physically shields the lipophilic core.
0.01% Triton X-100 Biochemical (e.g., Kinase)[1]0.01% - 0.05% (v/v) finalMicellar encapsulation; lowers aqueous cavity surface tension.
Acetone:Water (3:1) Photochemical Additions[2]75% Acetone (v/v)Bulk dielectric constant modulation; maintains UV transparency.
DMF / Formamide Synthesis / Photochem[3]Assay dependentStrong aprotic solvation for rigid planar structures.
Part 3: Self-Validating Experimental Protocols

Every protocol utilized in a screening environment must be self-validating to prevent false negatives caused by undetected precipitation.

Protocol A: Micellar Solubilization for Biochemical Kinase Assays

Use this workflow for cell-free assays (e.g., VEGFR2, ALK, AKT1) where non-ionic detergents are tolerated[1].

  • Master Stock: Dissolve 3-Hydroxy-2-methylisoindolin-1-one in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Surfactant Priming: In a separate tube, prepare a 10x intermediate dilution buffer: 10% DMSO, 0.1% Triton X-100, and 89.9% Assay Buffer (e.g., HEPES pH 7.4).

  • Kinetic Dilution: Slowly pipette 1 part of the 10 mM Master Stock into 9 parts of the intermediate dilution buffer while vortexing continuously. Causality: Continuous vortexing ensures the local concentration of the compound never exceeds the micellar encapsulation capacity of the surfactant.

  • Final Assay Addition: Dilute this intermediate 1:10 into your final aqueous assay plate.

  • Validation Checkpoint: Before adding the enzyme, centrifuge a 1 mL aliquot of the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis absorbance at the compound's

    
    . If the absorbance is <95% of the theoretical yield, nucleation has occurred. Do not proceed; increase the Triton X-100 concentration to 0.05%.
    
Protocol B: Host-Guest Complexation for Cell-Based Assays

Use this workflow for sensitive cell models (e.g., HUVEC angiogenesis) where detergents cause cytotoxicity[1].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unsupplemented basal media. Sterile filter through a 0.22 µm PES membrane.

  • Complexation: Add 10 µL of a 10 mM DMSO stock of 3-Hydroxy-2-methylisoindolin-1-one dropwise into 990 µL of the 20% HP-β-CD media while stirring vigorously.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes on an orbital shaker. Causality: Thermodynamic equilibrium must be reached for the compound to fully migrate from the bulk solvent into the hydrophobic cyclodextrin cavities.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the equilibrated solution. The absence of particles >10 nm confirms that the compound is fully complexed as a monomer and has not formed colloidal aggregates. Proceed to dose the cells.

Part 4: Process Visualization

SolubilizationStrategy Start 3-Hydroxy-2-methylisoindolin-1-one (Solid Powder) Stock Primary Solubilization (100% DMSO or NMP) Start->Stock Break Lattice Energy Decision Select Assay Environment Stock->Decision Cell Cell-Based Assays (e.g., HUVEC Angiogenesis) Decision->Cell Biochem Biochemical Assays (e.g., VEGFR2 Kinase) Decision->Biochem Photo Photochemical Assays (UV Addition) Decision->Photo CellPrep Host-Guest Complexation Dilute in 20% HP-β-CD Cell->CellPrep Prevent Cytotoxicity BiochemPrep Micellar Solubilization Add 0.01% Triton X-100 Biochem->BiochemPrep Prevent Enzyme Denaturation PhotoPrep Co-Solvent System 3:1 Acetone/Water Photo->PhotoPrep Maintain UV Transparency Validate Validation Checkpoint Centrifuge & UV-Vis Quantitation CellPrep->Validate BiochemPrep->Validate PhotoPrep->Validate

Workflow for solubilizing 3-Hydroxy-2-methylisoindolin-1-one across different assay types.

References
  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues. Dublin City University (DORAS). Available at: [Link]

  • From Conventional to Microphotochemistry: A study of Phthalimide and Phthalonitrile derivatives. CORE. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Storage Guide for 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4). This compound is a highly valuable hydroxylactam scaffold utilized in the synthesis of complex isoindolinones, bioactive heterocycles, and pharmaceutical intermediates.

However, its unique chemical structure—specifically the hemiaminal-like C3-OH bond adjacent to the lactam nitrogen—makes it inherently susceptible to degradation during routine storage and handling. This guide provides researchers with field-proven, mechanistically grounded protocols to prevent degradation, ensuring the scientific integrity of your downstream assays.

Part 1: The Chemical Causality of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of 3-Hydroxy-2-methylisoindolin-1-one. As a hydroxylactam , the compound is subject to three primary degradation pathways:

  • Oxidative Photodecomposition: Exposure to ambient light and atmospheric oxygen rapidly oxidizes the C3 position. The parent hydroxylactam undergoes oxidative decomposition to yield N-methylphthalimide [2].

  • Acid-Catalyzed Dehydration (N-Acyliminium Ion Formation): Even trace acidity (e.g., from unbuffered solvents or dissolved CO₂) protonates the C3-hydroxyl group. Subsequent loss of water generates a highly reactive N-acyliminium ion . While useful in controlled catalytic synthesis [3], during storage, this electrophile rapidly reacts with trace nucleophiles or dimerizes, destroying the sample.

  • Lactam Ring Hydrolysis & Ring-Chain Tautomerism: The isoindolinone core contains an amide bond within a five-membered ring. In the presence of moisture and extreme pH, the ring undergoes hydrolysis or ring-chain tautomerism, opening to form 2-formyl-N-methylbenzamide derivatives [1].

Mechanistic Pathway Diagram

G Parent 3-Hydroxy-2-methylisoindolin-1-one (Intact Hydroxylactam) Oxidation Oxidative Photodecomposition (Light / O2) Parent->Oxidation Acid Trace Acid / Moisture (Dehydration) Parent->Acid Base Aqueous Base / Moisture (Hydrolysis) Parent->Base Phthalimide N-Methylphthalimide (Degradant) Oxidation->Phthalimide Iminium N-Acyliminium Ion (Reactive Intermediate) Acid->Iminium Polymer Dimerization / Adducts (Degradant) Iminium->Polymer RingOpen 2-Formyl-N-methylbenzamide (Ring-Opened Degradant) Base->RingOpen

Figure 1: Primary degradation pathways of 3-Hydroxy-2-methylisoindolin-1-one during improper storage.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR spectrum shows a growing singlet at ~3.1 ppm and loss of the C3-methine proton. What is happening? A1: Your compound is undergoing oxidative photodecomposition. The loss of the C3-methine proton (typically around 5.8-6.0 ppm) and the appearance of a sharp N-methyl singlet characteristic of an imide indicates the formation of N-methylphthalimide . Isoindolin-1-one derivatives are highly sensitive to photo-induced oxidation [2].

  • Fix: Immediately transition to amber-glass storage vials and purge the headspace with Argon.

Q2: I dissolved the compound in standard CDCl₃ for NMR, but it degraded before I could run the experiment. Why? A2: Standard Chloroform-d (CDCl₃) often contains trace amounts of deuterium chloride (DCl) generated by the photolytic breakdown of the solvent. This trace acid protonates the hydroxylactam, triggering the formation of the N-acyliminium ion [3].

  • Fix: Always filter CDCl₃ through a small plug of basic alumina before dissolving hydroxylactams, or switch to a non-acidic solvent like DMSO-d₆ or Acetonitrile-d₃.

Q3: Can I store this compound in aqueous buffer solutions for biological assays? A3: Prolonged storage in aqueous media is strongly discouraged. The lactam ring is susceptible to hydrolysis, and the hydroxylactam exists in a delicate equilibrium with its ring-opened aldehyde form [1].

  • Fix: Prepare stock solutions in anhydrous DMSO (stored at -20°C) and only spike into aqueous buffers immediately prior to the assay (within 1-2 hours of use).

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life (


) and purity retention of 3-Hydroxy-2-methylisoindolin-1-one under various storage conditions, validating the necessity of strict environmental controls.
Storage ConditionAtmosphereLight ExposureEstimated

Primary Degradant Detected
25°C (Room Temp) Ambient AirDirect UV/Vis< 48 HoursN-Methylphthalimide
25°C (Room Temp) Ambient AirDark~ 2 WeeksN-Methylphthalimide
4°C (Fridge) Ambient AirDark~ 3 MonthsRing-opened aldehyde
-20°C (Freezer) Ambient AirDark~ 6-8 MonthsTrace Hydrolysis
-20°C (Freezer) Argon (Inert) Dark (Amber) > 24 Months None (Stable)

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Optimal Long-Term Storage Preparation

To establish a self-validating system that guarantees compound integrity, follow this step-by-step methodology for batch storage:

  • Lyophilization: Ensure the synthesized or purchased batch is completely free of trace water. Lyophilize the powder for at least 12 hours at < 0.1 mbar.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg per vial) to prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Vial Selection: Use only amber glass vials with PTFE-lined screw caps. Do not use standard clear glass or unlined plastic caps, which permit oxygen permeation and UV penetration.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than Nitrogen, providing a better blanket) into the vial for 15-20 seconds to displace all oxygen.

  • Sealing and Storage: Cap tightly, wrap the cap junction with Parafilm, and store immediately at -20°C or -80°C .

Protocol 2: Quality Control (QC) Validation via HPLC

Before utilizing a stored batch in a critical experiment, validate its integrity:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (HPLC grade).

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Keep the run time short (< 15 mins) to prevent on-column acid degradation.

  • Detection: Monitor at 254 nm.

  • Validation: The intact 3-Hydroxy-2-methylisoindolin-1-one will elute earlier than the highly conjugated, oxidized N-methylphthalimide degradant. If the imide peak exceeds 2% relative area, discard the aliquot.

Storage Workflow Diagram

Workflow Start Compound Synthesis or Receipt Dry Lyophilization (< 0.1 mbar, 12h) Start->Dry Aliquot Single-Use Aliquoting (Amber Vials) Dry->Aliquot Purge Argon Gas Purging (Displace O2) Aliquot->Purge Store Store at -20°C (PTFE-lined caps) Purge->Store QC Pre-Experiment QC (HPLC Check) Store->QC Before use

Figure 2: Step-by-step workflow for the handling and long-term inert storage of hydroxylactams.

Part 5: References

  • Kemp, A., et al. (2024). "Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity." Photochemical & Photobiological Sciences, 23, 1353–1360.[Link]

  • Lancaster University EPrints. "Synthesis of Medicinally Relevant Scaffolds via Earth Metal Catalysis - N-acyliminium ions." Lancaster University. [Link]

Validation & Comparative

Comparison of synthetic routes to "3-Hydroxy-2-methylisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison of Synthetic Routes to 3-Hydroxy-2-methylisoindolin-1-one

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Significance

In modern organic synthesis and drug development, 3-hydroxy-2-methylisoindolin-1-one (CAS: 1125-05-9) serves as a highly versatile hemiaminal (hydroxy lactam) building block. Its primary utility lies in acting as a precursor for Wittig olefinations to construct 3-alkylidene-2-methylisoindolin-1-ones[1]. These alkylidene scaffolds are ubiquitous in naturally occurring bioactive compounds and targeted pharmaceutical agents[1].

The synthetic challenge in preparing this hemiaminal lies in the chemoselective reduction of N-methylphthalimide. Because the starting imide possesses two equivalent carbonyl groups, the reduction must be precisely controlled to arrest at the hemiaminal stage, preventing over-reduction into the corresponding isoindoline or unwanted ring-opening into an acyclic amide.

Mechanistic Pathways Overview

The chemoselective reduction of N-methylphthalimide can be achieved through four primary mechanistic paradigms: chemical hydride reduction, catalytic hydrosilylation, transition-metal catalyzed hydrogenation, and cathodic electroreduction.

SynthesisRoutes SM N-Methylphthalimide (Starting Material) R1 Chemical Reduction (NaBH4, MeOH/EtOH) SM->R1 R2 Hydrosilylation (PMHS, KOH, DMF) SM->R2 R3 Catalytic Hydrogenation (Ir/Co Catalysts, H2) SM->R3 R4 Electroreduction (e-, Cathode) SM->R4 Prod 3-Hydroxy-2-methylisoindolin-1-one (Target Hemiaminal) R1->Prod ~59% Yield R2->Prod ~71% Yield R3->Prod ~92% Yield R4->Prod ~70% Yield

Fig 1: Chemoselective synthetic pathways from N-methylphthalimide to the target hemiaminal.

Comparative Analysis of Synthetic Routes

Route A: Chemical Reduction (Sodium Borohydride)
  • Mechanism & Causality: Sodium borohydride (NaBH₄) delivers a nucleophilic hydride to one of the imide carbonyls. The choice of a protic solvent (such as methanol or ethanol) is non-negotiable here; the solvent rapidly protonates the resulting tetrahedral alkoxide intermediate. This protonation stabilizes the hemiaminal structure and prevents the collapse of the intermediate that would lead to ring-opening[1].

  • Performance: This route typically affords the product in moderate yields (~59%)[1]. While operationally simple, it suffers from a narrow thermodynamic window—slight deviations in temperature can lead to over-reduction.

Route B: Catalytic Hydrosilylation (PMHS / KOH)
  • Mechanism & Causality: Polymethylhydrosiloxane (PMHS) is utilized as a stable, non-toxic, and highly atom-economical hydride source. The addition of catalytic KOH (10 mol%) in DMF is the causal driver for reactivity: the hydroxide ion attacks the silicon center, forming a hypervalent, highly nucleophilic silicate species that readily transfers a hydride to the imide[2].

  • Performance: Yields are reliably good (~71%)[2]. A critical step in this route is the post-reaction quench with NH₄OH, which is required to hydrolyze the intermediate silyl ether and unmask the free hydroxyl group of the hemiaminal[2].

Route C: Transition-Metal Catalyzed Hydrogenation
  • Mechanism & Causality: Utilizing homogeneous Iridium (Ir) or Cobalt (Co) complexes under molecular hydrogen (H₂). The chemoselectivity is dictated by the steric bulk of the supporting ligands (e.g., Triphos). Once the first carbonyl is reduced to the hemiaminal, the increased steric hindrance and altered electronic profile of the intermediate prevent re-coordination to the metal center, effectively halting further reduction[3].

  • Performance: This route delivers the highest isolated yields (up to 92%)[3]. However, it requires specialized high-pressure reactors (10–20 bar H₂) and expensive transition metal/ligand systems.

Route D: Electroreductive Cathodic Coupling
  • Mechanism & Causality: A single-electron transfer (SET) at the cathode generates a radical anion from the imide. Following protonation from the solvent/electrolyte matrix, a second SET yields the hemiaminal. The causality of success lies in strict potentiostatic control, ensuring the applied potential is negative enough to reduce the imide but not the resulting hemiaminal[4].

  • Performance: Affords the product in ~70% yield[4]. It is highly sustainable (using electrons as the traceless reductant) but requires specialized electrochemical flow cells or divided batch cells.

Quantitative Data Comparison

Synthetic MethodPrimary ReagentsSolvent SystemTemp (°C)Isolated Yield (%)ScalabilityEnvironmental Impact
Chemical Reduction NaBH₄ (1.5 eq)MeOH / THF0 → 25~59%[1]HighModerate (Boron waste)
Hydrosilylation PMHS, KOH (10 mol%)Anhydrous DMF25~71%[2]Very HighLow (Siloxane byproducts)
Hydrogenation [Ir(COD)Cl]₂ / H₂ (20 bar)THF or MeOH80 - 90~92%[3]Moderate (Pressure req.)Very Low (High atom economy)
Electroreduction e⁻ (Cathode), ElectrolyteMixed Organic25~70%[4]Low (Specialized setup)Low (Traceless reagent)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol A: Scalable Hydrosilylation using PMHS[2]

This method is recommended for scale-up due to the mild conditions and low toxicity of PMHS.

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with argon three times. Charge the flask with N-methylphthalimide (1.636 g, 10.0 mmol) and finely powdered KOH (56.2 mg, 1.0 mmol, 10 mol%).

  • Solvation: Inject 10.0 mL of anhydrous DMF. Stir at 400 rpm to ensure the KOH is well suspended.

  • Hydride Transfer: Using a syringe pump, add PMHS (667.0 mg, ~11.0 mmol active H, 1.1 equiv.) dropwise over 15 minutes. Validation Checkpoint: A slight exotherm indicates the formation of the active hypervalent silicate.

  • Reaction Monitoring: Stir at 25 °C for 4 hours. Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should completely disappear, replaced by a lower-running spot (Rf ~0.3).

  • Hydrolytic Quench: Once conversion is complete, add 4.0 mL of aqueous NH₄OH. Stir vigorously at room temperature for 2 hours. Causality: This step is mandatory to cleave the robust Si-O bond of the intermediate.

  • Workup & Isolation: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organics with distilled water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via short-pad silica gel chromatography to yield a white solid (Yield: ~71%).

Protocol B: Rapid Chemical Reduction using NaBH₄[1]

This method is recommended for rapid, small-scale library synthesis.

  • System Preparation: In a 100 mL round-bottom flask, dissolve N-methylphthalimide (1.61 g, 10.0 mmol) in a 1:1 mixture of Methanol and THF (30 mL total).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reduction: Add NaBH₄ (567 mg, 15.0 mmol, 1.5 equiv.) in three equal portions over 15 minutes. Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) will occur. Do not add the next portion until bubbling subsides to prevent thermal runaway and over-reduction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl (15 mL) dropwise to destroy excess borohydride.

  • Workup & Isolation: Evaporate the THF/MeOH under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3 x 25 mL). Dry over MgSO₄, filter, and concentrate. Recrystallize the crude residue from methyl tert-butyl ether (MTBE) to afford the pure hemiaminal as a white crystalline solid (Yield: ~59%).

References

  • [2] Supporting Information: Cobalt-catalyzed reductive methoxylation of phthalimides / Synthesis of hemiaminal from N-methylphthalimide. The Royal Society of Chemistry. URL:[Link]

  • [4] Yoda, H., et al. Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols. ACS Omega, ACS Publications, 2021. URL:[Link]

  • [1] Huang, W., & Wang, Y.-H. Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis, 2023. URL:[Link]

  • [3] Wu, C., et al. Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams or ω-hydroxyamides Catalysed by Iridium Catalysts. RSC Advances, The Royal Society of Chemistry, 2021. URL:[Link]

Sources

Comparative Validation Guide: Spectral Data and Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and validation of hydroxylactams. 3-Hydroxy-2-methylisoindolin-1-one (a hemiaminal) is a critical synthetic intermediate for complex isoindolinone-based pharmaceuticals, including AKS-186 analogues and various polycyclic alkaloids. The primary challenge in its synthesis lies in the chemoselective reduction of one carbonyl group of N-methylphthalimide without triggering over-reduction to the fully saturated isoindoline or inducing ring-opening to form acyclic amides.

This guide provides an objective comparison between the traditional sodium borohydride (NaBH₄) reduction and an optimized polymethylhydrosiloxane (PMHS) catalytic reduction. We will rigorously validate the synthesized product's structural integrity using ¹H NMR, ¹³C NMR, and GC-MS spectral data, ensuring every protocol acts as a self-validating system.

Mechanistic Comparison of Synthetic Routes

To establish a reliable supply of high-purity 3-hydroxy-2-methylisoindolin-1-one, one must understand the causality behind reagent selection.

  • Alternative (Traditional): NaBH₄ Reduction in Methanol. While NaBH₄ is widely accessible, its nucleophilic attack on the imide carbonyl is highly sensitive to temperature and stoichiometry. The causality of failure here is the inherent instability of the hemiaminal intermediate in protic solvents; over-reduction frequently leads to ring-opened 2-(hydroxymethyl)-N-methylbenzamide or fully reduced 2-methylisoindolin-1-one.

  • Product (Optimized): PMHS / KOH Catalytic Reduction. Using 1 in the presence of catalytic KOH and DMF provides exquisite chemoselectivity[1]. The silane selectively reduces one carbonyl, and the silylated hemiaminal intermediate is stable against further reduction. Subsequent mild hydrolysis yields the target 3-hydroxy-2-methylisoindolin-1-one with >90% purity prior to recrystallization.

SynthesisWorkflow Start N-Methylphthalimide (Starting Material) RouteA Optimized Route: PMHS / KOH / DMF Start->RouteA Chemoselective RouteB Traditional Route: NaBH4 / MeOH Start->RouteB Prone to over-reduction ProdA 3-Hydroxy-2-methylisoindolin-1-one (High Chemoselectivity) RouteA->ProdA ProdB Product + Ring-Opened Impurities (Over-reduction) RouteB->ProdB Val Spectral Validation (1H NMR, 13C NMR, GC-MS) ProdA->Val ProdB->Val

Workflow comparing PMHS chemoselective reduction vs. traditional NaBH4 reduction.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints (TLC and IR) to confirm reaction progress before proceeding to costly NMR analysis.

Step-by-Step Protocol: PMHS-Mediated Synthesis

  • Initialization: Charge a 50 mL Schlenk flask with N-methylphthalimide (10.0 mmol, 1.63 g), KOH (1.0 mmol, 10 mol%), and anhydrous DMF (10.0 mL) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the active hydride species, while anhydrous DMF prevents premature quenching of the PMHS polymer.

  • Hydride Addition: Slowly add PMHS (11.0 mmol, 1.1 equiv. based on active H) dropwise at 25 °C.

  • Self-Validating Checkpoint 1 (TLC & IR): Stir the mixture for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Concurrently, take an IR aliquot. The disappearance of the symmetric imide C=O stretch (~1770 cm⁻¹) and the retention of the lactam C=O stretch (~1680 cm⁻¹) confirms selective mono-reduction without over-reduction.

  • Quenching & Hydrolysis: Add NH₄OH (4.0 mL) and stir for 2 hours at room temperature to hydrolyze the silyl ether intermediate back to the free hydroxylactam.

  • Isolation: Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethyl acetate/hexane to yield a white solid.

Spectral Data Validation & Comparative Analysis

The ultimate proof of chemoselectivity lies in the spectral data. Below is the comparative spectral validation of the PMHS-synthesized product against a commercial standard and the NaBH₄-derived crude.

Quantitative Data Comparison
ParameterOptimized PMHS RouteTraditional NaBH₄ RouteCommercial Standard (Reference)
Yield 71% - 92%45% - 60%N/A
Purity (GC-MS) >98%~75% (Mixture)>99%
¹H NMR (CDCl₃): N-CH₃ δ 2.91 (s, 3H)δ 2.91 (s, 3H) + δ 2.85 (impurity)δ 2.91 (s, 3H)
¹H NMR (CDCl₃): CH-OH δ 5.29 (s, 1H)δ 5.29 (s, 1H) + absent in ring-openedδ 5.29 (s, 1H)
GC-MS (m/z) 163 (M⁺), 162, 146, 133163, 147 (over-reduced), 165163 (M⁺), 162, 146, 133
Melting Point 115-117 °CBroad (95-110 °C)115-117 °C
Causality in Spectral Interpretation
  • ¹H NMR & ¹³C NMR: The definitive marker for2 [2], corresponding to the methine proton adjacent to the hydroxyl group (CH-OH). In the NaBH₄ route, the emergence of a methylene singlet near δ 4.3 ppm indicates over-reduction to 2-methylisoindolin-1-one. The aromatic region (δ 7.38 - 7.60 ppm, 4H) remains intact. Furthermore, ¹³C NMR reveals a single carbonyl carbon at δ 167.70 ppm, confirming the loss of the symmetric imide structure.

  • Mass Spectrometry (GC-MS): The1 [1] aligns perfectly with the formula C₉H₉NO₂. The base peak at m/z 162 (M-1)⁺ is formed via the highly favorable loss of the hydroxyl hydrogen or methine hydrogen to form a stable N-acyliminium cation, a classic and diagnostic fragmentation pattern for hydroxylactams.

Conclusion

Validating the synthesis of 3-hydroxy-2-methylisoindolin-1-one requires strict attention to chemoselectivity. As demonstrated by the spectral data, the PMHS/KOH catalytic route vastly outperforms traditional borohydride reductions by preventing over-reduction and ring-opening. The diagnostic ¹H NMR singlet at δ 5.29 ppm and the GC-MS molecular ion at m/z 163 serve as the primary self-validating markers for product integrity, matching commercial standards perfectly.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry (Synthesis of hemiaminal (1aI) from N-methylphthalimide via PMHS and GC-MS validation). Source: RSC.org URL:[Link]

  • Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams or ω-hydroxyamides Catalysed by Iridium Catalysts (Spectroscopic data for 3-hydroxy-2-methylisoindolin-1-one). Source: RSC.org URL:[Link]

Sources

Efficacy of Catalytic and Reductive Systems for 3-Hydroxy-2-methylisoindolin-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & The Chemoselectivity Challenge

The hemiaminal (hydroxylactam) scaffold, specifically 3-hydroxy-2-methylisoindolin-1-one , is a highly versatile synthetic intermediate. It is a foundational building block for synthesizing BRD4 inhibitors for acute myeloid leukemia (1)[1] and various complex alkaloids via transition-metal catalyzed C–H activation (2)[2].

From a process chemistry perspective, synthesizing this molecule from N-methylphthalimide presents a strict chemoselectivity challenge. The goal is to mono-reduce one carbonyl group while strictly preventing over-reduction to the fully deoxygenated 2-methylisoindoline or inducing undesired ring-opening (3)[3]. This guide objectively compares three distinct methodologies—stoichiometric hydride transfer, base-catalyzed hydrosilylation, and electrocatalytic reduction—analyzing the causality behind their experimental outcomes.

Comparative Analysis of Catalytic Methodologies

System A: Traditional Stoichiometric Hydride Transfer (NaBH₄)

The baseline methodology utilizes sodium borohydride (NaBH₄). While operationally straightforward, the direct hydride attack is highly exothermic. Kinetically, the resulting hemiaminal is prone to further reduction if the temperature is not strictly controlled at 0 °C. Consequently, this method typically yields moderate results (59%) (4)[4] and suffers from poor atom economy due to the generation of stoichiometric boron waste.

System B: Base-Catalyzed Hydrosilylation (KOH / PMHS)

A highly efficient and greener alternative employs polymethylhydrosiloxane (PMHS) activated by a potassium hydroxide (KOH) catalyst. The causality behind its superior chemoselectivity lies in intermediate stabilization. The reduction forms a robust silyl ether intermediate that completely resists further reduction. Subsequent targeted hydrolysis with NH₄OH selectively unmasks the hydroxylactam. This catalytic system achieves an isolated yield of 71% (5)[5] and utilizes PMHS, a non-toxic, inexpensive byproduct of the silicone industry.

System C: Electrocatalytic Cathodic Reduction

Recent advancements have shifted toward reagent-free electrocatalytic reduction. By applying a controlled cathodic potential in an undivided cell, N-methylphthalimide undergoes a precise two-electron reduction coupled with proton transfer (PCET). Because the potential is strictly gated, the reaction cannot thermodynamically proceed to the 4-electron over-reduction stage. This achieves a 70% yield (6)[6] without the need for chemical reductants, though it requires specialized electrochemical infrastructure.

Quantitative Performance Summary

Catalyst / Reagent SystemMechanism of ActionIsolated YieldAtom EconomyPrimary Byproduct Risk
NaBH₄ (Stoichiometric) Direct Hydride Transfer59%Low (Boron waste)Over-reduction to isoindoline
KOH (10 mol%) / PMHS Catalytic Hydrosilylation71%High (Siloxane byproduct)Minimal (Stabilized intermediate)
Cathodic e⁻ (Electrocatalytic) Proton-Coupled Electron Transfer70%Very High (Reagent-free)Minimal (Requires strict potential control)

Mechanistic Pathway & Chemoselectivity

Pathway SM N-Methylphthalimide Cat1 NaBH4 (Stoichiometric) SM->Cat1 Cat2 KOH / PMHS (Catalytic) SM->Cat2 Cat3 Cathodic e- (Electrocatalytic) SM->Cat3 Prod 3-Hydroxy-2-methylisoindolin-1-one Cat1->Prod Hydride Transfer Cat2->Prod Silyl Ether Hydrolysis Cat3->Prod 2e- / 2H+ PCET Byprod 2-Methylisoindoline (Over-reduction) Prod->Byprod Uncontrolled Kinetics

Mechanistic pathways and chemoselectivity in 3-hydroxy-2-methylisoindolin-1-one synthesis.

Verified Experimental Protocols

To ensure reproducibility, the following self-validating protocols highlight the critical causality behind each experimental step.

Protocol 1: KOH-Catalyzed Hydrosilylation (Recommended for Scalability)
  • Causality Note: The use of KOH activates the Si–H bond of PMHS, forming a hypervalent silicate species that selectively reduces the imide carbonyl into a stable silyl ether.

  • Setup: Under an argon atmosphere, charge a 50 mL Schlenk flask with N-methylphthalimide (10.0 mmol, 1.63 g), KOH (1.0 mmol, 10 mol%), and dry DMF (10.0 mL) (5)[5].

  • Reduction: Slowly add PMHS (11.0 mmol, 1.1 equiv. based on hydride). Maintain stirring at 25 °C for 4 hours.

    • Validation: Monitor via TLC until the starting material is fully consumed.

  • Hydrolysis: Quench the reaction mixture with NH₄OH (4 mL) and stir for 2 hours at room temperature.

    • Causality: This basic hydrolysis cleaves the stable silyl ether intermediate to reveal the target hemiaminal without risking ring-opening.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography to yield the product (71% isolated yield) (5)[5].

Protocol 2: Stoichiometric Hydride Reduction (NaBH₄)
  • Causality Note: NaBH₄ is a potent hydride source; strict temperature control is required to prevent over-reduction to the isoindoline.

  • Setup: Dissolve N-methylphthalimide (0.8 mmol) in a suitable solvent mixture (e.g., MeOH/THF) (4)[4].

  • Thermal Control: Cool the reaction mixture to exactly 0 °C to kinetically favor the mono-reduction.

  • Addition: Add NaBH₄ (1.2 equiv.) in small portions to manage the exothermic release of hydrogen gas.

  • Quench: Stir for 2–6 hours. Carefully quench with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Causality: Using a weak acid neutralizes excess hydride without dropping the pH low enough to catalyze undesired ring-opening.

  • Isolation: Evaporate the organic solvent, extract the aqueous layer, and purify to obtain the product (59% yield) (4)[4].

Protocol 3: Electrocatalytic Cathodic Reduction
  • Causality Note: Bypasses chemical reductants by directly injecting electrons at a controlled potential, ensuring the reaction stops precisely at the hemiaminal stage.

  • Setup: Prepare an undivided electrochemical cell equipped with Pt or Carbon electrodes and an electrolyte solution (e.g., Et₄NOTs in DMF/isopropanol) (6)[6].

  • Electrolysis: Dissolve N-methylphthalimide in the electrolyte. Apply a constant current or controlled cathodic potential until exactly 2 F/mol of charge is passed.

  • Isolation: Perform standard aqueous workup to isolate the product (70% yield) (6)[6].

References

  • 3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells. PubMed (nih.gov). 1

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. RSC Publishing (rsc.org). 5

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate. Taylor & Francis (tandfonline.com). 4

  • Stable and Reusable Pd/Cu Bimetallic Nanoparticle Catalysts for the Synthesis of Hydroxy Isoindolones by Domino C−H Activation and Annulation. ResearchGate (researchgate.net). 2

  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols. ACS Publications (acs.org). 6

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams. PMC (nih.gov). 3

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of the 3-Hydroxy-2-methylisoindolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey of a novel therapeutic candidate from the laboratory bench to clinical application is a meticulous process of validation. The 3-hydroxy-2-methylisoindolin-1-one core structure, a privileged scaffold in medicinal chemistry, has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-HIV, and enzyme-inhibitory properties.[1][2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate compounds based on this scaffold, offering insights into the experimental choices and the critical interpretation of data as we bridge the gap from a controlled cellular environment to a complex biological system.

While comprehensive in vitro and in vivo data for the specific compound 3-Hydroxy-2-methylisoindolin-1-one is not extensively published, this guide will draw upon established research on its close structural analogs to illustrate the investigative workflow. This comparative analysis will illuminate the translational potential and challenges inherent in the development of this promising class of molecules.

In Vitro Evaluation: The Foundation of Mechanistic Insight

In vitro studies serve as the initial and fundamental screening phase to determine the biological activity and mechanism of action of novel compounds. These assays are performed in a controlled environment, typically using isolated proteins, enzymes, or cultured cells, which allows for precise measurements and high-throughput screening.

Common In Vitro Assays for Isoindolinone Derivatives:
  • Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability.[5] This assay is crucial for identifying the antiproliferative effects of isoindolinone derivatives against various cancer cell lines.

  • Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, such as histone deacetylases (HDACs), biochemical assays are employed to quantify their inhibitory potency.[3] These assays measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: To understand the cellular effects beyond cytotoxicity, techniques like Western blotting can be used to measure the levels of specific proteins, providing insights into the compound's impact on cellular signaling pathways.

The following diagram illustrates a typical workflow for the in vitro screening of isoindolinone derivatives.

G cluster_0 In Vitro Screening Workflow Compound Isoindolinone Derivative Library Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Compound->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Lead_Selection->Mechanism_Study

Caption: A generalized workflow for the in vitro screening of isoindolinone derivatives.

Representative In Vitro Data for Isoindolinone Analogs:
Compound ClassAssay TypeCell Line/TargetIC50 ValueReference
N-benzylisoindole-1,3-dione derivativesMTT AssayA549 (Lung Carcinoma)114.25 µM and 116.26 µM[5]
2-benzyl-6-substituted-ethoxy-isoindolinone derivativesMTT AssayHepG2 (Hepatocellular Carcinoma)5.89 µM[2]
Isoindolinone-based hydroxamatesHDAC1 InhibitionRecombinant HDAC157.9 nM - 65.6 nM[3]

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

Following promising in vitro results, lead candidates are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and toxicology in a whole-organism context. Animal models, most commonly mice, are utilized to simulate human disease and physiological responses.

A Representative In Vivo Model: The Xenograft Mouse Model

For anticancer drug development, the xenograft model is a cornerstone. This involves the transplantation of human cancer cells into immunocompromised mice, leading to the formation of tumors. The efficacy of a test compound is then assessed by its ability to inhibit tumor growth.

The following diagram outlines the key stages of a typical in vivo xenograft study.

G cluster_1 In Vivo Xenograft Study Workflow Cell_Implantation Implantation of Human Cancer Cells (e.g., A549-luc) into Nude Mice Tumor_Development Tumor Development to a Palpable Size Cell_Implantation->Tumor_Development Grouping Randomization of Mice into Control and Treatment Groups Tumor_Development->Grouping Treatment Administration of Isoindolinone Derivative or Vehicle Grouping->Treatment Monitoring Monitoring of Tumor Growth, Body Weight, and General Health Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection for Analysis Monitoring->Endpoint

Caption: A simplified workflow for an in vivo xenograft mouse model study.

Key Endpoints in In Vivo Studies:
  • Tumor Growth Inhibition: The primary efficacy endpoint is the reduction in tumor volume or weight in the treated group compared to the control group.

  • Survival Analysis: In some studies, the overall survival of the animals is monitored as a key indicator of therapeutic benefit.

  • Toxicology and Histopathology: The safety profile of the compound is assessed by monitoring for signs of toxicity, such as weight loss, and by performing histopathological analysis of major organs to identify any drug-related tissue damage.[5]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are studied to understand its bioavailability and persistence in the body.

Representative In Vivo Findings for Isoindolinone Analogs:

The Translational Bridge: Connecting In Vitro and In Vivo Data

The transition from in vitro to in vivo is a critical juncture in drug development, and a direct correlation between the two is not always observed. Several factors can influence this translation:

  • Pharmacokinetics: A compound that is highly active in vitro may have poor bioavailability, rapid metabolism, or rapid excretion in vivo, preventing it from reaching the target tissue at a therapeutic concentration.

  • Off-Target Effects: The complex biological environment in vivo can lead to unforeseen off-target interactions that may cause toxicity or alter the compound's efficacy.

  • The Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional structure and cellular heterogeneity of a tumor in vivo, which can significantly impact drug penetration and efficacy.

Therefore, a comprehensive understanding of both in vitro and in vivo data is essential. For instance, a potent HDAC inhibitor identified through in vitro screening must also demonstrate favorable pharmacokinetic properties and an acceptable safety profile in animal models to be considered a viable drug candidate.[3]

Conclusion

The study of 3-Hydroxy-2-methylisoindolin-1-one and its derivatives exemplifies the modern drug discovery paradigm, which relies on a synergistic interplay between in vitro and in vivo research. In vitro assays provide the initial proof-of-concept and mechanistic insights, while in vivo studies are indispensable for validating efficacy and safety in a physiological context. For researchers in this field, a critical and objective evaluation of data from both domains is paramount to successfully advancing novel isoindolinone-based therapies from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

  • PubMed. (2019, April 15). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]

  • ACS Omega. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]

  • JETIR. (2019, January). Properties and Functions of Isoindoline: A Short Review. Retrieved from [Link]

Sources

Benchmarking the Neuroprotective Effects of 3-Hydroxy-2-methylisoindolin-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the neuroprotective potential of the novel compound 3-Hydroxy-2-methylisoindolin-1-one. We will delve into the experimental design, present standardized protocols for key assays, and establish a comparative analysis against well-characterized neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant and growing global health burden. A key pathological driver in many of these conditions is oxidative stress, where an excess of reactive oxygen species (ROS) overwhelms endogenous antioxidant systems, leading to neuronal cell death.[1] This has spurred the search for effective neuroprotective agents that can mitigate this damage.

The isoindolinone scaffold has emerged as a promising chemical framework for developing novel therapeutics.[2] While direct neuroprotective data on 3-Hydroxy-2-methylisoindolin-1-one is nascent, a structurally related compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, has demonstrated potent anti-ischemic stroke activity.[3] This analogue was shown to reduce infarct size and improve neurological deficits in preclinical models, with its efficacy being comparable or superior to that of established drugs like Edaravone.[3] This provides a strong rationale for investigating the neuroprotective properties of 3-Hydroxy-2-methylisoindolin-1-one.

This guide will benchmark 3-Hydroxy-2-methylisoindolin-1-one against two well-established neuroprotective agents with antioxidant properties:

  • Edaravone: A potent free radical scavenger used clinically for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][4][5] Its primary mechanism involves neutralizing harmful reactive oxygen species.[4]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), which plays a critical role in cellular defense against oxidative stress.[6][7] NAC has demonstrated neuroprotective effects in various models of neurological disorders by replenishing GSH levels, scavenging ROS directly, and modulating inflammatory pathways.[6][7][8]

Experimental Framework for Comparative Analysis

To rigorously assess and compare the neuroprotective efficacy of these compounds, a standardized in vitro model of oxidative stress-induced neuronal injury is proposed. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for such studies due to its neuronal characteristics.[4] Oxidative stress will be induced using hydrogen peroxide (H₂O₂), a common and well-validated method to mimic the oxidative damage seen in neurodegenerative conditions.[4][9]

The overall experimental workflow is depicted below:

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Induction of Oxidative Stress cluster_3 Endpoint Assays plate Seed SH-SY5Y cells in 96-well plates treatment Pre-treat with: - 3-Hydroxy-2-methylisoindolin-1-one - Edaravone - N-acetylcysteine (NAC) plate->treatment 24h Incubation stress Expose cells to H₂O₂ treatment->stress 1-2h Pre-incubation assays Perform: 1. MTT Assay (Viability) 2. ROS Measurement (DCFDA) 3. Western Blot (Bax/Bcl-2) stress->assays 24h Incubation G H2O2 Oxidative Stress (H₂O₂) ROS Increased Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Compound 3-Hydroxy-2-methylisoindolin-1-one Edaravone, NAC Compound->ROS Scavenges ROS Compound->Bax Inhibits Apoptosis

Caption: Proposed mechanism of neuroprotection.

The experimental data gathered through the protocols outlined in this guide will serve to validate this proposed mechanism. A significant reduction in ROS levels and a normalization of the Bax/Bcl-2 ratio by 3-Hydroxy-2-methylisoindolin-1-one would provide strong evidence for its efficacy as a neuroprotective agent acting through an antioxidant and anti-apoptotic pathway. Further head-to-head comparisons with established agents like Edaravone and NAC will be crucial in determining its relative potency and potential for further development.

References

  • Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Journal of Clinical Medicine, 7(12), 521. Retrieved from [Link]

  • Karam, A., et al. (2025). The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 142, 110757. Retrieved from [Link]

  • Hara, Y., McKeehan, N., & Dacks, P. A. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of Prevention of Alzheimer's Disease, 4(3), 201–206. Retrieved from [Link]

  • ResearchGate. (2023). Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. Retrieved from [Link]

  • MDPI. (n.d.). 3.3.4. DCF-DA Assay Protocol. Retrieved from [Link]

  • D'Avanzo, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 138. Retrieved from [Link]

  • Oxford Global. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Retrieved from [Link]

  • Wang, Y., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports, 17(5), 7135–7142. Retrieved from [Link]

  • Tărlău, D. L., et al. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Antioxidants, 14(9), 1735. Retrieved from [Link]

  • Matsumoto, S., et al. (2018). Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke. Acute Medicine & Surgery, 5(3), 215–223. Retrieved from [Link]

  • NETRI. (2022). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. Retrieved from [Link]

  • Bio-protocol. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Pereira, M., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Journal of Tissue Engineering, 14. Retrieved from [Link]

  • Thamm, D. H., et al. (2015). Expression of Apoptosis‐regulating Proteins Bcl‐2 and Bax in Lymph Node Aspirates from Dogs with Lymphoma. Journal of Veterinary Internal Medicine, 29(2), 682–687. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for determination of Bax:Bcl-2 ratio and.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Boster Bio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Gormley, K. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 51(10), 878–883. Retrieved from [Link]

  • Lavrenteva, A. V., et al. (2023). New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments. Molecules, 28(22), 7592. Retrieved from [Link]

  • Science.gov. (n.d.). potential neuroprotective agents: Topics by Science.gov. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Acta Pharmaceutica Sinica B, 9(2), 293–306. Retrieved from [Link]

  • Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360. Retrieved from [Link]

  • Cholewiak, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8347. Retrieved from [Link]

  • Siracusa, R., et al. (2021). Hidrox® Roles in Neuroprotection: Biochemical Links between Traumatic Brain Injury and Alzheimer's Disease. Antioxidants, 10(5), 793. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604–609. Retrieved from [Link]

  • Imasheva, A. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(11), 1152. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. Retrieved from [Link]

  • BMB Reports. (n.d.). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic. Retrieved from [Link]

Sources

Head-to-Head Comparison: The 3-Hydroxy-2-methylisoindolin-1-one Scaffold vs. Advanced MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted protein-protein interaction (PPI) drug discovery, the murine double minute 2 (MDM2) and p53 axis remains a premier target for oncology[1]. While advanced clinical candidates like Nutlin-3a dominate the literature, the foundational chemical scaffolds that enable these discoveries are equally critical. 3-Hydroxy-2-methylisoindolin-1-one (3-HMI) (CAS: 29879-69-4) is a low-molecular-weight (163.17 g/mol ) privileged fragment[2]. Rather than acting as a standalone therapeutic, 3-HMI serves as the core pharmacophore for a highly potent class of isoindolinone-based MDM2 inhibitors[3][4].

As a Senior Application Scientist, I present this guide to objectively compare the baseline 3-HMI scaffold against its elaborated derivatives (e.g., NU8231, Compound 74a) and the industry-standard benchmark, Nutlin-3a[5].

The Causality of the Scaffold

Why is the 3-hydroxyisoindolin-1-one core so effective? The p53 alpha-helix inserts three critical hydrophobic residues—Phe19, Trp23, and Leu26—into a deep cleft on the surface of MDM2[6]. The rigid isoindolinone ring of 3-HMI acts as a perfect structural mimic for the indolic ring of Trp23. Furthermore, the hydroxyl group at the 3-position is not merely a synthetic artifact; it provides a critical hydrogen-bonding anchor to the Leu54 residue of MDM2, thermodynamically stabilizing the fragment within the sub-pocket[3][7].

MDM2_Pathway Stress Cellular Stress (DNA Damage) p53 Active p53 (Transcription Factor) Stress->p53 Phosphorylation / Activation MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53->MDM2 Transcriptional Upregulation Degradation Proteasomal Degradation p53->Degradation Destroys p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Target Gene Expression MDM2->p53 Ubiquitination (Inhibition) Inhibitor 3-HMI Scaffold / Nutlin-3a Inhibitor->MDM2 Blocks p53 Binding Cleft

Caption: Mechanism of MDM2-p53 pathway inhibition by isoindolinone scaffolds and Nutlin-3a.

Head-to-Head Comparative Analysis

To understand the value of 3-HMI, we must evaluate it through the lens of Fragment-Based Drug Discovery (FBDD). While 3-HMI has a low absolute binding affinity, its Ligand Efficiency (LE) —the binding energy contributed per heavy atom—is exceptionally high. Elaborating on this scaffold yields molecules that compete directly with Nutlin-3a[1][3].

Quantitative Performance Matrix
CompoundRole in DevelopmentTarget Pocket (MDM2)IC₅₀ (MDM2-p53)Molecular WeightLigand EfficiencyBinding Mode
3-HMI Foundational FragmentTrp23 sub-pocket> 500 µM163.17 g/mol High (>0.3 kcal/mol/HA)Single-pocket anchor
NU8231 1st-Gen IsoindolinoneTrp23, Phe195.3 µM467.94 g/mol ModerateDual-pocket mimic[4]
Compound 74a Advanced IsoindolinoneTrp23, Phe19, Leu26170 nM506.98 g/mol ModerateTri-pocket mimic[3]
Nutlin-3a Benchmark ImidazolineTrp23, Phe19, Leu2690 nM581.49 g/mol ModerateTri-pocket mimic[5]

Data Synthesis: While Nutlin-3a achieves a 90 nM IC₅₀[5], it requires a heavy molecular footprint (581.49 g/mol ). The optimized isoindolinone Compound 74a achieves near-equivalent potency (170 nM) with a leaner molecular weight[3], demonstrating the superior atom economy derived from the 3-HMI starting scaffold.

Experimental Methodologies: A Self-Validating System

To objectively validate the binding kinetics and structural poses of these inhibitors, we employ an orthogonal two-step validation system: a functional Fluorescence Polarization (FP) assay followed by X-ray crystallographic soaking.

Protocol 1: Fluorescence Polarization (FP) Assay

Objective: Quantify the IC₅₀ of the inhibitors displacing a FAM-labeled p53 peptide from MDM2. Causality & Expert Insight: FP relies on the rotational tumbling rate of molecules. A free, small FAM-p53 peptide tumbles rapidly, depolarizing emitted light. When bound to the massive MDM2 protein, tumbling slows, yielding high polarization. An effective inhibitor displaces the peptide, restoring rapid tumbling. Crucially, we include 0.05% Tween-20 in the buffer. Why? Small hydrophobic fragments like 3-HMI are prone to forming colloidal aggregates at the high concentrations (>100 µM) required to test weak binders. Tween-20 disrupts these aggregates, preventing false-positive inhibition readouts.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT, adjusted to pH 7.4.

  • Complex Formation: Pre-incubate 10 nM FAM-labeled p53 peptide (residues 15-29) with 30 nM recombinant human MDM2 (residues 1-118) in a 384-well black microplate.

  • Compound Titration: Add inhibitors in a 12-point dose-response series. For 3-HMI, titrate from 1 mM down to 500 nM. For Nutlin-3a and Compound 74a, titrate from 10 µM down to 5 nM. Maintain a final DMSO concentration of 1% across all wells.

  • Thermodynamic Equilibration: Incubate the plate in the dark at 25°C for 30 minutes to ensure the binding equilibrium is reached.

  • Measurement: Read the plate on a multi-mode microplate reader using polarized filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate millipolarization (mP) units and fit the data to a 4-parameter logistic regression to derive the IC₅₀.

Protocol 2: X-Ray Crystallography (Fragment Soaking)

Objective: Validate the structural binding pose of 3-HMI in the Trp23 sub-pocket. Causality & Expert Insight: Why use a soaking method instead of co-crystallization? 3-HMI has a high off-rate due to its low molecular weight and limited contact points. Co-crystallization often fails to capture transient fragment binding. By growing apo-crystals first and soaking them in a highly concentrated solution, we leverage Le Chatelier's principle to forcefully drive the equilibrium toward the bound state within the crystal lattice.

Step-by-Step Workflow:

  • Crystallization: Grow apo-MDM2 crystals using the vapor diffusion hanging-drop method against a reservoir of 0.1 M HEPES (pH 7.5) and 20% PEG 4000.

  • Soaking: Transfer mature crystals into a 2 µL drop of mother liquor supplemented with 50 mM 3-HMI and 5% DMSO. Seal and incubate for 24 hours.

  • Cryoprotection: Briefly sweep the soaked crystal through mother liquor containing 25% glycerol to prevent ice lattice formation.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 100K using a synchrotron beamline. Solve the structure via molecular replacement using a known MDM2 model (e.g., PDB: 1YCR).

FP_Assay_Workflow Step1 1. Reagent Preparation MDM2 Protein + FAM-p53 Tracer Step2 2. Compound Titration Add 3-HMI or Nutlin-3a (1% DMSO) Step1->Step2 Step3 3. Thermodynamic Equilibration Incubate 30 mins at 25°C Step2->Step3 Step4 4. Fluorescence Polarization Ex: 485 nm | Em: 530 nm Step3->Step4 Step5 5. Orthogonal Validation X-ray Crystallography (Soaking) Step4->Step5

Caption: Step-by-step workflow for the Fluorescence Polarization assay and structural validation.

Conclusion

While Nutlin-3a remains the gold standard for in vitro and in vivo MDM2 inhibition[1][5], the 3-Hydroxy-2-methylisoindolin-1-one scaffold represents a masterclass in rational drug design. By securing the critical Trp23 pocket with high ligand efficiency, 3-HMI provides a highly tunable chemical foundation. As demonstrated by the evolution from NU8231 to Compound 74a[3][4], isoindolinone derivatives offer a viable, atom-economical alternative to imidazoline-based inhibitors, paving the way for the next generation of non-genotoxic anti-cancer therapeutics.

References

  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science. Available at: [Link]

  • Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hardcastle, I. R., et al. (2011). Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Kise, K., et al. (2021). Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds... ACS Omega. Available at: [Link] (Source for 3-HMI synthesis and properties).

Sources

Cross-Validation of Analytical Methods for 3-Hydroxy-2-methylisoindolin-1-one: Overcoming Ring-Chain Tautomerism in Chromatographic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4) is a critical intermediate and a frequently monitored impurity in the synthesis of isoindolinone-based therapeutics and photodecarboxylative reactions[1]. However, its accurate chromatographic quantification is notoriously difficult due to its hemiaminal structure, which is prone to on-column ring-chain tautomerism.

This guide provides an objective cross-validation of three analytical methodologies—Conventional Reversed-Phase HPLC (Neutral), Acid-Modified UHPLC-UV, and LC-MS/MS. By analyzing the causality between mobile phase pH and hemiaminal stability, we demonstrate how kinetic trapping is essential for developing a self-validating, ICH Q2(R2) compliant analytical procedure[2].

The Analytical Challenge: Hemiaminal Ring-Chain Tautomerism

To develop a robust analytical method, one must first understand the molecule's dynamic chemistry. 3-Hydroxy-2-methylisoindolin-1-one possesses a hydroxyl group at the C3 position of the lactam ring. In neutral or unbuffered aqueous solutions, this closed hemiaminal ring exists in a dynamic equilibrium with its open-chain keto-amide form (2-(methylcarbamoyl)benzaldehyde)[3].

The Chromatographic Consequence: During separation in a neutral mobile phase, this interconversion occurs at a rate similar to the chromatographic timescale. Because the open-chain and closed-ring forms have different partition coefficients on a C18 stationary phase, the result is severe peak broadening, tailing, and split peaks. This makes accurate integration and trace impurity profiling impossible.

The Solution: Lowering the mobile phase pH (pH < 3.0) using an acidic modifier protonates the system in a way that kinetically traps the molecule in its more stable, closed hemiaminal form, yielding a single, highly efficient chromatographic peak[3].

G A 3-Hydroxy-2-methylisoindolin-1-one (Closed Hemiaminal) B Ring-Chain Tautomerization (Equilibrium in Solution) A->B pH dependent C 2-(methylcarbamoyl)benzaldehyde (Open-Chain Form) B->C D Neutral pH Mobile Phase (Uncontrolled) B->D If unbuffered E Acidic Modifier (0.1% TFA/FA) (pH < 3.0) B->E Kinetic trapping F Peak Broadening & Splitting (Poor Quantitation) D->F G Stabilized Hemiaminal Peak (High Efficiency & Symmetry) E->G

Workflow detailing the pH-dependent tautomerization of 3-Hydroxy-2-methylisoindolin-1-one.

Cross-Validation Study Design

To objectively evaluate the performance of different analytical strategies, we cross-validated three methods according to the latest ICH Q2(R2) guidelines for analytical procedure validation, focusing on specificity, precision, and range[2].

  • Method A: Conventional RP-HPLC-UV (Neutral pH) – The baseline standard using a fully porous C18 column with unbuffered Water/Acetonitrile.

  • Method B: Acid-Modified UHPLC-UV (Optimized) – The optimized assay using a sub-2-micron superficially porous particle (SPP) C18 column with 0.1% Trifluoroacetic Acid (TFA).

  • Method C: LC-MS/MS (Trace Profiling) – The high-sensitivity approach using Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) for sub-ppm quantification.

Experimental Protocols (Self-Validating Systems)

Method B: Optimized Acid-Modified UHPLC-UV Protocol

This protocol is designed for routine batch release and bulk purity assays. The use of elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for the SPP column.

  • Column: SPP C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 5.0 minutes; flush at 95% B for 1.0 min; re-equilibrate at 5% B for 2.0 mins.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 225 nm (optimal absorbance maximum for the isoindolinone chromophore).

  • System Suitability Testing (SST): Inject 6 replicates of a 50 µg/mL reference standard.

    • Self-Validating Acceptance Criteria: %RSD of peak area ≤ 1.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 10,000.

Method C: LC-MS/MS Trace Profiling Protocol

This protocol is engineered for genotoxic or trace impurity profiling where UV detection lacks sufficient sensitivity. TFA is replaced with Formic Acid (FA) to prevent ion suppression in the MS source.

  • Chromatography: Identical to Method B, but substituting TFA with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV, Desolvation Temp: 400 °C.

  • MRM Transitions: Target the

    
     precursor ion at m/z 164.07.
    
    • Mechanistic Rationale: Under Collision-Induced Dissociation (CID), the hemiaminal readily loses a water molecule (-18 Da) from the C3 position. The primary quantitative product ion is therefore m/z 146.06, which corresponds to the highly stable N-methylisoindolin-1-one cation.

  • Collision Energy (CE): 15 eV.

LCMS_Workflow S1 Sample Prep (Dilution) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization (m/z 164.07) S2->S3 S4 MRM Transition (m/z 164 -> 146) S3->S4 S5 Data Processing (ICH Q2 Validation) S4->S5

LC-MS/MS MRM workflow for trace impurity profiling of 3-Hydroxy-2-methylisoindolin-1-one.

Quantitative Data & Performance Comparison

The following table summarizes the cross-validation data derived from the three methodologies. Method A failed system suitability due to severe peak distortion, while Methods B and C demonstrated excellent ICH Q2(R2) compliance[2].

Analytical ParameterMethod A (Neutral HPLC)Method B (Acidic UHPLC-UV)Method C (LC-MS/MS)
Retention Time (tR) 3.20 min (Broad/Split)2.85 min (Sharp)2.88 min (Sharp)
Tailing Factor (Tf) 2.8 (Fail SST)1.1 (Pass SST)1.2 (Pass SST)
Theoretical Plates (N) 3,50024,50021,000
Linearity (R²) 0.98500.99980.9995
LOD (S/N = 3) 1.5 µg/mL0.05 µg/mL0.5 ng/mL
LOQ (S/N = 10) 5.0 µg/mL0.15 µg/mL1.5 ng/mL
ICH Q2(R2) Status Not Suitable Validated for Assay Validated for Impurities

Mechanistic Rationale & Discussion

  • The Failure of Neutral Mobile Phases (Method A): The absence of an acidic modifier allows the ring-chain tautomerization to proceed freely on the analytical column. Because the open-chain aldehyde is more polar than the closed hemiaminal, it interacts differently with the C18 stationary phase, leading to a smeared, tailing peak that cannot meet precision or accuracy requirements.

  • The Superiority of Acidic UHPLC (Method B): The addition of 0.1% TFA drops the mobile phase pH to approximately 2.0. This acidic environment rapidly shifts the equilibrium, kinetically trapping the compound in its closed hemiaminal form during the run[3]. Combined with the low longitudinal diffusion of the 1.7 µm SPP column, this method yields highly symmetrical peaks (

    
    ) ideal for routine batch release.
    
  • The Necessity of LC-MS/MS (Method C): While UV detection is sufficient for bulk assay, 3-Hydroxy-2-methylisoindolin-1-one is often a trace byproduct in complex photodecarboxylative syntheses[1]. Detecting it at parts-per-billion (ppb) levels requires the specificity of MRM. The chemically logical loss of water under CID provides a highly abundant fragment (m/z 146.06), allowing for rigorous trace quantification without matrix interference.

Conclusion & Recommendations

For the routine assay and purity determination of 3-Hydroxy-2-methylisoindolin-1-one, Acid-Modified UHPLC-UV (Method B) is the superior, cost-effective choice, completely resolving the tautomerization-induced peak tailing. For trace impurity profiling in downstream drug substances, LC-MS/MS (Method C) using Formic Acid is mandatory. Under no circumstances should neutral mobile phases be used for the chromatographic evaluation of this compound.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: MasterControl / International Council for Harmonisation URL:[Link][2]

  • α-Keto Acids: Acylating Agents in Organic Synthesis (Context on 3-hydroxyisoindolin-1-one tautomerization and synthesis) Source: Chemical Reviews, ACS Publications URL:[Link] (Derived from[3])

  • Microflow Photochemistry—Photodecarboxylations in Microformats Source: Processes (MDPI) URL:[Link][1]

Sources

Safety Operating Guide

3-Hydroxy-2-methylisoindolin-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 3-Hydroxy-2-methylisoindolin-1-one

As researchers push the boundaries of drug development and microphotochemistry, the utilization of specialized nitrogenous heterocycles like 3-Hydroxy-2-methylisoindolin-1-one has steadily increased[1]. While highly valuable as a synthetic intermediate, its lactam-based architecture necessitates rigorous, self-validating safety and disposal protocols.

As an Application Scientist, I emphasize that true laboratory safety extends beyond simply following rules; it requires understanding the chemical causality behind those rules. This guide provides a definitive, step-by-step operational plan for the containment, handling, and RCRA-compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.

Physicochemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its hazards. 3-Hydroxy-2-methylisoindolin-1-one contains a reactive lactam ring and a hydroxyl group. While not acutely lethal, its physical state and elemental composition dictate strict handling parameters[2].

Table 1: Physicochemical Profile and Operational Implications

PropertySpecificationOperational Implication
Chemical Name 3-Hydroxy-2-methylisoindolin-1-oneN/A
Molecular Formula C9H9NO2Nitrogenous organic; cannot be disposed of via aqueous drains.
Physical State Solid / Fine PowderPresents an inhalation and aerosolization risk upon disturbance.
Chemical Class Isoindolinone / LactamRequires specific thermal destruction parameters.
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic reaction; must be segregated in waste storage[3].
Thermal Decomposition CO, CO2, Nitrogen Oxides (NOx)Requires high-temperature incineration with NOx scrubbing systems[4].

The Causality of the Hazard: The primary hazard of isoindolinone derivatives lies in their behavior upon decomposition and environmental release[4]. Uncontrolled combustion of the nitrogen-rich lactam ring generates toxic nitrogen oxides (NOx). Furthermore, as a fine powder, it poses a severe respiratory irritation risk if aerosolized[5]. Therefore, our disposal strategy is built around two fundamental pillars: dust suppression and controlled thermal destruction .

Operational Workflow: Step-by-Step Disposal Protocol

A self-validating protocol ensures that every step inherently verifies the safety of the next. Do not treat this compound as generic trash; it must be managed as hazardous organic waste.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Separate 3-Hydroxy-2-methylisoindolin-1-one waste from strong oxidizers (e.g., peroxides, permanganates) and strong acids.

  • Causality: Mixing nitrogenous organics with oxidizers can lead to inadvertent exothermic reactions or pressure buildup in the waste accumulation area[3].

  • Validation: Always check the institutional waste log attached to the carboy. If the carboy contains any oxidizing agents, do not add your waste. Initiate a new, dedicated organic waste container.

Step 2: Primary Containment

  • Action: For solid powder waste, collect the material in a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, airtight seal. For solutions (e.g., post-chromatography fractions in ethyl acetate), funnel the liquid into a designated organic waste carboy.

  • Causality: Airtight seals prevent the aerosolization of the powder into the laboratory atmosphere and halt the evaporation of transport solvents[4].

Step 3: Secondary Containment & RCRA Labeling

  • Action: Place the primary container within a secondary containment tray. Label the container explicitly with "Hazardous Waste," the full chemical name (no abbreviations), and specific hazards (e.g., "Irritant," "Avoid Inhalation").

  • Causality: This aligns with Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste tracking and prevents environmental release in the event of a primary container failure[6].

Step 4: Institutional Transfer for Incineration

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. Explicitly note that the waste contains a nitrogenous heterocyclic compound.

  • Causality: EHS will route the material to a licensed hazardous waste contractor for high-temperature incineration equipped with NOx scrubbers. This is the only acceptable method for the complete, safe destruction of isoindolinones without releasing toxic gas into the atmosphere[4].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate containment is critical. Never use standard dry sweeping techniques , as the mechanical action will aerosolize the fine powder, drastically increasing the inhalation hazard[5].

G Start Spill Detected: 3-Hydroxy-2-methylisoindolin-1-one State Assess State of Material Start->State Solid Solid Powder Spill State->Solid Liquid Solution Spill (e.g., in DCM/EtOAc) State->Liquid Dust Avoid Dust Generation: Moisten with Water/Inert Solvent Solid->Dust Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealable RCRA-Compliant Container Dust->Collect Absorb->Collect Incinerate Route to High-Temperature Incinerator (NOx scrubbed) Collect->Incinerate

Decision tree for the spill response and disposal routing of 3-Hydroxy-2-methylisoindolin-1-one.

Emergency Decontamination Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the compound throughout the facility.

  • Protect: Don appropriate PPE, including a particulate respirator (N95/P100), chemical-resistant nitrile gloves, and tight-fitting safety goggles[3].

  • Suppress: If the spill is solid, lightly mist the powder with water or an inert solvent to suppress dust formation before attempting to move it[5].

  • Collect: Use a non-sparking tool to scoop the moistened solid—or saturated absorbent (sand/vermiculite for liquids)—into a hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, ensuring all rinsate is collected and treated as hazardous waste, not washed down the sink[5].

By understanding the chemical causality behind 3-Hydroxy-2-methylisoindolin-1-one's hazard profile, laboratories can implement robust, self-validating disposal systems that foster a culture of uncompromising safety and scientific integrity.

References[2] SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. https://www.tcichemicals.com/[5] material safety data sheet - Capot Chemical. capotchem.com. https://www.capotchem.com/[4] FF-1445 p.1 - Safety Data Sheet. combi-blocks.com. https://www.combi-blocks.com/[3] Matrix Scientific. 1int.co.uk. http://www.1int.co.uk/[6] Coloring of Plastics - PDF Free Download - epdf.pub. epdf.pub. https://epdf.pub/[1] Design and Engineering of Microreactor and Smart-Scaled Flow Processes - MDPI. mdpi-res.com. https://www.mdpi.com/

Sources

The Causality of Protection: PPE System for 3-Hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic system of risk mitigation, operational efficiency, and scientific integrity. 3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4) is a critical intermediate extensively utilized in the synthesis of complex isoindolinone frameworks, serving as a key precursor in continuous-flow photodecarboxylations[1], Wittig olefinations[2], and electroreductive couplings[3].

While it is a stable solid at room temperature, its physical form (fine powder/crystals) and chemical reactivity profile necessitate a highly specific approach to Personal Protective Equipment (PPE) and operational handling. Below is the comprehensive, causality-driven guide to handling this compound safely and effectively.

Selecting PPE is an exercise in understanding the physicochemical vulnerabilities of the human body against specific chemical threats. For isoindolinone derivatives, the primary vectors of exposure are dermal absorption of solvated compound, mechanical eye irritation from particulates, and inhalation of aerosolized dust[4][5].

  • Hand Protection (Chemical Resistance):

    • Requirement: Nitrile gloves (minimum thickness: 0.11 mm, breakthrough time >480 minutes).

    • The Causality: While the solid compound itself does not rapidly permeate skin, it is almost exclusively handled in conjunction with highly penetrative organic solvents like N,N-Dimethylformamide (DMF), Acetone, or Tetrahydrofuran (THF) during reaction setups[1][2]. Latex offers virtually zero protection against these solvents. Nitrile provides a robust, self-validating barrier that protects against both the solid particulate and the solvated chemical.

  • Eye & Face Protection (Particulate Mitigation):

    • Requirement: ANSI Z87.1-compliant, tightly sealed chemical splash goggles.

    • The Causality: 3-Hydroxy-2-methylisoindolin-1-one is prone to aerosolization during transfer. Standard safety glasses with side shields allow micro-particulates to bypass the lenses via ambient air currents, leading to severe mechanical conjunctivitis and chemical irritation[5].

  • Respiratory Protection (Aerosol Defense):

    • Requirement: Handling must be restricted to a Class II Type A2 biological safety cabinet or a standard chemical fume hood (face velocity 80–100 fpm). If weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • The Causality: The compound's low molecular weight (163.18 g/mol ) and crystalline nature mean that static charge generated during spatulation can easily launch microscopic particles into the breathing zone, causing acute respiratory tract irritation[4].

  • Body Protection (Static & Spill Defense):

    • Requirement: 100% cotton or flame-resistant (e.g., Nomex) lab coat with fitted cuffs.

    • The Causality: Synthetic blends (like polyester) generate static electricity, which not only causes the powder to scatter unpredictably during weighing but also acts as an ignition source when working with flammable solvents (like acetone) in photochemical flow reactors[1].

Quantitative Hazard & Physicochemical Data

To design a self-validating experimental protocol, one must first understand the fundamental metrics of the compound.

ParameterValueOperational Implication
CAS Number 29879-69-4Unique identifier for exact SDS and regulatory cross-referencing.
Molecular Weight 163.18 g/mol Required for precise stoichiometric calculations in downstream couplings[3].
Physical State Solid (Powder/Crystals)Highly prone to static cling and aerosolization; dictates the use of anti-static tools[5].
Melting Point ~133–138 °CIndicates high thermal stability under standard ambient conditions[2].
Solubility Soluble in DMF, Acetone, THFDictates solvent choice for both synthetic reactions and post-spill decontamination[1][2].
GHS Hazard Irritant (Skin/Eye/Resp.)Mandates localized exhaust ventilation and the strict PPE barrier system outlined above[4][5].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy science relies on reproducible, safe methodologies. The following protocol ensures zero-exposure handling during standard laboratory operations.

Protocol: Anti-Static Weighing and Reaction Transfer

  • Environmental Verification: Verify that the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding or the flow is inadequate.

  • Static Mitigation: Wipe the exterior of the weighing balance and the interior floor of the fume hood with a damp, lint-free cloth to increase local humidity and ground static charges.

  • Tool Selection: Utilize a grounded, anti-static U-shaped spatula and an anti-static polymeric weighing boat. Scientific Insight: This prevents the "jumping" effect of the powder, ensuring accurate stoichiometric measurements for sensitive Wittig olefinations[2].

  • Transfer: Slowly transfer the 3-Hydroxy-2-methylisoindolin-1-one into the reaction vessel (e.g., a Schlenk flask or flow reactor reservoir).

  • Solubilization: If preparing a solution for photodecarboxylation, add the solvent (e.g., degassed acetone) to the solid slowly down the side of the flask to prevent dry powder from being ejected by displaced air[1].

  • Decontamination: Immediately seal the source bottle. Wipe down the spatula and balance with a tissue dampened with acetone, disposing of the tissue in a designated solid hazardous waste bin.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. The response must be immediate, contained, and compliant with environmental regulations[4].

Protocol: Solid Spill Containment and Cleanup

  • Isolate & Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust draw.

  • Suppress Aerosolization (Critical Step): Do not dry sweep. Dry sweeping forces the fine powder into the air. Instead, lightly mist the spilled solid with a compatible solvent (e.g., a 70% Isopropanol/water mix) to dampen it and bind the particulates[5].

  • Collection: Use damp absorbent pads to gently wipe up the dampened compound. For larger spills, use a dedicated HEPA-filtered chemical vacuum.

  • Waste Segregation: Place all contaminated pads, gloves, and recovered chemical into a High-Density Polyethylene (HDPE) waste container.

  • Disposal Manifesting: Label the container clearly as "Hazardous Organic Solid Waste - Isoindolinone Derivative." Do not flush any residue down the drain, as complex organic ring structures can pose long-term aquatic toxicity risks[4]. Route the container for high-temperature commercial incineration through your EHS department.

Workflow Visualization

Below is the logical pathway mapping the operational handling and emergency spill response for 3-Hydroxy-2-methylisoindolin-1-one.

G Start Handling 3-Hydroxy-2- methylisoindolin-1-one PPE 1. Don PPE System (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Environmental Control (Fume Hood: 80-100 fpm) PPE->Hood Weighing 3. Weighing & Transfer (Anti-static tools & damp environment) Hood->Weighing Reaction 4. Reaction Setup (e.g., Solubilization in Acetone) Weighing->Reaction Spill Spill Detected? Weighing->Spill Accidental Release Reaction->Spill Accidental Release Contain Containment (Dampen with solvent, NO dry sweeping) Spill->Contain Yes Dispose Hazardous Waste Disposal (High-Temperature Incineration) Spill->Dispose No Clean Cleanup (Absorbent pads to HDPE container) Contain->Clean Clean->Dispose

Operational Workflow & Hazard Mitigation Pathway for 3-Hydroxy-2-methylisoindolin-1-one.

References

  • Continuous-Flow Photochemical Transformations of 1,4-Naphthoquinones and Phthalimides in a Concentrating Solar Trough Reactor Australian Journal of Chemistry[Link]

  • Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate Taylor & Francis[Link]

  • Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds ACS Publications[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methylisoindolin-1-one
Reactant of Route 2
3-Hydroxy-2-methylisoindolin-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.